molecular formula C27H42ClNO B099018 Octafonium chloride CAS No. 15687-40-8

Octafonium chloride

Cat. No.: B099018
CAS No.: 15687-40-8
M. Wt: 432.1 g/mol
InChI Key: QJHSDBWTZFWIGQ-UHFFFAOYSA-M
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Description

Octafonium chloride is a useful research compound. Its molecular formula is C27H42ClNO and its molecular weight is 432.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl-diethyl-[2-[4-(2,2,4-trimethylpentyl)phenoxy]ethyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42NO.ClH/c1-7-28(8-2,22-25-12-10-9-11-13-25)18-19-29-26-16-14-24(15-17-26)21-27(5,6)20-23(3)4;/h9-17,23H,7-8,18-22H2,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHSDBWTZFWIGQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CCOC1=CC=C(C=C1)CC(C)(C)CC(C)C)CC2=CC=CC=C2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Octafonium Chloride: Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Octafonium Chloride, a quaternary ammonium compound. While specific experimental data for this molecule is limited in publicly accessible literature, this document consolidates the available structural information and supplements it with well-established data from the broader class of Quaternary Ammonium Compounds (QACs) to provide a thorough technical profile.

Core Chemical Identity and Structure

This compound is a synthetic quaternary ammonium salt.[1][2] Its structure features a central, positively charged nitrogen atom bonded to four organic groups, making it a permanently charged cation, independent of the pH of its solution.[3] The associated anion is chloride.

The specific structure of this compound is defined as Benzyldiethyl(2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethyl)ammonium chloride.[1]

Chemical Structure Identifiers:

  • Molecular Formula: C₂₇H₄₂ClNO[4]

  • Molecular Weight: 432.08 g/mol [1][4]

  • CAS Number: 15687-40-8[4]

  • InChI Key: DPECLNSLLIQJJO-UHFFFAOYSA-M[1]

  • SMILES: CC--INVALID-LINK--(CCOc1ccc(cc1)C(C)(C)CC(C)(C)C)Cc2ccccc2.[Cl-][1]

The diagram below illustrates the logical relationship of the core components of a quaternary ammonium compound.

G cluster_cation Quaternary Ammonium Cation N+ Central Nitrogen (N+) R1 R1 (Alkyl/Aryl Group) N+->R1 R2 R2 (Alkyl/Aryl Group) N+->R2 R3 R3 (Alkyl/Aryl Group) N+->R3 R4 R4 (Alkyl/Aryl Group) N+->R4 Anion Anion (e.g., Cl-) N+->Anion Ionic Bond

Core structure of a Quaternary Ammonium Salt.

Chemical and Physical Properties

Quaternary Ammonium Compounds (QACs) are cationic surfactants that reduce surface tension.[5] Their amphiphilic nature, with a hydrophilic charged head and a hydrophobic tail, allows them to interact with and disrupt microbial cell membranes.[6] While specific experimental values for this compound are not widely published, the table below includes its known identifiers and representative data for a structurally simpler QAC, Octyltrimethylammonium chloride, for comparative purposes.

PropertyValue (this compound)Representative Value (Octyltrimethylammonium chloride)
CAS Number 15687-40-8[4]10108-86-8[7][8][9][10]
Molecular Formula C₂₇H₄₂ClNO[4]C₁₁H₂₆ClN[7][10]
Molecular Weight 432.08 g/mol [1][4]207.78 g/mol [8]
Appearance Not specifiedWhite crystalline powder[8]
Solubility Soluble in water (characteristic of QACs)[2]Soluble in water and organic solvents[7]
Melting Point Not specifiedNot specified
Boiling Point Not specifiedNot specified

Experimental Protocols

The synthesis of quaternary ammonium salts is most commonly achieved through the alkylation of a tertiary amine, a process known as the Menschutkin reaction.[11] This is a bimolecular nucleophilic substitution (SN2) reaction where the lone pair of electrons on the tertiary amine's nitrogen atom attacks an alkyl halide, leading to the formation of the quaternary ammonium cation and a halide anion.[11]

The general workflow for this synthesis is outlined below.

G Reactants Tertiary Amine (R3N) + Alkyl Halide (R'-X) Solvent Dissolve in Solvent (e.g., Chloroform, Acetonitrile) Reactants->Solvent Reaction React at Controlled Temperature (e.g., 50-55 °C for 24h) Solvent->Reaction Precipitation Precipitate Product (Addition of non-polar solvent like Hexane) Reaction->Precipitation Purification Purify by Washing/Recrystallization Precipitation->Purification Drying Dry under Vacuum Purification->Drying FinalProduct Pure Quaternary Ammonium Salt ([R3NR']+[X-]) Drying->FinalProduct

General workflow for QAC synthesis via the Menschutkin reaction.

The characterization of newly synthesized QACs involves a series of analytical techniques to confirm the structure and purity of the compound. This typically includes spectroscopic methods and mass spectrometry.

G Sample Synthesized QAC Sample FTIR FTIR Spectroscopy (Functional Group ID) Sample->FTIR NMR NMR Spectroscopy (1H, 13C for Structural Elucidation) Sample->NMR MassSpec Mass Spectrometry (Molecular Weight Confirmation) Sample->MassSpec Analysis Data Analysis & Interpretation FTIR->Analysis NMR->Analysis MassSpec->Analysis Structure Verified Chemical Structure Analysis->Structure

Typical analytical workflow for QAC characterization.

Mechanism of Action and Biological Activity

Quaternary ammonium compounds like this compound are membrane-active agents with a broad spectrum of antimicrobial activity against bacteria, fungi, and enveloped viruses.[3][5][6][12] Their primary mechanism of action involves the disruption of microbial cell membranes.[3][13]

The process can be summarized in the following steps:

  • Adsorption: The positively charged cationic head of the QAC molecule is attracted to the negatively charged components of the microbial cell surface.

  • Penetration: The hydrophobic alkyl tail penetrates the hydrophobic core of the cell membrane.[12]

  • Membrane Disruption: This penetration destabilizes the membrane structure, increasing its permeability.[12]

  • Cell Lysis: The loss of membrane integrity leads to the leakage of essential intracellular components, ultimately causing cell death.[12][13]

G QAC QAC Molecule (Cationic Head, Hydrophobic Tail) Adsorption 1. Adsorption & Binding to Cell Surface QAC->Adsorption Cell Microbial Cell (Negative Surface Charge) Cell->Adsorption Penetration 2. Hydrophobic Tail Penetrates Membrane Adsorption->Penetration Disruption 3. Membrane Destabilization & Permeability Increase Penetration->Disruption Lysis 4. Leakage of Cytoplasmic Contents Disruption->Lysis Death Cell Death Lysis->Death

References

An In-Depth Technical Guide to the Mechanism of Action of Octafonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octafonium chloride is a quaternary ammonium compound (QAC) that functions as an antiseptic agent. Its mechanism of action is consistent with that of other cationic surfactants, primarily involving the disruption of microbial cell membranes, leading to cell death. This guide provides a detailed examination of this mechanism, supported by data from closely related QACs due to the limited availability of specific quantitative data for this compound in publicly accessible literature. The methodologies for key experiments relevant to determining this mechanism of action are also detailed.

Core Mechanism of Action: Membrane Disruption

As a cationic surfactant, this compound's primary mode of antimicrobial activity is the disruption of the physical integrity and function of the microbial cell membrane.[1] This process can be broken down into several key stages:

  • Adsorption and Binding: The positively charged quaternary ammonium head of the this compound molecule is electrostatically attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

  • Hydrophobic Interactions: Following initial electrostatic binding, the long, hydrophobic alkyl chain of the molecule penetrates the lipid bilayer of the cell membrane. This insertion is driven by hydrophobic interactions with the fatty acid chains of the membrane phospholipids.

  • Membrane Disorganization: The integration of this compound molecules into the lipid bilayer disrupts the ordered structure of the membrane. This leads to an increase in membrane fluidity and the formation of pores or micelles within the membrane.

  • Leakage of Intracellular Components: The compromised integrity of the cell membrane results in the leakage of essential low-molecular-weight cytoplasmic constituents, such as potassium ions, nucleotides, and amino acids. This leakage disrupts the cell's osmotic balance and metabolic functions.

  • Protein Denaturation: At higher concentrations, this compound can cause the denaturation of essential membrane proteins and cytoplasmic enzymes. This is due to the disruption of the proteins' tertiary and quaternary structures by the surfactant molecules, leading to a loss of function.

The culmination of these events is a rapid and irreversible cascade leading to microbial cell death.

Signaling Pathways and Molecular Interactions

The action of this compound is primarily a physical disruption of the cell membrane rather than an interaction with specific signaling pathways. The following diagram illustrates the logical flow of its mechanism of action.

This compound Mechanism of Action cluster_extracellular Extracellular Environment cluster_cell_membrane Microbial Cell Membrane cluster_intracellular Intracellular Environment Octafonium_Chloride This compound (Cationic Surfactant) Binding Electrostatic Binding to Negatively Charged Surface Octafonium_Chloride->Binding Adsorption Penetration Hydrophobic Chain Penetration of Lipid Bilayer Binding->Penetration Hydrophobic Interaction Disruption Membrane Disorganization and Pore Formation Penetration->Disruption Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage Denaturation Denaturation of Membrane and Cytoplasmic Proteins Disruption->Denaturation Cell_Death Cell Death Leakage->Cell_Death Denaturation->Cell_Death

Figure 1: Logical flow of the antimicrobial action of this compound.

Quantitative Data

CompoundMicroorganismMIC (µg/mL)Reference
Benzalkonium chlorideStaphylococcus aureus1 - 10[2]
Benzalkonium chlorideEscherichia coli32 - 64[2]
Benzalkonium chloridePseudomonas aeruginosa128 - 256[2]
Benzalkonium chlorideCandida albicans>100[3]
Cetylpyridinium chlorideStaphylococcus aureus1.95[4]
Cetylpyridinium chlorideEscherichia coli15.6[4]
Cetylpyridinium chlorideCandida albicans15.6[4]

Note: The efficacy of QACs can be influenced by factors such as the presence of organic matter, pH, and the formulation of the product.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of antimicrobial compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC Determination Workflow Prep_Compound Prepare serial dilutions of This compound in broth medium Inoculation Inoculate each dilution with the microbial suspension Prep_Compound->Inoculation Prep_Inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland standard) Prep_Inoculum->Inoculation Incubation Incubate at optimal temperature and duration (e.g., 37°C for 18-24h) Inoculation->Incubation Observation Observe for visible turbidity Incubation->Observation Result MIC is the lowest concentration with no visible growth Observation->Result

Figure 2: Workflow for MIC determination.

Protocol:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to obtain a range of concentrations.

  • Preparation of Inoculum: A pure culture of the test microorganism is grown overnight and then diluted in fresh broth to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without the agent) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Membrane Permeability Assay (Leakage of Intracellular Components)

This assay measures the leakage of intracellular material, such as nucleic acids and proteins, as an indicator of membrane damage.

Protocol:

  • Cell Preparation: A mid-logarithmic phase culture of the test microorganism is harvested, washed, and resuspended in a suitable buffer (e.g., phosphate-buffered saline) to a specific optical density.

  • Treatment: The cell suspension is treated with various concentrations of this compound. A control sample with no treatment is also prepared.

  • Incubation: The suspensions are incubated at a controlled temperature for a defined period.

  • Centrifugation: The cells are pelleted by centrifugation.

  • Measurement of Leakage: The supernatant is collected, and the absorbance is measured at 260 nm using a spectrophotometer to quantify the amount of leaked nucleic acids.

  • Data Analysis: An increase in the absorbance at 260 nm in the treated samples compared to the control indicates membrane damage.

Protein Denaturation Assay

This in vitro assay assesses the ability of a compound to inhibit protein denaturation, which is a secondary mechanism of action for some disinfectants.

Protein Denaturation Assay Prepare_Reaction Prepare reaction mixture: - Egg albumin - Buffer (PBS) - this compound (test) or standard Incubate_37 Incubate at 37°C for 15 minutes Prepare_Reaction->Incubate_37 Heat_70 Heat at 70°C for 5 minutes to induce denaturation Incubate_37->Heat_70 Cool Cool the reaction mixtures Heat_70->Cool Measure_Absorbance Measure absorbance at 660 nm Cool->Measure_Absorbance Calculate_Inhibition Calculate percentage inhibition of denaturation Measure_Absorbance->Calculate_Inhibition

Figure 3: Experimental workflow for the protein denaturation assay.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a solution of a protein (e.g., bovine serum albumin or egg albumin), a buffer (e.g., phosphate-buffered saline, pH 6.4), and the test compound (this compound) at various concentrations. A control is prepared without the test compound.

  • Incubation: The reaction mixtures are incubated at 37°C for a short period (e.g., 15-20 minutes).

  • Heat-Induced Denaturation: The mixtures are then heated to a temperature that induces denaturation (e.g., 70°C) for a set time (e.g., 5-10 minutes).

  • Cooling and Measurement: After cooling, the turbidity of the solutions is measured using a spectrophotometer at a wavelength of 660 nm.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100

Conclusion

The mechanism of action of this compound is characteristic of a quaternary ammonium antiseptic, centered on the catastrophic disruption of the microbial cell membrane. This leads to the loss of cellular integrity, leakage of essential cytoplasmic contents, and ultimately, cell death. While specific quantitative efficacy data for this compound is sparse in the available literature, the well-established activity of related QACs provides a strong basis for understanding its antimicrobial properties. The experimental protocols detailed herein provide a framework for the further investigation and quantification of its specific antimicrobial profile.

References

An In-depth Technical Guide to the Synthesis and Purification of Octafonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octafonium chloride, a quaternary ammonium compound, possesses a complex molecular structure that necessitates a carefully controlled synthesis and purification process to ensure high purity for research and pharmaceutical applications. This technical guide provides a comprehensive overview of a probable synthetic route and various purification methodologies applicable to this compound. The synthesis is based on the well-established Menshutkin reaction, involving the quaternization of a tertiary amine with benzyl chloride. This guide details a plausible experimental protocol and explores several purification techniques, including crystallization, column chromatography, and liquid-liquid extraction, supported by data from analogous compounds. The information presented herein is intended to serve as a valuable resource for scientists and researchers engaged in the synthesis and development of quaternary ammonium compounds.

Introduction

This compound, with the chemical name N-Benzyl-N,N-dimethyl-2-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}ethan-1-aminium chloride, is a quaternary ammonium salt. Its structure, featuring a long hydrophobic alkyl chain, an ether linkage, an aromatic ring, and a permanently charged quaternary ammonium group, imparts surfactant properties and potential biological activity. The purity of such compounds is paramount for their application in drug development and scientific research. This guide outlines a robust synthesis and purification strategy to obtain high-purity this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process, culminating in a Menshutkin reaction.

Step 1: Synthesis of the Tertiary Amine Precursor

The first step involves the synthesis of the tertiary amine, N,N-dimethyl-2-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}ethan-1-amine. This precursor can be prepared by the reaction of 2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethyl chloride with dimethylamine.

Step 2: Quaternization via Menshutkin Reaction

The final step is the quaternization of the tertiary amine precursor with benzyl chloride. This reaction, a classic example of the Menshutkin reaction, leads to the formation of the quaternary ammonium salt, this compound. The reaction is typically carried out in a polar solvent.[1]

Logical Workflow for this compound Synthesis

cluster_step1 Step 1: Tertiary Amine Synthesis cluster_step2 Step 2: Quaternization (Menshutkin Reaction) A 2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethyl chloride C N,N-dimethyl-2-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}ethan-1-amine A->C Reaction B Dimethylamine B->C E This compound C->E Reaction in polar solvent D Benzyl Chloride D->E

Caption: Logical workflow for the two-step synthesis of this compound.

Experimental Protocol

The following is a detailed, plausible experimental protocol for the synthesis of this compound, based on procedures for structurally similar compounds.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )
N,N-dimethyl-2-{2-[4-(2,4,4-trimethylbutyl)phenoxy]ethoxy}ethan-1-amine321.51
Benzyl chloride126.58
Methyl isobutyl ketone (MIBK)100.16
Cyclohexane84.16

Procedure:

  • To a 1 L four-necked reaction flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add the tertiary amine precursor (e.g., 170.0 g).

  • Sequentially add methyl isobutyl ketone (MIBK) (e.g., 100.2 g) and benzyl chloride (e.g., 126.6 g).

  • Heat the reaction mixture to reflux and maintain for approximately 2 hours.

  • After the reaction is complete, slowly add cyclohexane (e.g., 168.2 g) to induce crystallization.

  • Cool the mixture to facilitate complete precipitation of the product.

  • The crude this compound is then collected by filtration.

Reaction Monitoring:

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting materials and the formation of the product.

Purification of this compound

The purification of quaternary ammonium salts like this compound is critical to remove unreacted starting materials, by-products, and solvents. Several methods can be employed, and the choice depends on the nature of the impurities and the desired final purity.

4.1. Crystallization

Crystallization is a common and effective method for purifying solid organic compounds.[3][4] The crude this compound obtained from the synthesis can be purified by recrystallization from a suitable solvent or a mixture of solvents.

Solvent Selection:

The ideal solvent for crystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For a compound like this compound, a mixture of a polar solvent (to dissolve the ionic head) and a non-polar solvent (to dissolve the hydrophobic tail) might be effective. A patent for a similar compound suggests the use of cyclohexane to induce crystallization from a reaction mixture in methyl isobutyl ketone.[2] Other potential solvent systems could include acetone/acetonitrile mixtures.[5]

General Recrystallization Protocol:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., methyl isobutyl ketone or an acetone/acetonitrile mixture).

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Dry the crystals under vacuum.

4.2. Column Chromatography

Column chromatography is a versatile technique for the purification of organic compounds.[6] For quaternary ammonium salts, which can be challenging to purify by standard silica gel chromatography due to strong interactions, several specialized techniques can be used.

Chromatography Options:

TechniqueStationary PhaseMobile Phase Considerations
Normal-Phase Ion-Pair Silica Gel or AluminaA mobile phase containing a salt (e.g., ammonium acetate) in a mixture of organic solvents (e.g., dichloromethane/methanol).
Reversed-Phase (C18) C18-functionalized silicaA mixture of water/acetonitrile or water/methanol with a buffer (e.g., formic acid or ammonium acetate).[7][8]
Hydrophilic Interaction (HILIC) Silica or polar phasesA high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer.[8]

Experimental Workflow for Column Chromatography Purification

A Dissolve crude This compound in a minimum amount of mobile phase B Load onto a pre-equilibrated chromatography column A->B C Elute with a suitable mobile phase (isocratic or gradient) B->C D Collect fractions C->D E Analyze fractions (e.g., by TLC or HPLC) D->E F Combine pure fractions E->F Identify pure fractions G Evaporate solvent F->G H Obtain purified This compound G->H

Caption: General workflow for the purification of this compound using column chromatography.

4.3. Liquid-Liquid Extraction

Liquid-liquid extraction can be used to remove certain impurities based on their differential solubility in two immiscible liquid phases.[9][10] For a quaternary ammonium salt like this compound, which has both hydrophilic and hydrophobic properties, this technique might be employed to remove non-polar organic impurities.

Procedure:

  • Dissolve the crude product in a suitable solvent (e.g., a mixture of water and a polar organic solvent).

  • Extract this solution with an immiscible non-polar organic solvent (e.g., hexane or diethyl ether) to remove non-polar impurities.

  • The purified this compound will remain in the aqueous/polar organic phase.

  • The solvent can then be removed under reduced pressure to recover the product.

Purity Assessment

The purity of the synthesized and purified this compound should be assessed using appropriate analytical techniques.

Analytical Methods:

MethodPurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the compound and quantify any impurities. A reversed-phase C18 column with a buffered mobile phase is often suitable.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure of the compound. 1H and 13C NMR are essential.
Mass Spectrometry (MS) To confirm the molecular weight of the cation.
Melting Point A sharp melting point is indicative of high purity.

Conclusion

The synthesis of this compound can be reliably achieved through a quaternization reaction of a suitable tertiary amine precursor with benzyl chloride. The purification of the final product is a critical step to ensure its suitability for research and development purposes. A combination of crystallization and chromatographic techniques can be employed to achieve high purity. The detailed protocols and methodologies presented in this guide provide a solid foundation for the successful synthesis and purification of this compound and other structurally related quaternary ammonium compounds.

References

CAS number and molecular weight of Octafonium chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification

Octafonium chloride, a quaternary ammonium antiseptic, is chemically identified as benzyldiethyl{2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethyl}ammonium chloride. This compound is recognized for its antimicrobial properties and is utilized in various topical antiseptic formulations.

IdentifierValue
CAS Number 15687-40-8
Molecular Formula C27H42ClNO
Molecular Weight 432.08 g/mol

Mechanism of Action

As a cationic surfactant, the primary antimicrobial mechanism of this compound involves the disruption of microbial cell membranes. The positively charged quaternary ammonium headgroup electrostatically interacts with the negatively charged components of the bacterial cell wall, such as phospholipids and teichoic acids.[1] This initial binding facilitates the insertion of the hydrophobic alkyl tail into the lipid bilayer of the cell membrane.[1]

This penetration disrupts the structural integrity and fluidity of the membrane, leading to increased permeability.[1] Consequently, essential intracellular components like ions, metabolites, and proteins leak out, while the proton motive force is dissipated. This loss of cellular contents and disruption of metabolic processes ultimately results in bacterial cell death.[1][2]

Antimicrobial Signaling and Disruption Pathway

The following diagram illustrates the sequential steps of the antimicrobial action of this compound on a bacterial cell.

G Mechanism of Action of this compound on Bacterial Cell cluster_extracellular Extracellular Environment cluster_cell_wall Bacterial Cell Wall (Negatively Charged) cluster_cell_membrane Cell Membrane (Lipid Bilayer) cluster_intracellular Intracellular Space Octafonium This compound (Cationic Head & Hydrophobic Tail) Binding Electrostatic Binding Octafonium->Binding Adsorption Insertion Hydrophobic Tail Insertion Binding->Insertion Penetration Disruption Membrane Disruption Insertion->Disruption Increased Permeability Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Loss of Homeostasis Death Cell Death Leakage->Death Metabolic Inhibition

References

The Solubility and Stability of Octafonium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octafonium chloride is a quaternary ammonium compound (QAC) recognized for its antiseptic and disinfectant properties. As with any active pharmaceutical ingredient (API), a thorough understanding of its solubility and stability is paramount for formulation development, manufacturing, storage, and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth overview of the known solubility and stability characteristics of this compound, drawing upon data from related compounds and established scientific principles where specific data is not publicly available. It also outlines standard experimental protocols for the determination of these critical physicochemical properties.

Chemical Profile of this compound

Property Information
Chemical Name Benzyldiethyl(2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethyl)ammonium chloride
Synonyms Octaphonium chloride, Phenoctide
Molecular Formula C27H42ClNO
Molecular Weight 432.08 g/mol
CAS Number 15687-40-8
Chemical Structure [Insert Chemical Structure Image - Note: As a text-based AI, I cannot generate images. A 2D structure can be readily found in chemical databases using the CAS number.]

Solubility Profile

Qualitative Solubility

This compound, as a salt with a permanently charged quaternary ammonium cation, is expected to be soluble in polar solvents. Based on the properties of structurally similar QACs such as Benzethonium chloride, the following qualitative solubility profile can be anticipated:

  • Water: Soluble

  • Ethanol: Soluble

  • Methanol: Soluble

  • Acetone: Soluble

  • Chloroform: Soluble

  • Non-polar solvents (e.g., hexane, toluene): Sparingly soluble to insoluble

Quantitative Solubility Data (Analog-Based)

In the absence of specific data for this compound, the following table summarizes the reported solubility of Benzethonium chloride, a closely related QAC, to provide an estimate of the expected solubility range.

Solvent Temperature Solubility (mg/mL) Reference
Water18 °C (64 °F)10 - 50[1]
AlcoholNot SpecifiedSoluble[1]
AcetoneNot SpecifiedSoluble[1]
ChloroformNot SpecifiedSoluble[1]

Disclaimer: This data is for Benzethonium chloride and should be used as an estimation only. Experimental determination of this compound's solubility is essential for any formulation or research application.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Materials
  • This compound

  • Selected solvents (e.g., deionized water, ethanol, methanol, DMSO, buffers of different pH)

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other validated analytical method.

Procedure
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Phase Separation: Allow the suspensions to settle. Centrifuge the samples to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Filter the supernatant through a syringe filter that does not bind the analyte to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

  • Data Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Excess this compound C Shake at Constant Temperature (24-72h) A->C B Solvent B->C D Centrifugation C->D E Filtration (0.22 µm) D->E F Dilution E->F G HPLC Quantification F->G

Caption: Experimental workflow for solubility determination using the shake-flask method.

Stability Profile

The chemical stability of this compound is a critical quality attribute that can be influenced by several environmental factors, including temperature, pH, and light. A product with a shelf life of 1095 days has been noted, suggesting good stability under recommended storage conditions.[2]

Factors Affecting Stability
  • pH: Quaternary ammonium compounds are generally stable over a wide pH range.[3] However, extreme pH conditions (highly acidic or alkaline) can potentially lead to degradation. Hydrolysis is a potential degradation pathway, although QACs are generally resistant to it.

  • Temperature: Elevated temperatures can accelerate chemical degradation. The stability of this compound should be evaluated under accelerated and long-term storage conditions as per ICH guidelines.[4][5]

  • Light: Photodegradation can occur if the molecule contains chromophores that absorb light in the UV-Vis range. Photostability studies are essential to determine the need for light-protective packaging.[6][7]

Experimental Protocol for Stability Testing

Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines Q1A(R2) for stability testing of new drug substances and products and Q1B for photostability testing.[6][8]

Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify potential degradation products and to develop a stability-indicating analytical method.

  • Acid and Base Hydrolysis: Expose a solution of this compound to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at an elevated temperature (e.g., 60 °C).

  • Oxidation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H2O2) at room temperature.

  • Thermal Degradation: Expose solid this compound and a solution to high temperatures (e.g., 80 °C).

  • Photodegradation: Expose solid this compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]

  • Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method to separate the parent drug from any degradation products.

Long-Term and Accelerated Stability Studies

These studies are conducted on the drug substance in its proposed packaging to establish the retest period or shelf life and recommended storage conditions.

Study Storage Condition Minimum Duration
Long-Term25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH12 months
Intermediate30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated40 °C ± 2 °C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies) and analyzed for appearance, assay, degradation products, and other relevant quality attributes.[5][9]

G cluster_stress Forced Degradation cluster_formal ICH Stability Studies A Acid/Base Hydrolysis H Stability-Indicating HPLC Method A->H B Oxidation B->H C Thermal Stress C->H D Photostability D->H E Long-Term (e.g., 25°C/60%RH) E->H F Accelerated (e.g., 40°C/75%RH) F->H G This compound (API or Formulation) G->A G->B G->C G->D G->E G->F I Data Analysis: - Degradation Profile - Shelf-life Determination H->I

Caption: Logical workflow for the stability testing of this compound.

Mechanism of Antimicrobial Action

As a quaternary ammonium compound, the primary mechanism of action of this compound is the disruption of microbial cell membranes.[3][10]

  • Adsorption and Penetration: The positively charged (cationic) head of the this compound molecule is attracted to the negatively charged components of the microbial cell surface.[10]

  • Membrane Disruption: The long, lipophilic alkyl chain of the molecule penetrates and disrupts the cytoplasmic membrane.[11]

  • Leakage of Cellular Contents: This disruption leads to a loss of membrane integrity, causing the leakage of essential intracellular components such as potassium ions and nucleotides.

  • Enzyme Inhibition and Protein Denaturation: The compound can also inactivate critical membrane-bound enzymes and denature cellular proteins.

  • Cell Death: The cumulative effect of these actions is the death of the microorganism.

G cluster_qac This compound (QAC) cluster_cell Microbial Cell A Cationic Head (+ charge) E Adsorption A->E Electrostatic Attraction B Lipophilic Tail F Membrane Disruption B->F Penetration C Negatively Charged Cell Membrane C->E D Intracellular Components G Leakage of Cellular Contents D->G leakage E->F F->G H Cell Death G->H

Caption: General mechanism of antimicrobial action for quaternary ammonium compounds.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental for its successful development and application as an active pharmaceutical ingredient. While specific quantitative data for this compound remains limited in publicly accessible literature, the information derived from structurally similar quaternary ammonium compounds and the application of standardized ICH guidelines for experimental testing provide a robust framework for its characterization. The protocols and logical workflows presented in this guide offer a clear path for researchers and drug development professionals to generate the necessary data to ensure the quality, safety, and efficacy of formulations containing this compound.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Octafonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies relevant to the characterization of octafonium chloride. While specific, publicly available raw spectroscopic data for this compound is limited, this document outlines the expected spectral characteristics based on its chemical structure and data from analogous compounds. It also details the standard experimental protocols for acquiring such data and provides a general understanding of its mechanism of action as a quaternary ammonium antiseptic.

Chemical and Physical Properties of this compound

This compound is a quaternary ammonium salt with the chemical formula C₂₇H₄₂ClNO.[1] It functions as an antiseptic, with actions similar to other cationic surfactants.[1]

PropertyValue
Chemical Formula C₂₇H₄₂ClNO
Molecular Weight 432.08 g/mol
CAS Number 15687-40-8
Appearance Expected to be a white to off-white solid
Solubility Expected to be soluble in water and polar organic solvents

Predicted Spectroscopic Data

Based on the chemical structure of this compound and spectroscopic principles, the following data can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the numerous aliphatic and aromatic protons. Key expected signals include:

  • Aromatic Protons: Signals in the δ 6.5-8.0 ppm range corresponding to the protons on the two benzene rings.

  • Alkyl Protons: A series of overlapping signals in the δ 0.8-4.5 ppm range. This would include the methyl, methylene, and methine protons of the octyl and ethyl groups, as well as the methylene groups adjacent to the quaternary nitrogen and the ether oxygen.

  • N-CH₂ Protons: Methylene protons adjacent to the positively charged nitrogen atom are expected to be deshielded and appear further downfield compared to other methylene groups.

¹³C NMR: The carbon NMR spectrum will show a variety of signals corresponding to the different carbon environments:

  • Aromatic Carbons: Signals in the δ 110-160 ppm range.

  • Aliphatic Carbons: Signals in the δ 10-70 ppm range. The carbons directly bonded to the nitrogen and oxygen atoms will be further downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

  • C-H Stretching (Aromatic): Above 3000 cm⁻¹

  • C-H Stretching (Aliphatic): Below 3000 cm⁻¹

  • C=C Stretching (Aromatic): 1600-1450 cm⁻¹

  • C-O Stretching (Ether): 1260-1000 cm⁻¹

  • C-N Stretching: 1250-1020 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern.

  • Molecular Ion: The intact molecule will not be observed as a single peak due to the presence of the chloride counter-ion. Instead, the cation (C₂₇H₄₂NO⁺) is expected to be detected at m/z 396.63.

  • Isotopic Pattern: Due to the presence of a chlorine atom, fragment ions containing chlorine would be expected to show a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Water (D₂O)).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set an appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation:

    • Solid State: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

    • Thin Film: If the sample is soluble, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is well-suited for pre-charged molecules like quaternary ammonium salts.

  • Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode to detect the cation.

    • Analyze the fragmentation pattern if tandem mass spectrometry (MS/MS) capabilities are available.

Mechanism of Action and Relevant Pathways

As a quaternary ammonium compound, this compound's primary mechanism of antimicrobial action involves the disruption of microbial cell membranes.

G cluster_0 This compound Action Octafonium_Cation Octafonium Cation Binding Electrostatic Binding Octafonium_Cation->Binding Cell_Membrane Bacterial Cell Membrane (Negatively Charged) Cell_Membrane->Binding Disruption Membrane Disruption Binding->Disruption Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: General mechanism of action for this compound.

Experimental Workflow

The general workflow for the spectroscopic characterization of a chemical compound like this compound is outlined below.

G Sample_Prep Sample Preparation (Dissolution/Pelletizing) NMR NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Reporting Data_Analysis->Report

Caption: General workflow for spectroscopic analysis.

Safety Information

As a quaternary ammonium compound, this compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. It may cause skin and eye irritation. For detailed safety information, it is recommended to consult a comprehensive Safety Data Sheet (SDS) for this compound or a closely related one, such as benzethonium chloride.

Disclaimer: This document is intended for informational purposes only and is not a substitute for rigorous experimental data. The predicted spectroscopic information and general protocols should be adapted and verified through actual laboratory measurements.

References

Octafonium Chloride: A Review of a Quaternary Ammonium Antiseptic

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical whitepaper provides a comprehensive overview of Octafonium chloride, a quaternary ammonium antiseptic. The document is intended for researchers, scientists, and professionals in drug development, summarizing the available scientific and historical data on this compound. While this compound is an established antiseptic, publicly available, in-depth information regarding its specific developmental history, detailed experimental protocols, and precise signaling pathways is limited. This paper synthesizes the accessible information to provide a foundational understanding of the compound.

Introduction

This compound, also known as Phenoctide, is a cationic surfactant used for its antiseptic properties in topical applications. As a quaternary ammonium compound, its mechanism of action is analogous to other compounds in this class, primarily through the disruption of microbial cell membranes. It is chemically identified as benzyldiethyl{2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethyl}ammonium chloride.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and supplier specifications.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C27H42ClNO
Molecular Weight 432.08 g/mol
CAS Number 15687-40-8
Appearance White solid (typical)
Solubility Soluble in water

Historical Development and Discovery

Detailed historical records regarding the specific discovery and development timeline of this compound are not extensively documented in readily accessible scientific literature. Its development falls within the broader history of the discovery and application of antiseptics, which began in the 19th century with pioneers like Ignaz Semmelweis and Joseph Lister, who established the principles of antisepsis.[1][2][3][4] The synthesis and investigation of quaternary ammonium compounds as effective antimicrobial agents became more prominent in the mid-20th century.

This compound is known to be an active ingredient in topical antiseptic preparations, such as Germolene, which is available in the United Kingdom and South Africa. However, the precise date of its first synthesis and its introduction into clinical use is not clearly detailed in the available literature.

Mechanism of Action

The primary mechanism of action of this compound, as a quaternary ammonium antiseptic, involves the disruption of microbial cell integrity. While specific signaling pathways have not been extensively elucidated for this particular compound, the general mechanism for this class of antiseptics is understood to be:

  • Adsorption and Penetration: The positively charged quaternary ammonium cation is attracted to the negatively charged microbial cell surface.

  • Membrane Disruption: The compound binds to and penetrates the cell membrane, leading to a disorganization of the lipid bilayer.

  • Leakage of Intracellular Components: This disruption results in the loss of essential low molecular weight intracellular components, such as potassium ions and nucleotides.

  • Enzyme Inhibition and Protein Denaturation: At higher concentrations, these compounds can cause the denaturation of essential cellular proteins and enzymes, leading to cell death.

A simplified logical flow of this proposed mechanism is illustrated in the following diagram.

G General Mechanism of Quaternary Ammonium Antiseptics A Positively Charged This compound C Electrostatic Attraction and Binding A->C B Negatively Charged Microbial Cell Surface B->C D Disruption of Cell Membrane Integrity C->D E Leakage of Intracellular Components (e.g., K+) D->E F Enzyme Inactivation & Protein Denaturation D->F G Microbial Cell Death E->G F->G

Caption: Logical flow of the proposed mechanism of action for this compound.

Experimental Protocols and Data

A thorough review of publicly available scientific literature did not yield detailed experimental protocols specifically for the evaluation of this compound. Research on quaternary ammonium compounds often involves standardized microbiological assays to determine their efficacy against various microorganisms. A general workflow for such an evaluation is outlined below.

G General Experimental Workflow for Antiseptic Efficacy Testing cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare Stock Solution of this compound C Serial Dilution of Antiseptic Solution A->C B Culture Target Microorganisms D Inoculation of Microorganisms B->D E Incubation under Controlled Conditions D->E F Determine Minimum Inhibitory Concentration (MIC) E->F G Determine Minimum Bactericidal Concentration (MBC) F->G

Caption: Generalized workflow for assessing the efficacy of an antiseptic agent.

Conclusion

This compound is a recognized quaternary ammonium antiseptic with established use in topical preparations. Its mechanism of action is consistent with other cationic surfactants, involving the disruption of microbial cell membranes. However, there is a notable scarcity of detailed public information regarding its historical development, specific experimental studies, and well-defined signaling pathways. Further research and publication of such data would be beneficial for a more in-depth technical understanding of this compound.

Disclaimer: This document is a synthesis of publicly available information and is intended for informational purposes only. It is not a substitute for a comprehensive review of primary scientific literature or for conducting independent research and validation.

References

In-depth Technical Guide: Safety Data and Handling Precautions for Octafonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identification

ParameterValueReference
Chemical Name Octafonium chlorideN/A
Synonyms Benzyldiethyl(2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)ethyl)ammonium chloride[1]
CAS Number 15687-40-8[2]
Molecular Formula C27H42ClNO[2]
Molecular Weight 432.09 g/mol [2]

Hazard Identification

While a specific hazard classification for this compound is not available, based on data for similar compounds like Benzethonium chloride, the following hazards may be anticipated.[3]

Potential Hazard Statements:

  • H301: Toxic if swallowed.[3]

  • H314: Causes severe skin burns and eye damage.[3]

  • H400: Very toxic to aquatic life.[3]

  • H410: Very toxic to aquatic life with long lasting effects.[3]

Precautionary Statements (Anticipated):

  • P260: Do not breathe dust/fume/gas/mist/vapours/spray.

  • P264: Wash skin thoroughly after handling.

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

First-Aid Measures

In the event of exposure, the following first-aid measures are recommended based on the potential hazards. Immediate medical attention is crucial in all cases of significant exposure.

Exposure RouteFirst-Aid Measures
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Call a physician immediately.[4][5]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.[4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][5]

Handling and Storage

Handling Precautions
  • Engineering Controls: Use only under a chemical fume hood. Ensure that eyewash stations and safety showers are close to the workstation location.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4]

    • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

  • General Hygiene: Handle in accordance with good industrial hygiene and safety practice. Wash hands thoroughly after handling.[4] Do not eat, drink or smoke when using this product.[1]

Storage Conditions
  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4] Store locked up.[4]

  • Incompatible Materials: Strong oxidizing agents.[1]

Physical and Chemical Properties

Limited data is available for the physical and chemical properties of this compound.

PropertyValue
Molecular Formula C27H42ClNO
Molecular Weight 432.09 g/mol
Appearance Data not available
Odor Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Toxicological Information

Specific toxicological data for this compound is not available. The information below is based on the closely related compound Benzethonium chloride and should be interpreted with caution.

Toxicity MetricValue (Benzethonium chloride)SpeciesReference
Acute Oral Toxicity (LD50) 338 mg/kgMouse[5]
  • Skin Corrosion/Irritation: Causes severe skin burns.[3]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[3]

  • Carcinogenicity: No evidence of carcinogenic activity was found in a two-year study on rats for Benzethonium chloride.

  • Mutagenicity: Data not available.

  • Reproductive Toxicity: Data not available.

Experimental Protocols (Hypothetical)

Due to the lack of published experimental protocols for this compound, a hypothetical workflow for assessing its skin irritation potential based on standard methodologies is presented below.

experimental_workflow cluster_prep Preparation cluster_application Application cluster_observation Observation & Scoring cluster_analysis Data Analysis prep_solution Prepare Test Solutions (e.g., 0.1%, 1%, 5% in saline) shave Shave Application Site prep_solution->shave animal_prep Acclimatize Test Animals (e.g., rabbits) animal_prep->shave apply Apply Test Solution (0.5 mL on gauze patch) shave->apply occlude Occlude with Dressing (4 hours) apply->occlude remove Remove Dressing & Wash Site occlude->remove observe Observe at 1, 24, 48, 72 hours remove->observe score Score Erythema & Edema (Draize Scale) observe->score calculate Calculate Primary Irritation Index score->calculate classify Classify Irritation Potential calculate->classify

Caption: Hypothetical workflow for an in-vivo skin irritation study.

Logical Relationships in Safety Assessment

The assessment of chemical safety involves a logical progression from hazard identification to risk management.

safety_assessment_logic hazard_id Hazard Identification (Physicochemical, Toxicological Properties) dose_response Dose-Response Assessment (Relating exposure to health effects) hazard_id->dose_response exposure_assess Exposure Assessment (Routes, Duration, Frequency) risk_char Risk Characterization (Probability and severity of adverse effects) exposure_assess->risk_char dose_response->risk_char risk_manage Risk Management (Control Measures: e.g., PPE, Engineering Controls) risk_char->risk_manage

Caption: Logical flow of a chemical safety risk assessment.

Note: The DOT scripts provided are for visualization purposes and represent hypothetical or generalized procedures. They are not based on specific experimental data for this compound.

References

An In-Depth Technical Guide to Octafonium Chloride Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octafonium chloride, a quaternary ammonium compound (QAC), has long been recognized for its antiseptic properties. This technical guide provides a comprehensive overview of its analogues and derivatives, focusing on their synthesis, antimicrobial efficacy, and cytotoxic profiles. A critical analysis of the structure-activity relationships (SAR) reveals the profound impact of structural modifications, particularly alkyl chain length, on biological activity. This document details experimental protocols for the synthesis and biological evaluation of these compounds. Furthermore, it elucidates the molecular mechanisms of action, including the induction of apoptosis through the mitochondrial pathway, visualized through a detailed signaling cascade. This guide is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial and therapeutic agents based on the this compound scaffold.

Introduction

Quaternary ammonium compounds (QACs) represent a broad class of cationic surfactants with diverse applications, including as disinfectants, antiseptics, and preservatives.[1][2] this compound, chemically known as benzyldiethyl(2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethyl)ammonium chloride, is a prominent member of this class, utilized for its antimicrobial properties. The growing concern over antimicrobial resistance necessitates the exploration of novel QACs with enhanced efficacy and reduced toxicity. This guide focuses on the analogues and derivatives of this compound, providing a detailed examination of their chemical synthesis, biological activities, and mechanisms of action.

Synthesis of this compound Analogues

The synthesis of this compound analogues, particularly those of the benzalkonium chloride type, typically involves the quaternization of a tertiary amine with a suitable alkyl or benzyl halide. The following protocol describes a general method for the synthesis of N-benzyl-N,N-dimethylethan-1-aminium chloride derivatives with varying alkyl chain lengths, which serve as structural analogues of this compound.

Experimental Protocol: Synthesis of N-benzyl-N,N-dimethyl-N-(2-hydroxyethyl)ammonium Chloride Derivatives

This procedure is adapted from the synthesis of related benzoxonium-like salts and pyridine-containing benzalkonium chloride analogues.

Materials:

  • Appropriate N,N-dimethyl-N-(2-hydroxyethyl)amine

  • Benzyl chloride

  • Acetonitrile (solvent)

Procedure:

  • A mixture of the N,N-dimethyl-N-(2-hydroxyethyl)amine (1.0 equivalent) and benzyl chloride (1.2 equivalents) is prepared in acetonitrile.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is washed with diethyl ether to remove unreacted starting materials.

  • The final product is purified by recrystallization from a suitable solvent system, such as acetone/acetonitrile.

  • The structure of the synthesized compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Structure-Activity Relationships

The biological activity of this compound analogues is critically dependent on their chemical structure, most notably the length of the alkyl chain. This relationship is evident in both their antimicrobial efficacy and their cytotoxicity towards mammalian cells.

Antimicrobial Activity

The antimicrobial activity of QACs is primarily attributed to their ability to disrupt microbial cell membranes.[3][4] The positive charge on the quaternary nitrogen atom facilitates interaction with the negatively charged components of the bacterial cell wall and membrane, leading to membrane disorganization and leakage of intracellular contents.[3] The lipophilic alkyl chain plays a crucial role in penetrating the hydrophobic core of the cell membrane.

The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency. The following table summarizes the MIC values for a homologous series of benzalkonium chloride analogues against various microorganisms, demonstrating the influence of alkyl chain length.

Compound (Alkyl Chain Length)Staphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)
C121.566.2525
C140.783.1212.5
C161.566.2550

Data compiled from multiple sources.[5][6]

The data indicates an optimal antimicrobial activity for the C14 analogue against the tested strains, with efficacy decreasing for both shorter and longer alkyl chains. This "cutoff effect" is a well-documented phenomenon for surfactants.[5]

Cytotoxicity

While potent antimicrobial activity is desirable, the therapeutic potential of these compounds is limited by their cytotoxicity to mammalian cells. The mechanism of cytotoxicity often involves the induction of apoptosis. The 50% inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The table below presents IC50 values for benzalkonium chloride analogues against human lung epithelial cells.

Compound (Alkyl Chain Length)Human Lung Epithelial Cells (IC50, µg/mL)
C127.1 (30 min exposure)
C14Not explicitly found, but trend suggests higher cytotoxicity than C12
C16Not explicitly found, but trend suggests higher cytotoxicity than C14

Data from a study on H358 cells.[2]

The trend suggests that cytotoxicity increases with increasing alkyl chain length, which correlates with the increased lipophilicity facilitating membrane interaction.[7]

Experimental Protocols for Biological Evaluation

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of test compounds

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the growth medium directly in the 96-well plates.

  • Prepare a bacterial suspension in the growth medium and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the prepared bacterial inoculum.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cell line (e.g., A549 lung epithelial cells)

  • 96-well plates

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization solution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The IC50 value is calculated as the concentration of the compound that reduces the absorbance by 50% compared to the untreated control cells.

Mechanism of Action: Induction of Apoptosis

At cytotoxic concentrations, this compound analogues and other QACs induce programmed cell death, or apoptosis, in mammalian cells.[7] The primary mechanism involves the disruption of mitochondrial function, leading to the activation of the intrinsic apoptotic pathway.[1][2]

Apoptosis_Pathway cluster_cell Mammalian Cell cluster_mito Mitochondrion QAC This compound Analogue ComplexI Complex I (NADH-ubiquinone oxidoreductase) QAC->ComplexI Inhibition p53_p21 p53 & p21 Activation QAC->p53_p21 Mito_Depol Mitochondrial Depolarization ComplexI->Mito_Depol Leads to CytoC_Release Cytochrome c Release Mito_Depol->CytoC_Release Apoptosome Apoptosome Formation CytoC_Release->Apoptosome Bax_Bcl2 Increased Bax/Bcl-2 Ratio p53_p21->Bax_Bcl2 Bax_Bcl2->Mito_Depol Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: QAC-induced mitochondrial pathway of apoptosis.

The signaling cascade is initiated by the inhibition of Complex I of the mitochondrial electron transport chain.[1][2] This leads to mitochondrial depolarization, an increase in the expression of the tumor suppressor protein p53 and its downstream target p21, and a shift in the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, favoring apoptosis.[3][8][11] The subsequent release of cytochrome c from the mitochondria triggers the formation of the apoptosome and the activation of a caspase cascade, beginning with caspase-9 and culminating in the activation of the executioner caspase-3.[7][9] Activated caspase-3 then cleaves key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.[7]

Conclusion

This technical guide has provided a detailed overview of this compound analogues and derivatives, with a focus on their synthesis, structure-activity relationships, and mechanisms of action. The antimicrobial efficacy and cytotoxicity of these compounds are intricately linked to their molecular structure, particularly the length of the lipophilic alkyl chain. The elucidation of the apoptotic signaling pathway provides valuable insights for the rational design of novel QACs with improved therapeutic indices. The experimental protocols detailed herein offer a practical framework for the synthesis and evaluation of these promising compounds. Further research into the nuances of their interactions with both microbial and mammalian cells will undoubtedly pave the way for the development of the next generation of antimicrobial agents.

References

Navigating Research-Grade Octafonium Chloride: A Technical Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of research-grade Octafonium chloride, covering its commercial availability, physicochemical properties, and established experimental applications. This document details its primary mechanism of action as a quaternary ammonium compound and offers insights into relevant experimental protocols and potential signaling pathway interactions.

Commercial Availability and Suppliers

Research-grade this compound (CAS No: 15687-40-8) is available from several commercial chemical suppliers. It is essential to note that this compound is intended strictly for laboratory research, industrial, or manufacturing purposes and is not approved for medical or consumer use.[1] Purity levels for research-grade this compound are typically high, often exceeding 98%. The compound is generally supplied in quantities ranging from milligrams to several grams.

Below is a summary of representative commercial suppliers and their offerings. Please note that availability and catalog details are subject to change and should be verified directly with the suppliers.

SupplierAvailable Quantities (Representative)PurityNotes
CP Lab Safety 1 gram98%Ships only to research labs or commercial facilities.
Key Organics 100 mg, 0.25 g, 1 g>98%Inquire for other pack sizes.
Fisher Scientific 5 mgCertified Reference MaterialAvailable under the LoGiCal brand.

Physicochemical Properties

This compound is a quaternary ammonium salt with a molecular formula of C₂₇H₄₂ClNO and a molecular weight of approximately 432.09 g/mol . As a cationic surfactant, its structure includes a positively charged nitrogen atom, which is key to its biological activity.

PropertyValueSource
CAS Number 15687-40-8[1]
Molecular Formula C₂₇H₄₂ClNO[1]
Molecular Weight 432.09 g/mol [1]
Synonyms Octaphonium chloride, Phenoctide[2]
Purity (Research Grade) >98%[3]

This data is compiled from supplier and chemical database information.

Mechanism of Action: Disruption of Microbial Membranes

As a member of the quaternary ammonium compound (QAC) family, the primary mechanism of action for this compound is the disruption of microbial cell membranes.[4] This process is driven by the electrostatic interaction between the positively charged quaternary ammonium headgroup and the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids.[5]

The amphiphilic nature of the molecule allows its hydrophobic tail to penetrate the lipid bilayer, leading to a loss of membrane integrity, leakage of essential cytoplasmic contents, and ultimately, cell death.[5][6]

Octafonium This compound (Cationic Surfactant) Interaction Electrostatic Interaction Octafonium->Interaction attracts Membrane Bacterial Cell Membrane (Negatively Charged) Membrane->Interaction Penetration Hydrophobic Tail Penetration Interaction->Penetration Disruption Membrane Disruption & Permeabilization Penetration->Disruption Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Antimicrobial Mechanism of this compound.

Experimental Protocols for Research Applications

While specific, detailed research protocols for this compound are not widely published, its classification as a QAC allows for the adaptation of established methods used to study similar antimicrobial agents. The following protocols are provided as a guide for researchers.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is fundamental for assessing the antimicrobial efficacy of this compound against specific microbial strains.

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or ethanol, depending on solubility) at a concentration of 1 mg/mL.

  • Bacterial Culture: Grow the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with the broth medium to achieve a range of concentrations.

  • Inoculation: Add a standardized inoculum of the bacterial culture to each well. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that results in no visible bacterial growth.

  • MBC Determination: To determine the MBC, subculture a small aliquot from the wells with no visible growth onto an appropriate agar medium. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial count after incubation.

Cytotoxicity Assay in Mammalian Cell Lines

This protocol assesses the potential toxicity of this compound to mammalian cells, which is crucial for any drug development application.

Methodology:

  • Cell Culture: Culture a relevant mammalian cell line (e.g., HaCaT for skin cells, A549 for lung epithelial cells) in a suitable medium supplemented with fetal bovine serum.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as the MTT assay or a lactate dehydrogenase (LDH) release assay.[7]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) to quantify the cytotoxicity of this compound.

Start Start Prep_Stock Prepare Octafonium Chloride Stock Solution Start->Prep_Stock Culture_Cells Culture and Seed Mammalian Cells Start->Culture_Cells Serial_Dilution Prepare Serial Dilutions of this compound Prep_Stock->Serial_Dilution Treat_Cells Treat Cells with Diluted Compound Culture_Cells->Treat_Cells Serial_Dilution->Treat_Cells Incubate Incubate for Defined Period Treat_Cells->Incubate Assess_Viability Assess Cell Viability (e.g., MTT Assay) Incubate->Assess_Viability Analyze_Data Analyze Data and Calculate IC50 Assess_Viability->Analyze_Data End End Analyze_Data->End

Workflow for a Mammalian Cell Cytotoxicity Assay.
Bacterial Membrane Potential Assay

This assay can be used to investigate the membrane-disrupting effects of this compound in real-time.

Methodology:

  • Bacterial Preparation: Prepare a suspension of the target bacteria in a suitable buffer.

  • Fluorescent Dye: Use a membrane potential-sensitive fluorescent dye, such as DiSC₃(5).[8]

  • Assay Setup: In a microplate reader, combine the bacterial suspension with the fluorescent dye and allow it to equilibrate.

  • Compound Addition: Add different concentrations of this compound to the wells.

  • Fluorescence Monitoring: Monitor the change in fluorescence over time. Depolarization of the bacterial membrane will cause a change in the fluorescence signal.[9][10]

  • Data Analysis: Quantify the rate and extent of membrane depolarization as a function of this compound concentration.

Signaling Pathways and Cellular Effects

While specific signaling pathways directly modulated by this compound are not well-documented, the known effects of QACs on cell membranes can trigger downstream cellular responses.

In Bacteria:

The primary effect is the loss of membrane potential, which disrupts essential cellular processes such as ATP synthesis and nutrient transport, leading to metabolic collapse and cell death.

In Mammalian Cells:

At cytotoxic concentrations, membrane disruption can lead to the activation of apoptotic pathways. For some QACs, exposure has been linked to the induction of oxidative stress and the activation of stress-response pathways such as the NF-κB and MAPK pathways.[1] It is plausible that this compound could elicit similar effects, although specific studies are required for confirmation.

QAC Quaternary Ammonium Compound (e.g., this compound) Membrane_Damage Cell Membrane Damage QAC->Membrane_Damage Oxidative_Stress Oxidative Stress Membrane_Damage->Oxidative_Stress Apoptosis Apoptosis Membrane_Damage->Apoptosis NFkB NF-kB Pathway Oxidative_Stress->NFkB MAPK MAPK Pathway Oxidative_Stress->MAPK Inflammation Inflammatory Response NFkB->Inflammation MAPK->Inflammation MAPK->Apoptosis

Potential Downstream Effects of QAC-Induced Membrane Damage.

Conclusion

This compound is a commercially available, research-grade quaternary ammonium compound with established antimicrobial properties stemming from its ability to disrupt microbial cell membranes. While in-depth research specifically on this compound is limited, its classification as a QAC provides a strong foundation for designing and executing a variety of experimental protocols to investigate its antimicrobial efficacy, cytotoxicity, and mechanism of action. The provided methodologies and diagrams serve as a starting point for researchers and drug development professionals to explore the potential applications of this compound in their respective fields. Further research is warranted to elucidate the specific molecular interactions and downstream cellular effects of this compound.

References

Methodological & Application

Application Notes and Protocols: In Vitro Antimicrobial Efficacy of Quaternary Ammonium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The term "Octafonium chloride" did not yield specific results in scientific literature. It is presumed that this may be a typographical error and the intended compound is a quaternary ammonium antiseptic such as Octenidine dihydrochloride or a related compound like Benzalkonium chloride . This document provides a detailed overview of the in vitro antimicrobial efficacy and testing protocols for these representative compounds.

These application notes are intended for researchers, scientists, and drug development professionals investigating the antimicrobial properties of quaternary ammonium compounds.

Mechanism of Action

Quaternary ammonium compounds (QACs) are cationic surfactants with broad-spectrum antimicrobial activity.[1][2][3][4] Their primary mode of action involves the disruption of microbial cell membranes.[2][4][5] The positively charged nitrogen atom of the QAC molecule interacts with the negatively charged components of the microbial cell envelope, such as phospholipids and proteins.[1][2][3] The hydrophobic alkyl chains of the QAC then penetrate and disrupt the lipid bilayer, leading to increased membrane permeability and leakage of essential intracellular contents, ultimately resulting in cell death.[2][3]

Mechanism of Action of Quaternary Ammonium Compounds cluster_0 QAC Interaction with Microbial Cell cluster_1 Membrane Disruption cluster_2 Cellular Damage QAC Quaternary Ammonium Compound (QAC) Cell Microbial Cell (Negatively Charged Surface) QAC->Cell Electrostatic Attraction Membrane Cell Membrane Disruption Cell->Membrane Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Membrane->Leakage Inhibition Enzyme Inhibition & Protein Denaturation Leakage->Inhibition Death Cell Death Inhibition->Death

Caption: Mechanism of action of quaternary ammonium compounds.

Quantitative Antimicrobial Efficacy

The in vitro efficacy of Octenidine dihydrochloride and Benzalkonium chloride has been demonstrated against a wide range of pathogens. The following tables summarize Minimum Inhibitory Concentration (MIC) and other relevant data from various studies.

Table 1: In Vitro Efficacy of Octenidine Dihydrochloride Against Various Pathogens

PathogenConcentrationContact TimeResultReference
Acinetobacter baumannii17.38 ± 2.27 µg/ml (MIC)Not SpecifiedBacteriostatic[6]
Acinetobacter baumannii36.82 ± 4.69 µg/ml (MBC)Not SpecifiedBactericidal[6]
Enterococcus faecalis0.1%5 minutesMost effective irrigant[7]
Candida albicansNot SpecifiedNot SpecifiedNo significant difference from other irrigants[7]

Table 2: In Vitro Efficacy of Benzalkonium Chloride Against Various Pathogens

PathogenMIC (mg/L)MBC (mg/L)Reference
Streptococcus agalactiaeMIC90 = 3.12Not Specified[8]
Escherichia coli17 µM (as nanosystem)Not Specified[9]
Staphylococcus aureusMIC ≤ 10Not Specified[10]
Listeria monocytogenesMIC ≤ 10Not Specified[10]
Hyaline fungi≤ 16 µg/mlNot Specified[11]
Dematiaceous fungi8-16 µg/mlNot Specified[11]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12][13][14]

Materials:

  • 96-well microtiter plates[13]

  • Test compound (e.g., Octenidine dihydrochloride)

  • Bacterial/fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)[12]

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Culture the microorganism overnight in the appropriate broth.

    • Dilute the culture to achieve a standardized concentration (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10^8 CFU/mL).[14]

    • Further dilute the standardized suspension to the final desired inoculum density (e.g., 5 x 10^5 CFU/mL).[13][14]

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound.

    • Perform serial two-fold dilutions of the stock solution in the broth medium directly in the 96-well plate.[15]

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well containing the antimicrobial dilutions.

    • Include a positive control (broth + inoculum, no antimicrobial) and a negative control (broth only).[15]

    • Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria).[13][15]

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity or use a spectrophotometer to measure optical density.[13]

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[13][14]

MIC Assay Workflow A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Prepare Serial Dilutions of Test Compound in 96-well Plate B->C D Incubate Plate C->D E Observe for Growth (Turbidity) D->E F Determine Lowest Concentration with No Visible Growth (MIC) E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Time-Kill Kinetics Assay

This assay evaluates the rate at which an antimicrobial agent kills a microbial population over time.[16][17][18]

Materials:

  • Test compound

  • Bacterial/fungal culture

  • Appropriate broth medium

  • Neutralizing solution

  • Agar plates

  • Incubator

Procedure:

  • Preparation:

    • Prepare a standardized microbial suspension as in the MIC assay.

    • Prepare flasks containing the broth medium with the test compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).

    • Include a growth control flask (no antimicrobial).

  • Inoculation and Sampling:

    • Inoculate each flask with the microbial suspension.

    • At specified time intervals (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[16]

  • Neutralization and Plating:

    • Immediately transfer the aliquot to a neutralizing solution to stop the antimicrobial action.[17]

    • Perform serial dilutions of the neutralized sample.

    • Plate the dilutions onto agar plates.

  • Incubation and Enumeration:

    • Incubate the plates until colonies are visible.

    • Count the number of colony-forming units (CFU) on each plate to determine the viable cell count at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each concentration.

    • A bactericidal effect is typically defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[16]

Time-Kill Kinetics Assay Workflow A Prepare Microbial Culture and Test Compound Solutions B Inoculate Test Solutions A->B C Collect Aliquots at Specific Time Intervals B->C D Neutralize Antimicrobial Activity C->D E Perform Serial Dilutions and Plate D->E F Incubate and Count Colonies (CFU) E->F G Plot Log10 CFU/mL vs. Time F->G

Caption: Workflow for the Time-Kill Kinetics Assay.

Minimum Biofilm Eradication Concentration (MBEC) Assay

This assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[19][20]

Materials:

  • MBEC device (e.g., Calgary Biofilm Device) or 96-well plates

  • Test compound

  • Biofilm-forming microorganism

  • Appropriate growth medium

  • Rinsing solution (e.g., phosphate-buffered saline)

  • Recovery medium

Procedure:

  • Biofilm Formation:

    • Inoculate the pegs of an MBEC device or the wells of a 96-well plate with a standardized microbial suspension.

    • Incubate under appropriate conditions to allow for biofilm formation (typically 24-72 hours).[20]

  • Antimicrobial Challenge:

    • Gently rinse the biofilms to remove planktonic cells.[20]

    • Expose the biofilms to a range of concentrations of the test compound prepared in a new 96-well plate.

    • Incubate for a specified contact time.

  • Recovery and Growth:

    • Rinse the biofilms again to remove the antimicrobial agent.

    • Place the pegs or add fresh recovery medium to the wells of a new plate.

    • Incubate to allow for the growth of any surviving microorganisms.

  • Determination of MBEC:

    • Assess growth in the recovery plate (e.g., by turbidity).

    • The MBEC is the lowest concentration of the antimicrobial agent that prevents regrowth of bacteria from the treated biofilm.[20]

MBEC Assay Workflow A Grow Biofilm on Pegs or in Wells B Rinse to Remove Planktonic Cells A->B C Expose Biofilm to Serial Dilutions of Test Compound B->C D Rinse to Remove Test Compound C->D E Transfer to Fresh Medium and Incubate for Regrowth D->E F Determine Lowest Concentration Preventing Regrowth (MBEC) E->F

Caption: Workflow for the Minimum Biofilm Eradication Concentration (MBEC) Assay.

References

Determining the Minimum Inhibitory Concentration (MIC) of Octafonium Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octafonium chloride is a quaternary ammonium compound (QAC) utilized for its antiseptic properties, acting as a cationic surfactant.[1] Its application in various topical preparations necessitates a thorough understanding of its antimicrobial efficacy.[1] The Minimum Inhibitory Concentration (MIC) is a fundamental metric for quantifying the in vitro activity of an antimicrobial agent against a specific microorganism. It is defined as the lowest concentration of the agent that prevents the visible growth of a microorganism after overnight incubation. This document provides detailed application notes and standardized protocols for determining the MIC of this compound against relevant bacterial pathogens.

Mechanism of Action

The antimicrobial action of this compound, consistent with other quaternary ammonium compounds, is primarily targeted at the cell membrane. The positively charged cationic head of the molecule electrostatically interacts with the negatively charged components of the bacterial cell surface. This initial binding facilitates the insertion of the hydrophobic alkyl chains into the lipid bilayer, disrupting the membrane's structural integrity and fluidity. This disruption leads to the leakage of essential intracellular components, such as ions and nucleic acids, ultimately resulting in cell death.

Figure 1: Mechanism of action of this compound. cluster_0 Octafonium_Chloride This compound (Cationic Head & Hydrophobic Tail) Electrostatic_Interaction Electrostatic Interaction Octafonium_Chloride->Electrostatic_Interaction 1. Adsorption Bacterial_Cell_Membrane Bacterial Cell Membrane (Negatively Charged) Membrane_Disruption Membrane Disruption & Permeability Increase Bacterial_Cell_Membrane->Membrane_Disruption 2. Insertion of hydrophobic tail Electrostatic_Interaction->Bacterial_Cell_Membrane Leakage Leakage of Cytoplasmic Contents Membrane_Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Figure 1: Mechanism of action of this compound.

Data Presentation

Note: The following data is for illustrative purposes and may not be directly representative of the MIC values for this compound. Researchers are strongly encouraged to determine the specific MICs for their test organisms and conditions.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for Benzalkonium Chloride against Common Bacterial Pathogens

MicroorganismATCC Strain No.MIC Range (µg/mL)
Staphylococcus aureus292131 - 4
Staphylococcus aureus (MRSA)433001 - 8
Escherichia coli2592216 - 64
Pseudomonas aeruginosa2785332 - 256
Enterococcus faecalis292122 - 16

Table 2: Illustrative MIC50 and MIC90 Data for Benzalkonium Chloride

MicroorganismMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus24
Escherichia coli3264
Pseudomonas aeruginosa64128

MIC50: The concentration of the antimicrobial agent that inhibits 50% of the tested isolates. MIC90: The concentration of the antimicrobial agent that inhibits 90% of the tested isolates.

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution Method

This method involves preparing two-fold serial dilutions of this compound in a liquid growth medium in 96-well microtiter plates.

Materials:

  • This compound powder

  • Sterile deionized water or other appropriate solvent

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures (18-24 hour growth on non-selective agar)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve in a suitable sterile solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 10,240 µg/mL). Ensure complete dissolution. The stock solution should be at least 10 times the highest desired final concentration.

    • Sterilize the stock solution by filtration through a 0.22 µm filter if necessary.

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10.

    • Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From an 18-24 hour agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation of Microtiter Plates:

    • Inoculate each well (from 1 to 11) with 100 µL of the standardized and diluted bacterial suspension. This will result in a final volume of 200 µL in wells 1-10 and 200 µL in well 11. The final bacterial concentration in each well will be approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

    • The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

Figure 2: Broth microdilution workflow. cluster_1 Start Start Prepare_Stock Prepare Octafonium Chloride Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Wells Serial_Dilution->Inoculate Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End Figure 3: Agar dilution workflow. cluster_2 Start Start Prepare_Stock Prepare Octafonium Chloride Stock Solution Start->Prepare_Stock Prepare_Plates Prepare Agar Plates with Serial Dilutions of Drug Prepare_Stock->Prepare_Plates Inoculate Spot Inoculate Plates Prepare_Plates->Inoculate Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

References

Application Notes and Protocols for Octafonium Chloride as a Laboratory Disinfectant

Author: BenchChem Technical Support Team. Date: December 2025

A. Introduction

Octafonium chloride is a quaternary ammonium compound (QAC) that functions as a cationic surfactant with antiseptic properties.[1] While it is utilized in various topical preparations for skin disinfection, often in combination with other active ingredients, its application as a standalone disinfectant in laboratory settings is not extensively documented in publicly available literature.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of this compound as a laboratory disinfectant. Given the limited specific data for this compound, this document extrapolates information from closely related and well-studied quaternary ammonium compounds. The provided protocols and efficacy data should be considered as a starting point for in-house validation of this compound for specific laboratory applications.

B. Mechanism of Action

Quaternary ammonium compounds, including this compound, exert their antimicrobial effect through a multi-pronged attack on microbial cells. The positively charged cationic head of the molecule interacts with the negatively charged components of the microbial cell surface, leading to the following key events:

  • Adsorption and Binding: The cationic QAC molecules adsorb to the negatively charged cell surface of bacteria and fungi.

  • Membrane Disruption: The long hydrophobic tail of the QAC molecule penetrates and disrupts the cytoplasmic membrane, leading to a loss of structural integrity.

  • Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential low molecular weight intracellular components such as potassium ions, nucleotides, and amino acids.

  • Enzyme Inhibition and Protein Denaturation: At higher concentrations, QACs can enter the cell and cause denaturation of essential proteins and enzymes, leading to the cessation of metabolic activity and cell death.

The primary mode of action revolves around the disruption of the microbial cell membrane, making it a potent biocide against a broad spectrum of microorganisms.

C. Antimicrobial Spectrum

This compound, as a quaternary ammonium compound, is expected to have a broad antimicrobial spectrum. Generally, QACs are effective against:

  • Gram-positive bacteria: These are typically more susceptible to QACs.

  • Gram-negative bacteria: While generally susceptible, some species may exhibit higher resistance.

  • Fungi (yeasts and molds): QACs demonstrate fungicidal activity.

  • Enveloped viruses: Viruses with a lipid envelope are generally susceptible to the membrane-disrupting action of QACs.

The efficacy against non-enveloped viruses, bacterial spores, and mycobacteria can be variable and often requires higher concentrations and longer contact times.

Quantitative Data on Antimicrobial Efficacy of Related Quaternary Ammonium Compounds

The following tables summarize the bactericidal and virucidal efficacy of Benzalkonium chloride, a closely related and widely studied QAC. This data is provided as a reference to indicate the potential efficacy of this compound. It is crucial to perform independent validation for this compound against specific microorganisms of concern.

Table 1: Bactericidal Efficacy of Benzalkonium Chloride

MicroorganismConcentrationContact TimeLog ReductionReference
Staphylococcus aureus1%5 minutes>5[2]
Pseudomonas aeruginosa0.1%10 minutes>5
Escherichia coli0.1%10 minutes>5
Listeria monocytogenes5% and 20%10 minutesup to 3.12[3]

Table 2: Virucidal Efficacy of Benzalkonium Chloride

VirusConcentrationContact TimeLog ReductionReference
Enveloped Viruses (e.g., Influenza, Herpes Simplex)0.1%1 minute>4
Non-enveloped Viruses (e.g., Norovirus, Rotavirus)0.2%10 minutesVariable (often <3)

D. Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound as a laboratory disinfectant. These are based on standard disinfectant testing methodologies.

Protocol 1: Suspension Test for Bactericidal Activity

This protocol determines the bactericidal efficacy of this compound in a liquid suspension.

Materials:

  • This compound stock solution

  • Sterile hard water or phosphate-buffered saline (PBS) for dilution

  • Bacterial culture (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) in the logarithmic growth phase

  • Neutralizing solution (e.g., lecithin, polysorbate 80)

  • Tryptic Soy Agar (TSA) plates

  • Sterile test tubes and pipettes

  • Incubator

Procedure:

  • Preparation of Test Solution: Prepare the desired concentrations of this compound in sterile hard water or PBS.

  • Preparation of Bacterial Suspension: Adjust the concentration of the bacterial culture to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation: Add 0.1 mL of the bacterial suspension to 9.9 mL of the this compound test solution.

  • Contact Time: Start a timer immediately after inoculation. Allow the disinfectant to act for the specified contact times (e.g., 1, 5, 10 minutes).

  • Neutralization: At the end of each contact time, transfer 1 mL of the mixture to 9 mL of neutralizing solution to inactivate the disinfectant.

  • Plating: Perform serial dilutions of the neutralized sample and plate 0.1 mL of appropriate dilutions onto TSA plates in duplicate.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Enumeration: Count the number of colonies on the plates and calculate the log reduction compared to a control sample (bacterial suspension in diluent without disinfectant).

Protocol 2: Hard Surface Carrier Test for Disinfection Efficacy

This protocol evaluates the efficacy of this compound on a non-porous surface.

Materials:

  • This compound test solution

  • Sterile carriers (e.g., stainless steel or glass discs)

  • Bacterial culture

  • Neutralizing broth

  • Sonicator or vortex mixer

  • Sterile petri dishes

Procedure:

  • Carrier Inoculation: Inoculate each sterile carrier with a known volume (e.g., 10 µL) of the bacterial culture and let it dry in a biosafety cabinet.

  • Disinfectant Application: Apply the this compound solution to the dried inoculum on the carrier, ensuring complete coverage.

  • Contact Time: Allow the disinfectant to remain in contact with the carrier for the specified time.

  • Neutralization: Transfer the carrier to a tube containing neutralizing broth.

  • Elution: Sonicate or vortex the tube to elute the surviving bacteria from the carrier.

  • Plating and Incubation: Plate serial dilutions of the eluate onto agar plates and incubate as described in Protocol 1.

  • Calculation: Calculate the log reduction in viable bacteria compared to control carriers treated with a placebo (e.g., sterile water).

E. Visualizations

Mechanism of Action of Quaternary Ammonium Compounds

G cluster_0 Microbial Cell cluster_1 This compound (QAC) CellWall Cell Wall CytoplasmicMembrane Cytoplasmic Membrane IntracellularComponents Intracellular Components (Ions, Nucleotides) CytoplasmicMembrane->IntracellularComponents 3. Leakage ProteinsEnzymes Proteins & Enzymes QAC Cationic Head Hydrophobic Tail QAC:head->CellWall 1. Adsorption QAC:tail->CytoplasmicMembrane 2. Membrane Penetration QAC->ProteinsEnzymes 4. Denaturation (at high concentrations)

Caption: Mechanism of action of Quaternary Ammonium Compounds (QACs) on a microbial cell.

Experimental Workflow for Disinfectant Efficacy Testing

G Start Start: Prepare Disinfectant & Microbe SuspensionTest Suspension Test Start->SuspensionTest Liquid Phase CarrierTest Hard Surface Carrier Test Start->CarrierTest Surface Phase Inoculation Inoculate Disinfectant with Microbe SuspensionTest->Inoculation CarrierTest->Inoculation ContactTime Allow Contact Time Inoculation->ContactTime Neutralization Neutralize Disinfectant ContactTime->Neutralization Plating Plate Serial Dilutions Neutralization->Plating Incubation Incubate Plates Plating->Incubation Enumeration Count Colonies & Calculate Log Reduction Incubation->Enumeration End End: Efficacy Determined Enumeration->End

Caption: General experimental workflow for testing the efficacy of a disinfectant.

Logical Relationship for Disinfectant Selection

G IdentifyMicrobe Identify Target Microorganism(s) SurfaceType Determine Surface Type to be Disinfected IdentifyMicrobe->SurfaceType ContactTimeReq Required Contact Time Achievable? SurfaceType->ContactTimeReq ContactTimeReq->IdentifyMicrobe No SafetyConsiderations Review Safety (Toxicity, Flammability) ContactTimeReq->SafetyConsiderations Yes SelectDisinfectant Select Appropriate Disinfectant SafetyConsiderations->SelectDisinfectant ValidateEfficacy Validate Efficacy In-House SelectDisinfectant->ValidateEfficacy ImplementProtocol Implement Disinfection Protocol ValidateEfficacy->ImplementProtocol

Caption: A logical flowchart for the selection of a suitable laboratory disinfectant.

F. Safety Precautions

When handling this compound and other disinfectants, it is essential to follow standard laboratory safety procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Ventilation: Use in a well-ventilated area to avoid inhalation of any aerosols.

  • Material Compatibility: Ensure that the disinfectant solution is compatible with the surfaces being treated to avoid corrosion or damage.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of unused solutions and contaminated materials in accordance with institutional and local regulations.

This compound, as a quaternary ammonium compound, has the potential to be an effective disinfectant for laboratory surfaces and equipment. However, due to the lack of specific efficacy data, it is imperative that laboratories conduct their own validation studies to determine the appropriate concentrations and contact times for their specific applications and target microorganisms. The protocols and data provided in these application notes serve as a valuable resource for initiating such evaluations.

References

Application of Octafonium Chloride in Topical Antiseptic Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Octafonium chloride (commonly available as Octenidine dihydrochloride) in topical antiseptic formulations. These guidelines are intended to support research and development of new and effective antiseptic products.

Introduction to this compound

This compound, a cationic antiseptic belonging to the bipyridine class, is a potent antimicrobial agent with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, and some viruses.[1][2] Its mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis and death.[3] This non-specific physical mode of action is advantageous as it presents a low risk for the development of microbial resistance.[1] this compound is utilized in various topical applications, including wound and mucous membrane antisepsis.[2]

Antimicrobial Efficacy

This compound demonstrates high antimicrobial efficacy, often superior to other common antiseptics such as Chlorhexidine and Povidone-iodine, particularly in terms of the minimal concentrations required for microbial inhibition and killing.[4][5]

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) of Topical Antiseptics (mg/L)
MicroorganismOctenidine dihydrochlorideChlorhexidine digluconatePovidone-iodine
Staphylococcus aureus2 - 84 - 165,000 - 10,000
Pseudomonas aeruginosa3264>10,000
Escherichia coli4 - 168 - 32>10,000
Candida albicans2 - 84 - 162,500 - 5,000

Data compiled from multiple sources. Actual values can vary based on specific strains and testing methodologies.[4]

In Vitro Cytotoxicity Profile

The cytotoxicity of this compound is a critical parameter in the development of safe topical formulations. Studies on human cell lines, such as fibroblasts and keratinocytes, indicate that its cytotoxic effects are concentration and exposure time-dependent.

Table 2: In Vitro Cytotoxicity of Octenidine Dihydrochloride on Human Cell Lines
Cell LineAssayConcentrationExposure TimeResult (Cell Viability %)
Human Gingival FibroblastsMetabolism Assay0.1% (in mouth rinse)1 min~85%
Human Gingival FibroblastsMetabolism Assay0.1% (in mouth rinse)15 min~60%
Human Keratinocytes (HaCaT)Not specified1.6 mmol/LNot specified>90% (No cytotoxic effect)
Human Osteoblast-like cells (Saos-2)MTT Assay0.1%Not specifiedLowest cytotoxicity compared to 2% CHX and 2.5% NaOCl

Data is illustrative and compiled from various studies.[6][7][8] Direct comparison requires standardized testing conditions.

Skin Irritation Potential

In vitro studies using reconstructed human epidermis (RhE) models, following OECD Test Guideline 439, are the standard for assessing the skin irritation potential of chemical substances. These studies indicate that this compound has a low irritation potential. A substance is classified as an irritant if it reduces the mean tissue viability to ≤ 50%.[9][10][11]

Table 3: Skin Irritation Potential of Octenidine Dihydrochloride (OECD TG 439)
Test SubstanceModelExposure TimePost-incubationMean Tissue Viability (%)Classification
Octenidine dihydrochloride (0.1%)Reconstructed Human Epidermis15 min42 hours> 50%Non-irritant
Positive Control (e.g., 5% SDS)Reconstructed Human Epidermis15 min42 hours< 50%Irritant
Negative Control (e.g., PBS)Reconstructed Human Epidermis15 min42 hours100%Non-irritant

This table represents expected outcomes based on available data and the OECD TG 439 guideline.[9][10][11]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and safety of topical formulations containing this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol follows the broth microdilution method.

Materials:

  • This compound

  • Test microorganisms (e.g., S. aureus, P. aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Prepare Inoculum: Culture the test microorganism on appropriate agar. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: Prepare a stock solution of this compound in MHB. Perform two-fold serial dilutions in a 96-well plate containing MHB to achieve the desired concentration range.

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate. Include a growth control well (inoculum without antiseptic) and a sterility control well (MHB only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

  • MBC Determination: To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum prep_antiseptic Prepare Serial Dilutions of this compound start->prep_antiseptic inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_antiseptic->inoculate incubate Incubate (35-37°C, 18-24h) inoculate->incubate read_mic Determine MIC (No Visible Growth) incubate->read_mic subculture Subculture from Clear Wells read_mic->subculture incubate_plates Incubate Agar Plates subculture->incubate_plates read_mbc Determine MBC (≥99.9% Killing) incubate_plates->read_mbc end End read_mbc->end

Workflow for MIC and MBC Determination.
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses cell viability by measuring the metabolic activity of cells.

Materials:

  • Human cell line (e.g., human keratinocytes - HaCaT, or human fibroblasts)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the test substance at various concentrations. Include untreated control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the untreated control.

Cytotoxicity_Workflow cluster_setup Setup cluster_treatment Treatment cluster_assay Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adherence Allow Cell Adherence (Overnight) seed_cells->adherence add_octafonium Treat Cells with This compound Dilutions adherence->add_octafonium incubate_treatment Incubate (e.g., 24 hours) add_octafonium->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Solubilize Formazan (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability end End calculate_viability->end

Workflow for In Vitro Cytotoxicity MTT Assay.
Skin Irritation Test using Reconstructed Human Epidermis (OECD TG 439)

This protocol provides an in vitro method for identifying skin irritants.[9][10][11]

Materials:

  • Reconstructed human epidermis (RhE) tissue models

  • Assay medium

  • This compound formulation

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • Negative control (e.g., Phosphate-Buffered Saline)

  • MTT solution

  • Isopropanol or acid-isopropanol

  • Multi-well plates

Procedure:

  • Pre-incubation: Place the RhE tissues in a multi-well plate with assay medium and pre-incubate at 37°C.

  • Topical Application: Apply the test formulation, positive control, and negative control to the surface of the RhE tissues.

  • Exposure: Incubate for a defined period (e.g., 15-60 minutes).

  • Rinsing and Post-incubation: Thoroughly rinse the tissues to remove the test substance and transfer them to fresh medium. Incubate for a post-exposure period (e.g., 42 hours).

  • MTT Assay: Transfer the tissues to a new plate containing MTT solution and incubate for 3 hours.

  • Extraction: Extract the formazan from the tissues using isopropanol.

  • Absorbance Reading: Measure the optical density of the extract.

  • Classification: Calculate the mean tissue viability relative to the negative control. A viability of ≤ 50% classifies the substance as an irritant.

Skin_Irritation_Workflow cluster_prep Tissue Preparation cluster_exposure Exposure cluster_post_exposure Post-Exposure cluster_analysis Analysis pre_incubate Pre-incubate RhE Tissues apply_substance Apply Test Substance, Positive & Negative Controls pre_incubate->apply_substance incubate_exposure Incubate (15-60 min) apply_substance->incubate_exposure rinse Rinse Tissues incubate_exposure->rinse post_incubate Post-incubate in Fresh Medium (e.g., 42 hours) rinse->post_incubate mtt_assay Perform MTT Assay (3 hours) post_incubate->mtt_assay extract Extract Formazan mtt_assay->extract read_od Read Optical Density extract->read_od classify Calculate Viability & Classify (≤ 50% = Irritant) read_od->classify

Workflow for Reconstructed Human Epidermis Skin Irritation Test.

Mechanism of Action: Signaling Pathway

The primary mechanism of action of this compound is the disruption of the microbial cell envelope. As a cationic molecule, it interacts with the negatively charged components of the bacterial cell wall and membrane, leading to a loss of integrity and subsequent cell death.[3]

Mechanism_of_Action Mechanism of Action of this compound cluster_bacterium Bacterial Cell Cell Wall Cell Wall Cell Membrane Cell Membrane Cell Wall->Cell Membrane Penetration Disruption Membrane Disruption & Increased Permeability Cell Membrane->Disruption Hydrophobic Interaction with Lipid Bilayer Cytoplasm Cytoplasm This compound (Cationic) This compound (Cationic) This compound (Cationic)->Cell Wall Electrostatic Interaction (Negative Charge Attraction) Leakage Leakage of Intracellular Components (Ions, ATP) Disruption->Leakage Leads to Cell Death Cell Death Leakage->Cell Death Results in

Action of this compound on Bacterial Cells.

Conclusion

This compound is a highly effective antiseptic with a favorable safety profile for topical applications. Its potent and broad-spectrum antimicrobial activity, coupled with a low potential for skin irritation and microbial resistance, makes it a valuable active ingredient for the formulation of modern antiseptic products. The protocols outlined in this document provide a framework for the systematic evaluation of new formulations to ensure their safety and efficacy.

References

Application Notes & Protocols: Octafonium Chloride for the Prevention of Bacterial Contamination in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bacterial contamination is a persistent challenge in cell culture, leading to the loss of valuable cell lines, experimental variability, and compromised research outcomes. While antibiotics are commonly used, their application can have unintended effects on cellular metabolism and gene expression.[1] Quaternary ammonium compounds (QACs) represent a class of antiseptics with broad-spectrum antimicrobial activity. Octafonium chloride, a cationic surfactant, is one such QAC with actions similar to other compounds in its class, such as benzalkonium chloride (BAC) and benzethonium chloride.[2] These compounds are used for skin disinfection and as preservatives in topical preparations.[2] This document provides an overview of the potential application of this compound for preventing bacterial contamination in cell culture, with protocols for its evaluation.

Given the limited specific data on this compound in cell culture, this document leverages information from structurally and functionally similar QACs to provide a comprehensive guide. Researchers are advised to perform initial validation studies for their specific cell lines and experimental conditions.

Mechanism of Action

This compound, as a quaternary ammonium compound, exerts its antimicrobial effect primarily through the disruption of microbial cell membranes. The positively charged nitrogen atom in the molecule is attracted to the negatively charged components of the bacterial cell surface. This interaction leads to the integration of the compound's hydrophobic alkyl chain into the lipid bilayer of the cell membrane, compromising its integrity. The subsequent loss of essential cytoplasmic components and the dissipation of the proton motive force result in bacterial cell death.

cluster_0 This compound Action OC This compound (Cationic Surfactant) Interaction Electrostatic Interaction OC->Interaction Positive charge attracts BCM Bacterial Cell Membrane (Negatively Charged) BCM->Interaction Negative surface Disruption Membrane Disruption & Permeability Increase Interaction->Disruption Hydrophobic tail inserts Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Mechanism of action of this compound against bacteria.

Data on Efficacy and Cytotoxicity of Analogous Quaternary Ammonium Compounds

The effective use of any antimicrobial agent in cell culture requires a therapeutic window where it is potent against contaminants at concentrations that are non-toxic to the cultured mammalian cells. The following tables summarize cytotoxicity data for benzalkonium chloride (BAC) and cetalkonium chloride (CKC), which can serve as a starting point for determining the working concentration of this compound.

Table 1: Cytotoxicity of Benzalkonium Chloride (BAC) on Various Cell Lines

Cell LineConcentration (% w/v)Exposure TimeEffectReference
Human Conjunctival Cells0.01%24 hours100% cell death (apoptosis)[3]
Human Conjunctival Cells0.0001% - 0.005%24-72 hoursDose-dependent growth arrest and apoptosis[3]
Human Respiratory Epithelial Cells0.002% - 0.01%2 hoursIncreased cell death[4]
Human Limbal Stem Cells0.0002%48 hoursInhibition of proliferation and migration[5]
Human Meibomian Gland Epithelial Cells0.1 µg/mL (0.00001%)Not specifiedDecreased proliferation[6]
Human Alveolar Epithelial Cells2 - 40 µg/mL24 hoursDose-dependent cytotoxicity[7]

Table 2: Cytotoxicity of Cetalkonium Chloride (CKC) on Human Corneal Epithelial Cells (HCECs)

Concentration (% w/v)Exposure TimeCell ViabilityReference
< 0.0000125%Up to 72 hoursNo significant decrease[8][9]
0.00005%72 hours~70%[8]
≥ 0.0001%48 hours>50% cell death[8][9]
0.0002%24 hours90% cell death[8]
0.0002%48 hoursAlmost complete cell death[8]

Experimental Protocols

The following protocols provide a framework for evaluating the suitability of this compound for a specific cell culture application.

cluster_workflow Experimental Workflow start Prepare Stock Solution of this compound mic Protocol 1: Determine Minimum Inhibitory Concentration (MIC) start->mic cyto Protocol 2: Evaluate Mammalian Cell Cytotoxicity (IC50) start->cyto analysis Data Analysis: Determine Therapeutic Window mic->analysis cyto->analysis prophylactic Protocol 3: Test Prophylactic Efficacy in Cell Culture decision Decision: Implement as Prophylactic Agent? prophylactic->decision analysis->prophylactic

Caption: Workflow for evaluating this compound in cell culture.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of common laboratory bacterial contaminants.

Materials:

  • This compound

  • Sterile Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB)

  • Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Bacterial Inoculum: Culture bacteria overnight in broth. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare Serial Dilutions: Prepare a 2-fold serial dilution of this compound in the broth directly in the 96-well plate. Concentrations should range from a high initial estimate (e.g., 100 µg/mL) down to a very low concentration.

  • Inoculation: Add the bacterial inoculum to each well containing the this compound dilutions.

  • Controls: Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.

Protocol 2: Evaluation of Cytotoxicity on Mammalian Cell Lines

This protocol assesses the toxic effect of this compound on the desired mammalian cell line to determine the maximum non-toxic concentration.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • Sterile 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Controls: Include an untreated cell control (medium only) and a vehicle control if a solvent is used to dissolve the this compound.

  • Incubation: Incubate the plate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).

  • Assess Viability: Perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability against the concentration of this compound. Calculate the IC50 value (the concentration that reduces cell viability by 50%).

Protocol 3: Prophylactic Use of this compound in Cell Culture

This protocol tests the efficacy of a non-toxic concentration of this compound in preventing bacterial contamination.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound at a pre-determined non-toxic concentration (e.g., 1/10th of the IC50 value)

  • Bacterial inoculum (low concentration, e.g., 10-100 CFU/mL)

Procedure:

  • Prepare Media: Prepare two sets of complete culture medium: one standard medium and one supplemented with the non-toxic concentration of this compound.

  • Cell Culture: Culture your cells in both types of media.

  • Introduce Contamination: Intentionally introduce a low level of bacteria into one flask from each media group.

  • Incubation and Observation: Incubate the cultures under standard conditions. Visually inspect the cultures daily for signs of bacterial contamination (e.g., turbidity, pH change) and for any morphological changes in the mammalian cells.

  • Evaluation: After a set period (e.g., 3-5 days), assess the level of contamination in each flask. Also, perform a cell viability or cell count assay on the uncontaminated flasks to confirm the long-term non-toxicity of the this compound concentration used.

Conclusion and Recommendations

This compound, like other QACs, holds potential as a prophylactic agent against bacterial contamination in cell culture. Its broad-spectrum activity is a significant advantage. However, its application is critically dependent on the therapeutic window between its antimicrobial efficacy and its cytotoxicity to mammalian cells. The provided protocols offer a systematic approach to determine this window for specific cell lines. It is recommended that researchers start with very low concentrations, guided by the data on analogous compounds, and carefully validate the chosen concentration to ensure it does not interfere with their experimental results. The use of any antimicrobial agent in cell culture should be a carefully considered decision, balancing the risk of contamination with the potential for off-target cellular effects.

References

Application Notes and Protocols for Cytotoxicity Assays with Octafonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octafonium chloride, a quaternary ammonium compound, is utilized for its antiseptic properties. As with any compound intended for therapeutic or biocidal use, evaluating its cytotoxic potential is a critical step in safety and efficacy assessment. These application notes provide detailed protocols for conducting various cytotoxicity assays to determine the effect of this compound on cell viability and to elucidate its mechanism of action. While specific quantitative cytotoxicity data for this compound is not widely available in public literature, the protocols provided are standard methods for such evaluations. Data from related quaternary ammonium compounds, such as benzethonium chloride, are included to provide context for expected outcomes and potential mechanisms of cytotoxicity.

General Mechanism of Cytotoxicity for Quaternary Ammonium Compounds

Quaternary ammonium compounds (QACs) are cationic surfactants that exert their cytotoxic effects primarily through the disruption of cellular membranes. Their positively charged nitrogen center interacts with negatively charged components of the cell membrane, leading to a loss of membrane integrity and leakage of intracellular contents. At lower concentrations, some QACs have been shown to induce apoptosis, or programmed cell death, while at higher concentrations, they may cause necrosis.[1]

Data Presentation: Cytotoxicity of Related Quaternary Ammonium Compounds

Due to the limited availability of specific IC50 values for this compound, the following table summarizes the cytotoxic effects of the structurally similar compound, benzethonium chloride, on various human cell lines. This data can serve as a preliminary guide for designing dose-response studies for this compound.

CompoundCell LineCell TypeAssayIncubation TimeIC50/ED50 (µM)
Benzethonium chlorideFaDuHypopharyngeal squamous cancerTetrazolium-based48 hours3.8
Benzethonium chlorideC666-1Nasopharyngeal cancerTetrazolium-based48 hours5.3
Benzethonium chlorideNIH 3T3Untransformed mouse embryonic fibroblastTetrazolium-based48 hours42.2
Benzethonium chlorideGM05757Primary normal human fibroblastTetrazolium-based48 hours17.0

Disclaimer: The data presented above is for the related compound benzethonium chloride and should be used for reference only. It is imperative to determine the specific IC50 values for this compound in the cell lines relevant to your research.

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[2][3][4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[2][4]

Materials:

  • Target cell lines (e.g., HeLa, A549, Jurkat, primary human fibroblasts)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[2]

    • Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add this compound dilutions incubation_24h->add_compound incubation_treatment Incubate for 24/48/72h add_compound->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate for 2-4h add_mtt->incubation_mtt solubilize Add solubilization solution incubation_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50 LDH_Workflow cluster_prep_treat Preparation & Treatment cluster_assay_proc Assay Procedure cluster_analysis Data Analysis cell_seeding Seed and treat cells in 96-well plate incubation Incubate for desired time cell_seeding->incubation collect_supernatant Collect supernatant incubation->collect_supernatant add_reaction_mix Add LDH reaction mixture collect_supernatant->add_reaction_mix incubation_rt Incubate at RT add_reaction_mix->incubation_rt add_stop_solution Add stop solution incubation_rt->add_stop_solution read_absorbance Measure absorbance at 490 nm add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % cytotoxicity read_absorbance->calculate_cytotoxicity plot_curve Plot dose-response curve calculate_cytotoxicity->plot_curve determine_ec50 Determine EC50 value plot_curve->determine_ec50 AnnexinV_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis seed_treat Seed and treat cells harvest_wash Harvest and wash cells seed_treat->harvest_wash resuspend Resuspend in binding buffer harvest_wash->resuspend add_reagents Add Annexin V-FITC and PI resuspend->add_reagents incubate Incubate for 15 min add_reagents->incubate flow_cytometry Analyze by flow cytometry incubate->flow_cytometry quantify Quantify cell populations flow_cytometry->quantify Apoptosis_Pathway cluster_initiation Initiation cluster_amplification Amplification cluster_execution Execution octafonium This compound mitochondria Mitochondrial Membrane Disruption octafonium->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Cytochrome c + Apaf-1) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 substrates Cleavage of Cellular Substrates caspase37->substrates apoptosis Apoptosis substrates->apoptosis

References

Application Note and Protocols for the Quantification of Octafonium Chloride in Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Octafonium chloride is a quaternary ammonium compound (QAC) known for its antiseptic and disinfectant properties. As with other QACs, accurate quantification in various solutions is critical for formulation development, quality control, and regulatory compliance in the pharmaceutical and chemical industries. This document provides detailed application notes and protocols for several analytical methods suitable for the determination of this compound concentration. The methods covered include High-Performance Liquid Chromatography (HPLC), Potentiometric Titration, UV-Vis Spectrophotometry, and Ion-Selective Electrode (ISE) potentiometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for quantifying this compound, separating it from other components in a sample matrix. This technique is particularly useful for analyzing complex formulations. As a QAC, this compound can be analyzed using reversed-phase columns with specific mobile phases to ensure sharp, symmetrical peaks.

Data Presentation: HPLC Method Parameters

ParameterTypical ValueSource
Column C18 (150 mm x 4.6 mm, 5 µm) or CN (250 mm x 4.6 mm, 5 µm)[1][2]
Mobile Phase Acetonitrile and Phosphate Buffer (e.g., pH 5.5, 0.05 M) in a 70:30 v/v ratio[1]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 210 nm or 262 nm[1][3]
Injection Volume 10 - 50 µL[1][2]
Column Temperature 30°C[2]
Linearity Range 80 - 120 µg/mL[2]
Limit of Detection (LOD) ~1 µg/mL (for similar compounds)[4]
Correlation Coefficient (R²) > 0.999[4]

Experimental Protocol: HPLC Quantification

  • Reagent and Standard Preparation:

    • Prepare a phosphate buffer (0.05 M) and adjust the pH to 5.5 using phosphoric acid or sodium hydroxide.[1]

    • Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in a 70:30 (v/v) ratio. Filter and degas the solution.[1]

    • Accurately weigh and dissolve this compound reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions (e.g., 80, 90, 100, 110, 120 µg/mL) by diluting the stock solution with the mobile phase.[2]

  • Sample Preparation:

    • Accurately weigh or pipette a quantity of the sample solution expected to contain this compound.

    • Dilute the sample with the mobile phase to a final concentration within the established linear range of the method.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Chromatographic Analysis:

    • Set up the HPLC system with the specified column and mobile phase. Equilibrate the system by running the mobile phase until a stable baseline is achieved.

    • Set the column temperature to 30°C and the UV detector to 210 nm.[1][2]

    • Inject the standard solutions, starting with the lowest concentration, followed by the sample solutions.

    • Record the peak areas from the resulting chromatograms.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

    • Use the calibration curve to determine the concentration of this compound in the prepared sample solutions.

    • Calculate the original concentration in the undiluted sample by applying the dilution factor.

Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep Preparation analysis Analysis data Data Processing A Prepare Mobile Phase (ACN/Buffer) D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standards & Samples B->E C Dilute & Filter Sample C->E D->E F Record Chromatograms E->F G Plot Calibration Curve F->G H Calculate Sample Concentration G->H

Caption: Workflow for this compound quantification by HPLC.

Potentiometric Titration

Potentiometric titration is a robust and cost-effective method for the assay of QACs. It involves titrating the cationic Octafonium ion with a standardized anionic surfactant, such as sodium lauryl sulfate (SDS). The endpoint is determined by monitoring the potential change with an ion-selective electrode.

Data Presentation: Potentiometric Titration Parameters

ParameterTypical ValueSource
Titrator Automatic Potentiometric Titrator (e.g., Metrohm Titrando)[5][6]
Indicator Electrode Surfactant Ion-Selective Electrode (ISE)[5]
Reference Electrode Ag/AgCl[5]
Titrant 0.004 M Sodium Lauryl Sulfate (SDS)[7][8]
Sample pH Adjusted to pH 10 with Borate Buffer[7][8]
Quantitation Range 1 - 1000 ppm (as quaternary nitrogen)[5]
Recovery 94 - 104%[5][6]

Experimental Protocol: Potentiometric Titration

  • Reagent and Standard Preparation:

    • Titrant: Prepare a 0.004 M Sodium Lauryl Sulfate (SDS) solution by dissolving the appropriate amount of SDS in deionized water in a 1 L volumetric flask.[8]

    • Buffer: Prepare a Borate buffer solution (pH 10). Dissolve 4.8 g of sodium tetraborate decahydrate in ~750 mL of deionized water, add 180 mL of 0.1 M NaOH, adjust the pH to 10.0 with 0.1 M NaOH, and make up to 1 L.[8]

    • Standardize the SDS titrant against a known concentration of a certified QAC standard (e.g., Hyamine 1622).

  • Sample Preparation:

    • Accurately weigh a sample amount containing approximately 0.02 – 0.06 mmol of this compound into a 100 mL glass beaker.[8]

    • Add 10 mL of the pH 10 Borate buffer solution.[7][8]

    • Add deionized water to bring the total volume to approximately 50 mL.[8]

  • Titration Procedure:

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Immerse the surfactant ISE and the Ag/AgCl reference electrode into the solution.

    • Set up the automatic titrator to dose the 0.004 M SDS solution and record the potential (mV) as a function of titrant volume.

    • Start the titration and continue until after the equivalence point has been reached, which is indicated by a sharp inflection in the potential.

  • Data Analysis:

    • The automatic titrator's software will determine the equivalence point (Veq) from the titration curve (typically from the maximum of the first derivative).

    • Calculate the concentration of this compound in the sample using the following formula: Concentration (%) = (Veq × C_SDS × MW_Octafonium) / (W_sample × 10) Where:

      • Veq = Volume of SDS at equivalence point (mL)

      • C_SDS = Molarity of SDS solution (mol/L)

      • MW_Octafonium = Molecular weight of this compound ( g/mol )

      • W_sample = Weight of the sample (g)

Visualization: Potentiometric Titration Workflow

Titration_Workflow A Weigh Sample B Add pH 10 Buffer & Deionized Water A->B Sample Prep C Immerse Electrodes (ISE & Reference) B->C D Titrate with Standardized SDS C->D Titration Setup E Monitor Potential (mV) vs. Titrant Volume D->E F Determine Equivalence Point (Veq) E->F Data Acquisition G Calculate Concentration F->G Calculation

Caption: Workflow for this compound quantification by Titration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simple and rapid method for quantification. For QACs like this compound, which contain aromatic rings, direct measurement of UV absorbance is possible. Alternatively, an indirect method can be used to quantify the chloride counter-ion.

Data Presentation: UV-Vis Spectrophotometry Parameters

Parameter (Direct Method)Typical ValueSource
Analytical Wavelength (λmax) 268 nm (for Benzalkonium Chloride)[2]
Linearity Range 400 - 600 µg/mL[2]
Correlation Coefficient (R²) > 0.997[2]
Solvent/Blank Deionized Water or appropriate buffer[2]
Parameter (Indirect Chloride) Typical Value Source
Principle Reaction with Hg(SCN)₂ and Fe(III) to form Fe(SCN)²⁺[9]
Analytical Wavelength (λmax) 460 nm[9]
Linearity Range 0.5 - 20 ppm (as Cl⁻)[9]
LOD / LOQ (as Cl⁻) 0.325 ppm / 1.083 ppm[9]

Experimental Protocol: Direct UV-Vis Spectrophotometry

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Set the analytical wavelength to the λmax of this compound (determined by scanning a standard solution, likely around 262-268 nm).[2]

  • Reagent and Standard Preparation:

    • Use deionized water or the sample matrix buffer as the solvent.

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.

    • Create a series of working standards by diluting the stock solution to concentrations spanning the expected sample range (e.g., 400, 450, 500, 550, 600 µg/mL).[2]

  • Sample Preparation:

    • Dilute the sample solution with the solvent to a concentration that falls within the linear range of the calibration curve.

  • Measurement and Analysis:

    • Zero the spectrophotometer using the solvent as a blank.

    • Measure the absorbance of each standard solution and the prepared sample solution.

    • Create a calibration curve by plotting absorbance versus concentration for the standards.

    • Use the linear regression equation from the curve to calculate the concentration of the diluted sample.

    • Apply the dilution factor to find the concentration in the original sample.

Visualization: Direct UV-Vis Spectrophotometry Workflow

UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Standard Solutions E Measure Absorbance of Standards & Sample A->E B Dilute Sample to within Linear Range B->E C Set Wavelength (λmax) on Spectrophotometer D Zero with Blank (Solvent) C->D D->E F Construct Calibration Curve E->F G Calculate Sample Concentration F->G

Caption: Workflow for quantification by Direct UV-Vis Spectrophotometry.

Ion-Selective Electrode (ISE) for Chloride

This potentiometric method provides an indirect quantification of this compound by measuring the concentration of its chloride counter-ion. It is a rapid and straightforward technique, suitable for samples where the stoichiometry between the Octafonium cation and chloride anion is known and consistent.

Data Presentation: Chloride ISE Parameters

ParameterTypical ValueSource
Electrode Type Solid-state Chloride Ion-Selective Electrode[10][11]
Reference Electrode Double-junction Ag/AgCl[12]
Measurement Range 1.8 - 35,500 ppm (as Cl⁻)[10]
pH Range 2 - 12[10]
Method Detection Limit 2.0 mg/L (as Cl⁻)[12]
Key Interferences Br⁻, I⁻, CN⁻, S²⁻, NH₃[10][12]

Experimental Protocol: Chloride ISE Measurement

  • Reagent and Standard Preparation:

    • Ionic Strength Adjustor (ISA): Use a commercial ISA solution or prepare one as recommended by the electrode manufacturer to ensure a constant ionic background.

    • Chloride Standards: Prepare a 1000 mg/L chloride stock solution by dissolving NaCl in deionized water. Prepare a series of calibration standards (e.g., 10, 100, 1000 mg/L) by diluting the stock solution.

  • Sample Preparation:

    • Pipette a fixed volume of the sample (e.g., 50 mL) into a beaker.[12]

    • Add a small, fixed volume of ISA (e.g., 1 mL). The ratio is typically 50:1 (sample:ISA).[12]

    • Stir the solution gently.

  • Calibration and Measurement:

    • Immerse the chloride ISE and reference electrode in the lowest concentration standard and begin stirring.

    • Record the potential (mV) reading once it stabilizes.

    • Repeat the measurement for all standards, moving from lowest to highest concentration.

    • Rinse and blot the electrodes dry between measurements.

    • Measure the potential of the prepared sample solution.

  • Data Analysis:

    • Plot the potential (mV) versus the logarithm of the chloride concentration for the standards to create a calibration curve. The slope should be between -54 and -60 mV per decade change in concentration.[12]

    • Determine the chloride concentration of the sample from its measured potential using the calibration curve.

    • Convert the molar concentration of chloride to the molar concentration of this compound (assuming a 1:1 molar ratio).

    • Calculate the final concentration in the desired units (e.g., mg/L or %).

Visualization: Chloride ISE Logical Relationship

ISE_Logic A This compound (C₂₉H₅₄ClN₂O) B Dissociation in Solution A->B C Octafonium Cation [C₂₉H₅₄N₂O]⁺ B->C Cation D Chloride Anion [Cl]⁻ B->D Anion F Quantification based on 1:1 Molar Ratio C->F Inferred E Chloride ISE Measurement D->E Directly Measured E->F G Calculated Octafonium Chloride Concentration F->G

Caption: Logical diagram for indirect quantification using a Chloride ISE.

References

High-performance liquid chromatography (HPLC) method for Octafonium chloride analysis

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed application note and protocol for the quantitative analysis of Octafonium chloride in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The method is based on established principles for the analysis of quaternary ammonium compounds and is intended for use by researchers, scientists, and drug development professionals.

Introduction

This compound is a quaternary ammonium compound with antiseptic and disinfectant properties. Accurate and precise quantification is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing this active ingredient. This application note describes a robust HPLC method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions are recommended:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile: 0.1 M Sodium Perchlorate in Water (50:50, v/v), pH 3.0 adjusted with phosphoric acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm
Injection Volume 20 µL
Reagents and Standards
  • Acetonitrile (HPLC Grade)

  • Sodium Perchlorate (Analytical Grade)

  • Phosphoric Acid (Analytical Grade)

  • Water (HPLC Grade)

  • This compound Reference Standard

Standard Solution Preparation

Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in the mobile phase. From this stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.

Sample Preparation

Accurately weigh a portion of the sample equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm nylon syringe filter before injection.

Method Validation Protocol

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation should include the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo sample and ensuring no interfering peaks are observed at the retention time of this compound.

  • Linearity: The linearity of the method should be established by analyzing the calibration standards at a minimum of five concentration levels. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The accuracy should be determined by recovery studies. This involves spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument. The %RSD between the two days should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions, such as the mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min), and observing the effect on the results.

Data Presentation

The quantitative data from the method validation should be summarized in the following tables for clear comparison and reporting.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area
1
10
25
50
100
Correlation Coefficient (r²)

Table 2: Accuracy (Recovery) Data

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL)Recovery (%)%RSD
80
100
120

Table 3: Precision Data

Precision TypeParameterResultAcceptance Criteria
Repeatability %RSD of 6 injections≤ 2%
Intermediate Precision %RSD (Day 1 vs. Day 2)≤ 2%

Table 4: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD)
Limit of Quantification (LOQ)

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Experimental workflow for this compound analysis.

Method Validation Logical Relationship

The following diagram outlines the logical relationship between the different parameters of method validation.

G Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate Precision Precision->Intermediate_Precision

Octafonium chloride as a cationic surfactant in research applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octafonium chloride is a quaternary ammonium cationic surfactant known for its antiseptic properties. As a member of the quaternary ammonium compound (QAC) family, its mechanism of action primarily involves the disruption of microbial cell membranes. The positively charged nitrogen atom in the this compound molecule interacts with negatively charged components of bacterial and fungal cell membranes, leading to increased permeability, leakage of intracellular contents, and ultimately cell death. This broad-spectrum antimicrobial activity makes it a compound of interest for various research applications, including the development of novel antimicrobial agents, drug delivery systems, and as a tool to study membrane biophysics.

Due to the limited availability of specific research data for this compound, this document will leverage data and protocols for the structurally similar and well-characterized cationic surfactant, benzethonium chloride , as a representative example. This information is intended to provide a foundational framework for researchers to design and conduct experiments with this compound and other related cationic surfactants.

Physicochemical and Antimicrobial Properties

The efficacy and application of a cationic surfactant are largely determined by its physicochemical properties, such as its Critical Micelle Concentration (CMC), and its biological activity, often quantified by the Minimum Inhibatory Concentration (MIC) against various microorganisms.

Table 1: Physicochemical and Antimicrobial Data for Benzethonium Chloride (as a surrogate for this compound)
PropertyValueOrganismReference(s)
Critical Micelle Concentration (CMC) 0.0028 mol/L (in aqueous solution without added electrolytes)N/A[1][2][3]
Minimum Inhibitory Concentration (MIC) Varies by organismSee below[1]
3.9 µg/mLStaphylococcus aureus[4]
200 mg/L (for biofilm)Staphylococcus aureus[5]
MIC range: 2.8 to 167.7 µME. coli and S. aureus
Cytotoxicity (IC50 / Effective Concentration) Varies by cell line and exposure timeSee below[6][7]
IC50: 7.1 µg/mL (30 min exposure)Human Lung Epithelial (H358)[8]
IC50: 1.5 µg/mL (24 h exposure)Human Lung Epithelial (H358)[8]
ED50: 3.8 µmol/L (48 h exposure)FaDu (human pharyngeal cancer cells)[7]
ED50: 5.3 µmol/L (48 h exposure)C666-1 (nasopharyngeal cancer cells)[7]
Inhibition of cell survival at 10 µg/mL (2-24 h)V79 (Chinese hamster lung cells)[6]

Mechanism of Antimicrobial Action

The primary mechanism of action for cationic surfactants like this compound is the disruption of the microbial cell membrane. This process can be visualized as a multi-step interaction.

cluster_0 Cell Exterior cluster_1 Bacterial Cell Membrane (Negatively Charged) cluster_2 Cell Interior Cationic_Surfactant This compound (Positively Charged Head) Membrane_Surface Phospholipids & Proteins Cationic_Surfactant->Membrane_Surface Electrostatic Interaction Membrane_Disruption Membrane Disruption Membrane_Surface->Membrane_Disruption Hydrophobic Tail Integration Leakage Leakage of Intracellular Components Membrane_Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Antimicrobial mechanism of cationic surfactants.

Experimental Protocols

The following protocols are provided as a guide for the characterization and evaluation of this compound in a research setting.

Protocol 1: Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by various methods that detect the onset of micelle formation, which is accompanied by a distinct change in the physicochemical properties of the surfactant solution.

A. Surface Tension Method

  • Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

  • Materials:

    • This compound

    • Deionized water

    • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

    • Glassware

  • Procedure:

    • Prepare a stock solution of this compound in deionized water.

    • Prepare a series of dilutions of the stock solution.

    • Measure the surface tension of each dilution using a calibrated tensiometer at a constant temperature.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is the concentration at the point of intersection of the two linear portions of the graph.

B. Conductivity Method

  • Principle: The equivalent conductivity of an ionic surfactant solution decreases as the concentration increases above the CMC due to the lower mobility of micelles compared to individual ions.

  • Materials:

    • This compound

    • Deionized water

    • Conductivity meter and probe

    • Glassware

  • Procedure:

    • Prepare a series of dilutions of this compound in deionized water.

    • Measure the conductivity of each dilution at a constant temperature.

    • Plot the conductivity versus the surfactant concentration.

    • The CMC is identified as the concentration at which there is a distinct break in the slope of the plot.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing

A. Determination of Minimum Inhibitory Concentration (MIC)

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique.[9][10]

  • Materials:

    • This compound stock solution

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB) or other appropriate growth medium

    • Sterile 96-well microtiter plates

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the inoculum to the final testing concentration (typically 5 x 10⁵ CFU/mL in the well).

    • Perform serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plate.

    • Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound that shows no visible turbidity.

cluster_workflow MIC Determination Workflow A Prepare Bacterial Inoculum C Inoculate Wells with Bacterial Suspension A->C B Serial Dilution of This compound in 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for MIC determination.

Protocol 3: In Vitro Cytotoxicity Assay

A. MTT Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.

  • Materials:

    • This compound

    • Mammalian cell line (e.g., HaCaT keratinocytes, NIH 3T3 fibroblasts)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

    • Sterile 96-well plates

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in a cell culture medium.

    • Remove the old medium from the cells and add the different concentrations of the test compound. Include a vehicle control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Research Applications

Topical Drug Delivery

Cationic surfactants like this compound can act as permeation enhancers in topical and transdermal drug delivery systems.[11][12] Their ability to interact with and temporarily disrupt the stratum corneum can facilitate the penetration of co-administered drugs.

  • Application Note: When formulating a topical preparation containing a poorly soluble drug, this compound can be investigated for its potential to both solubilize the drug through micelle formation (at concentrations above the CMC) and enhance its penetration into the skin. It is crucial to balance the concentration to maximize efficacy while minimizing potential skin irritation.

Non-Viral Gene Delivery

The positive charge of cationic surfactants allows them to form complexes, known as lipoplexes, with negatively charged nucleic acids like DNA and RNA. This complexation can protect the genetic material from degradation and facilitate its entry into cells.[13][14][15][16][17]

  • Application Note: this compound can be explored as a component of non-viral vectors for gene therapy research. The ratio of the cationic lipid to the nucleic acid is a critical parameter that needs to be optimized to ensure efficient complexation and transfection. The cytotoxicity of the resulting lipoplexes must be carefully evaluated in the target cell lines.

cluster_gene_delivery Cationic Surfactant-Mediated Gene Delivery Surfactant This compound (Cationic) Lipoplex Lipoplex Formation (Electrostatic Interaction) Surfactant->Lipoplex Nucleic_Acid DNA/RNA (Anionic) Nucleic_Acid->Lipoplex Cell_Membrane Cell Membrane (Negatively Charged) Lipoplex->Cell_Membrane Endocytosis Cellular Uptake (Endocytosis) Cell_Membrane->Endocytosis Gene_Expression Gene Expression Endocytosis->Gene_Expression

Caption: Gene delivery via cationic surfactants.

Conclusion

This compound, as a cationic surfactant, holds potential for various research applications beyond its established role as an antiseptic. By understanding its fundamental properties and employing robust experimental protocols, researchers can explore its utility in fields such as drug delivery and gene therapy. The information and protocols provided herein, using the well-studied benzethonium chloride as a proxy, offer a solid starting point for such investigations. It is imperative for researchers to conduct thorough characterization and safety assessments for this compound within their specific experimental systems.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Octafonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experimental setups with Octafonium chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility characteristics?

This compound is a quaternary ammonium salt that functions as a cationic surfactant and antiseptic agent. Its molecular structure contains both a positively charged hydrophilic head and a long hydrophobic alkyl tail. This amphiphilic nature governs its solubility. Generally, quaternary ammonium compounds (QACs) like this compound are soluble in water and alcohols, with solubility being influenced by the length of the alkyl chain.

Q2: In which common laboratory solvents can I dissolve this compound?

  • Water: Soluble. The cationic nature of the molecule promotes solubility in polar solvents like water.

  • Ethanol: Soluble. Alcohols are generally good solvents for QACs.

  • Dimethyl Sulfoxide (DMSO): Expected to be soluble. DMSO is a polar aprotic solvent capable of dissolving a wide range of compounds.[1]

It is always recommended to perform a small-scale solubility test to determine the optimal concentration for your specific experimental needs.

Q3: Can the pH of my solution affect the solubility of this compound?

For quaternary ammonium compounds, the positive charge on the nitrogen atom is permanent and not dependent on pH. Therefore, pH is not expected to have a significant direct impact on the solubility of this compound itself. However, the pH of your buffer system can influence the stability of other components in your experimental setup, which could indirectly affect the overall formulation.

Q4: Are there any known incompatibilities for this compound solutions?

Yes, as a cationic surfactant, this compound can interact with anionic compounds. It is crucial to avoid mixing it with anionic surfactants (like sodium dodecyl sulfate - SDS) or other negatively charged molecules, as this can lead to precipitation.

Troubleshooting Guides

Issue 1: this compound Powder is Not Dissolving or Forms a Cloudy Suspension.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Solvent Volume Increase the volume of the solvent to lower the concentration of this compound.
Inappropriate Solvent While water, ethanol, and DMSO are good starting points, for specific applications, a co-solvent system might be necessary. Try a mixture of solvents, for example, a small amount of ethanol or DMSO in an aqueous buffer.
Low Temperature Gently warm the solution while stirring. An increase in temperature can enhance the solubility of many compounds. A water bath set to 30-40°C is a safe starting point.
Precipitation with Buffer Components If dissolving in a buffer, ensure there are no incompatible anionic salts. Try dissolving the this compound in pure solvent first before adding it to the buffered solution.
Issue 2: Previously Dissolved this compound Precipitates Out of Solution.

Possible Causes & Solutions:

CauseRecommended Action
Temperature Fluctuation A decrease in temperature can cause a previously saturated solution to precipitate. Store the solution at a constant temperature. If precipitation occurs upon cooling, you may need to gently warm it before use.
"Salting Out" Effect The addition of high concentrations of certain salts to your solution can decrease the solubility of this compound. If possible, reduce the salt concentration in your buffer.
Interaction with Other Reagents The addition of other experimental components (e.g., proteins, other compounds) could be causing precipitation. Perform a compatibility test by mixing small amounts of your this compound solution with each new component separately.
Solvent Evaporation Over time, especially if not stored in a tightly sealed container, solvent evaporation can increase the concentration of this compound beyond its solubility limit. Ensure containers are well-sealed.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound

Materials:

  • This compound powder (Molecular Weight: 432.08 g/mol )

  • High-purity sterile water

  • Sterile glassware (e.g., volumetric flask, beaker)

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Calculation: To prepare a 10 mM solution, you will need 4.32 mg of this compound per 1 mL of water. For 10 mL of stock solution, weigh out 43.2 mg.

  • Weighing: Accurately weigh 43.2 mg of this compound powder using an analytical balance.

  • Dissolution: Transfer the powder to a beaker containing approximately 8 mL of sterile water.

  • Stirring: Place a sterile magnetic stir bar in the beaker and place it on a magnetic stirrer. Stir the solution until the powder is completely dissolved. Gentle warming (30-40°C) can be applied if necessary.

  • Volume Adjustment: Once fully dissolved, carefully transfer the solution to a 10 mL volumetric flask.

  • Final Volume: Rinse the beaker with a small amount of sterile water and add the rinsing to the volumetric flask. Add sterile water to the flask until the bottom of the meniscus reaches the 10 mL mark.

  • Sterilization & Storage: Sterile filter the solution through a 0.22 µm filter into a sterile container. Store the stock solution at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is recommended to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for In Vitro Assays (e.g., MIC or Cytotoxicity)

Materials:

  • 10 mM this compound stock solution

  • Sterile diluent (e.g., cell culture medium, specific assay buffer)

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Serial Dilution Planning: Determine the final concentrations required for your experiment. Plan a serial dilution scheme from your 10 mM stock solution.

  • Dilution:

    • For a 1 mM working solution, dilute the 10 mM stock 1:10 (e.g., 100 µL of stock + 900 µL of diluent).

    • For a 100 µM working solution, dilute the 1 mM solution 1:10 (e.g., 100 µL of 1 mM solution + 900 µL of diluent).

    • Continue this process to achieve your desired concentration range.

  • Mixing: Gently vortex or pipette up and down to ensure thorough mixing at each dilution step.

  • Application: Use the prepared working solutions immediately in your experimental setup.

Mandatory Visualizations

Mechanism of Action: Disruption of Bacterial Cell Membrane

The primary antimicrobial mechanism of this compound, as a quaternary ammonium compound, involves the disruption of the bacterial cell membrane.[2][3][4][5][6]

G cluster_membrane Bacterial Cell Membrane (Negatively Charged) cluster_compound This compound cluster_process Mechanism of Action Membrane Phospholipid Bilayer Step3 3. Membrane Disruption Membrane->Step3 leads to QAC Cationic Head (+) Hydrophobic Tail Step1 1. Electrostatic Attraction QAC:head->Step1 attracts to Step2 2. Hydrophobic Interaction & Insertion QAC:tail->Step2 inserts into Step4 4. Leakage of Cellular Contents Step3->Step4 causes Step5 5. Cell Death Step4->Step5 results in

Caption: Antimicrobial mechanism of this compound on bacterial cell membranes.

Experimental Workflow: Troubleshooting Solubility Issues

A logical workflow can help systematically address solubility problems.

G Start Start: Dissolve This compound CheckDissolution Is the solution clear? Start->CheckDissolution Troubleshoot Troubleshoot Dissolution CheckDissolution->Troubleshoot No SolutionReady Solution is ready for use CheckDissolution->SolutionReady Yes IncreaseSolvent Increase solvent volume Troubleshoot->IncreaseSolvent WarmSolution Gently warm solution Troubleshoot->WarmSolution ChangeSolvent Try co-solvent (e.g., water/ethanol) Troubleshoot->ChangeSolvent IncreaseSolvent->CheckDissolution WarmSolution->CheckDissolution ChangeSolvent->CheckDissolution CheckPrecipitation Does precipitation occur over time or with additions? SolutionReady->CheckPrecipitation CheckPrecipitation->SolutionReady No TroubleshootPrecipitation Troubleshoot Precipitation CheckPrecipitation->TroubleshootPrecipitation Yes ControlTemp Control storage temperature TroubleshootPrecipitation->ControlTemp CheckCompatibility Check for incompatible reagents TroubleshootPrecipitation->CheckCompatibility SealContainer Ensure container is well-sealed TroubleshootPrecipitation->SealContainer

Caption: A workflow for troubleshooting this compound solubility issues.

References

Technical Support Center: Storage and Handling of Octafonium Chloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Octafonium chloride solutions during storage. The information is presented in a question-and-answer format to directly address potential issues.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The recommendations provided below are based on the general chemical properties of quaternary ammonium compounds (QACs) and data from similar molecules like Benzalkonium chloride. It is crucial to perform specific stability studies for your formulation and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound solutions?

A1: Like other quaternary ammonium compounds, this compound solutions can be susceptible to degradation from several factors, including:

  • pH: Extreme pH values (highly acidic or alkaline) can lead to hydrolytic degradation.

  • Light: Exposure to ultraviolet (UV) and visible light can induce photodegradation.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Oxidizing Agents: Contact with strong oxidizing agents may lead to oxidative degradation.

  • Container Interactions: The choice of container material can lead to adsorption of the active ingredient or leaching of substances from the container into the solution.[3][4]

Q2: What are the recommended storage conditions for this compound solutions?

A2: To minimize degradation, it is recommended to store this compound solutions under the following conditions:

  • Temperature: Store at controlled room temperature (20-25°C) or as specified by the manufacturer. Avoid freezing and exposure to high temperatures.

  • Light: Protect from light by using amber or opaque containers and storing them in a dark place.[1]

  • pH: Maintain the pH of the solution within a stable range, typically close to neutral, unless specific formulation data suggests otherwise. For many QACs, a slightly acidic to neutral pH is optimal for stability.

  • Atmosphere: Store in a well-sealed container to prevent exposure to atmospheric oxygen and other contaminants.

Q3: What type of container is best for storing this compound solutions?

A3: The choice of container is critical to prevent degradation. Here are some guidelines:

  • Glass: Type I borosilicate glass is generally a good choice due to its inertness.

  • Plastic: High-density polyethylene (HDPE) and polypropylene (PP) are often suitable for storing QAC solutions. However, it is essential to conduct compatibility studies to ensure there is no significant adsorption of this compound onto the plastic surface or leaching of plasticizers into the solution.[3][5][6] Avoid using PVC containers unless they are specifically validated for compatibility, as leaching of plasticizers can be a concern.[6][7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of Potency/Concentration - Adsorption to Container: The active ingredient may be adsorbing to the inner surface of the container, especially with certain plastics. - Chemical Degradation: The compound may be degrading due to improper storage conditions (e.g., exposure to light, extreme pH, or high temperature).- Verify Container Compatibility: Analyze a sample of the solution that has been in contact with the container for a specified period and compare it to a control stored in a known inert container (e.g., Type I glass). - Review Storage Conditions: Ensure the solution is stored protected from light, at the recommended temperature, and that the pH is within the optimal range. - Perform Stability Indicating Assay: Use a validated stability-indicating HPLC method to determine the concentration of the intact drug and to detect any degradation products.
Change in Color or Appearance - Photodegradation: Exposure to light can cause the formation of colored degradants. - Reaction with Impurities: Trace impurities in the solvent or from the container could be reacting with the this compound.- Protect from Light: Store the solution in an amber or opaque container and in a dark environment. - Use High-Purity Solvents: Ensure that the solvents and any excipients used in the formulation are of high purity and free from reactive impurities.
Precipitation - Temperature Fluctuations: Significant changes in temperature can affect the solubility of the compound. - pH Shift: A change in the pH of the solution can lead to the precipitation of the active ingredient or other components. - Interaction with Container: Leaching of substances from the container could cause precipitation.- Maintain Constant Temperature: Store the solution at a controlled and constant temperature. - Buffer the Solution: Use a suitable buffer system to maintain a stable pH. - Evaluate Container Leaching: Analyze the precipitate to identify its composition. Conduct leaching studies on the container material.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradation Pathways

This protocol outlines a forced degradation study to investigate the stability of an this compound solution under various stress conditions. This is crucial for developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in the desired solvent (e.g., water, buffer) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the stock solution at 60°C in a temperature-controlled oven for 48 hours.

  • Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV-A and visible light) in a photostability chamber. A common condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each stress condition.

  • Neutralize the acid and base-stressed samples before analysis.

  • Analyze all samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, to separate and quantify the parent compound and any degradation products.

4. Data Interpretation:

  • Calculate the percentage of degradation for each condition.

  • Identify and characterize the major degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for accurately measuring the concentration of the active pharmaceutical ingredient (API) without interference from degradation products.

1. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions (Example for a QAC like Benzalkonium Chloride, to be adapted for this compound): [8][9]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate), pH adjusted to a suitable value (e.g., 3.0-6.5). The exact ratio should be optimized.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by scanning the UV spectrum of this compound (e.g., around 210-220 nm for similar QACs).[8][9]

  • Column Temperature: 25-30°C.

3. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

  • Specificity is demonstrated by showing that the method can separate the parent drug from its degradation products, which are generated during the forced degradation study.

Visualizations

Degradation Troubleshooting Logic

DegradationTroubleshooting start Degradation of Octafonium Chloride Solution Observed check_storage Review Storage Conditions (Temp, Light, pH) start->check_storage check_container Evaluate Container Compatibility start->check_container analyze_solution Perform Stability-Indicating Assay (e.g., HPLC) start->analyze_solution improper_storage Improper Storage Identified check_storage->improper_storage container_issue Container Incompatibility (Adsorption/Leaching) check_container->container_issue degradation_confirmed Degradation Products Detected analyze_solution->degradation_confirmed correct_storage Correct Storage Conditions: - Control Temp - Protect from Light - Buffer pH improper_storage->correct_storage Action change_container Select Inert Container: - Type I Glass - Test HDPE/PP container_issue->change_container Action reformulate Reformulate Solution: - Add Stabilizers - Adjust Excipients degradation_confirmed->reformulate Action

A troubleshooting flowchart for identifying the cause of this compound degradation.

Forced Degradation Experimental Workflow

ForcedDegradationWorkflow cluster_stress Stress Conditions start Prepare Octafonium Chloride Stock Solution stress Apply Stress Conditions start->stress acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation thermal Thermal photo Photodegradation sampling Collect Samples at Time Intervals analysis Analyze via Stability-Indicating Method sampling->analysis data_interp Identify Degradants & Determine Degradation Rate analysis->data_interp acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling

A workflow diagram for conducting a forced degradation study on this compound.

References

Troubleshooting inconsistent results in Octafonium chloride antimicrobial assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Octafonium chloride in antimicrobial assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a quaternary ammonium compound (QAC) that acts as a cationic surfactant. Its antimicrobial properties stem from its ability to disrupt microbial cell membranes. The positively charged head of the molecule interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This interaction leads to a disorganization of the membrane, increased permeability, and leakage of essential intracellular components, ultimately resulting in cell death.

Q2: Which are the standard methods for determining the antimicrobial activity of this compound?

The most common methods for evaluating the antimicrobial activity of compounds like this compound are the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the subsequent subculturing to determine the Minimum Bactericidal Concentration (MBC).[1] The disk diffusion (Kirby-Bauer) method can also be used for initial screening. These methods are standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility.[2][3][4]

Q3: What are the expected MIC ranges for quality control (QC) strains with this compound?

Currently, there are no universally established, standardized MIC quality control ranges specifically for this compound published by bodies like CLSI or EUCAST. It is highly recommended that individual laboratories establish their own internal QC ranges for this compound using well-characterized reference strains such as:

  • Staphylococcus aureus ATCC 29213

  • Enterococcus faecalis ATCC 29212

  • Escherichia coli ATCC 25922

  • Pseudomonas aeruginosa ATCC 27853

These ranges should be determined by repeated testing (at least 20 replicates) and statistical analysis to ensure the reliability and reproducibility of your assay results.

Troubleshooting Guides

Inconsistent results in this compound antimicrobial assays can arise from a variety of factors. This guide provides a structured approach to identifying and resolving common issues.

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results

High variability in MIC values across replicate plates or between experiments is a common challenge. The following table outlines potential causes and recommended solutions.

Potential CauseDescriptionRecommended Solution
Inoculum Preparation An incorrect inoculum density is a primary source of error. Too high an inoculum can lead to falsely elevated MICs (the "inoculum effect"), while too low an inoculum can result in falsely low MICs.[5]Standardize your inoculum preparation to a 0.5 McFarland turbidity standard, which corresponds to approximately 1 x 10⁸ CFU/mL. Verify the final inoculum concentration in the wells is ~5 x 10⁵ CFU/mL by performing colony counts.
Media Composition The pH and cation concentration (e.g., Mg²⁺, Ca²⁺) of the Mueller-Hinton Broth (MHB) can significantly impact the activity of some antimicrobial agents.Ensure the pH of your MHB is between 7.2 and 7.4. Use cation-adjusted MHB (CAMHB) to maintain consistent divalent cation concentrations.
This compound Preparation and Stability As a QAC, this compound solutions are generally stable. However, improper storage or repeated freeze-thaw cycles of stock solutions can lead to a loss of potency.[6][7][8][9][10]Prepare fresh working solutions of this compound from a stock solution for each experiment. Store stock solutions in small aliquots at -20°C or below to avoid repeated freeze-thaw cycles.
Incubation Conditions Variations in incubation time and temperature can affect the growth rate of the microorganisms, leading to inconsistent MIC readings.Strictly adhere to standardized incubation conditions, typically 35°C ± 2°C for 16-20 hours for most bacteria.[1]
Plate Reading Subjectivity in visually determining the endpoint of growth inhibition can introduce variability.Use a consistent light source and background for reading plates. Consider using a plate reader to measure optical density (OD) for a more objective endpoint. The MIC is the lowest concentration with no visible growth.
Issue 2: No Inhibition of Growth Observed

Complete lack of antimicrobial activity can be alarming. The following table provides a systematic approach to troubleshooting this issue.

Potential CauseDescriptionRecommended Solution
Inactive this compound The compound may have degraded due to improper storage or handling.Prepare a fresh stock solution of this compound from a new batch of the compound. Test the new solution against a known susceptible quality control strain.
Resistant Bacterial Strain The bacterial strain being tested may be inherently resistant to this compound or may have acquired resistance.Verify the identity and expected susceptibility profile of your test organism. Include a susceptible quality control strain in every assay to confirm the activity of the compound.
Incorrect Assay Setup Errors in the dilution series or the omission of the compound from the wells can lead to a lack of inhibition.Carefully review your serial dilution protocol. Ensure that the this compound solution is added to the correct wells. Include a positive control (no antimicrobial agent) and a negative control (no bacteria) on each plate.
Issue 3: Inconsistent Minimum Bactericidal Concentration (MBC) Results

Variability in MBC values often stems from issues in the preceding MIC assay or the subculturing step.

Potential CauseDescriptionRecommended Solution
Inaccurate MIC Determination If the MIC is not accurately determined, the subsequent MBC plating will be based on incorrect concentrations.Ensure your MIC assay is optimized and reproducible before proceeding to MBC determination.
Insufficient Removal of Antimicrobial Agent Carryover of this compound during subculturing can inhibit growth on the agar plate, leading to a falsely low MBC.Use a larger volume of fresh, antibiotic-free agar for subculturing to dilute the transferred antimicrobial agent.
Incorrect Volume Plated Plating an inconsistent or incorrect volume from the MIC wells will lead to inaccurate colony counts and MBC determination.Use calibrated pipettes to transfer a standardized volume (e.g., 10 µL) from each well of the MIC plate to the agar plate.
Bacteriostatic vs. Bactericidal Effect This compound may be bacteriostatic at lower concentrations and bactericidal at higher concentrations. The MBC/MIC ratio helps determine this. A ratio of ≤ 4 is generally considered bactericidal.Determine both the MIC and MBC to understand the nature of the antimicrobial activity.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Prepare Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).

    • Perform serial two-fold dilutions of the this compound in MHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculate Plate:

    • Add the standardized bacterial inoculum to each well containing the this compound dilutions and the positive control well (broth with bacteria, no drug).

    • The final volume in each well should be 100 µL or 200 µL, depending on the plate format.

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Determination of Minimum Bactericidal Concentration (MBC)
  • Subculture from MIC Plate:

    • Following the MIC reading, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.

    • From each of these wells, subculture a fixed volume (e.g., 10 µL) onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation:

    • Incubate the agar plate at 35°C ± 2°C for 18-24 hours.

  • Reading Results:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count. This is typically determined by observing the plate with the lowest concentration that has no more than 0.1% of the original inoculum growing.

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_inoculum Prepare Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_drug Prepare this compound Serial Dilutions prep_drug->inoculate incubate_mic Incubate (35°C, 16-20h) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear wells onto agar read_mic->subculture incubate_mbc Incubate (35°C, 18-24h) subculture->incubate_mbc read_mbc Read MBC (≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

troubleshooting_workflow start Inconsistent MIC Results check_inoculum Verify Inoculum Density (0.5 McFarland) start->check_inoculum check_media Check Media (pH, Cations) check_inoculum->check_media check_drug Assess Drug Solution (Freshly prepared?) check_media->check_drug check_incubation Confirm Incubation Conditions (Time, Temp) check_drug->check_incubation consistent Results Consistent check_incubation->consistent Yes inconsistent Still Inconsistent: Review Protocol check_incubation->inconsistent No qac_mechanism qac This compound (Positively Charged) cell_membrane Bacterial Cell Membrane (Negatively Charged) qac->cell_membrane Electrostatic Interaction disruption Membrane Disruption & Permeabilization cell_membrane->disruption leakage Leakage of Intracellular Components disruption->leakage cell_death Cell Death leakage->cell_death

References

Technical Support Center: Managing Foaming Issues with Octafonium Chloride in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing foaming issues with solutions containing Octafonium chloride. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution foaming?

A1: this compound is a quaternary ammonium compound, which is a type of cationic surfactant.[1][2][3] Surfactants, by their nature, reduce the surface tension of a liquid, which can lead to the formation of stable bubbles and foam, especially when the solution is agitated, stirred, or aerated.[4] The presence of other components in your formulation, such as proteins or certain polymers, can also contribute to and stabilize foam.

Q2: What are the potential negative impacts of excessive foaming?

A2: Excessive foaming can lead to several experimental and manufacturing issues, including:

  • Inaccurate measurements: Foam can make it difficult to accurately measure volumes.

  • Reduced efficiency: In industrial processes, foam can reduce the effective capacity of vessels and reactors.[5]

  • Product quality issues: Foam can negatively impact the quality and consistency of the final product.[6]

  • Interference with downstream processes: Foam can interfere with subsequent steps like filtration or sterile filling.[7]

Q3: What are the general strategies to manage foaming?

A3: There are three primary strategies for managing foam:

  • Mechanical Methods: Modifying the physical handling of the solution.

  • Formulation Adjustments: Altering the composition of the solution.

  • Use of Antifoaming Agents: Introducing chemical additives to prevent or break down foam.[5][8]

Troubleshooting Guide

This guide will walk you through a step-by-step process to identify the cause of foaming and implement an effective solution.

Step 1: Evaluation of Mechanical and Procedural Factors

Q4: Could my experimental procedure be causing the foaming?

A4: Yes, high-speed mixing, vigorous shaking, or excessive agitation can introduce air into the solution and cause foaming.[9]

Troubleshooting Actions:

  • Optimize Mixing Speed: Reduce the speed of your mixer or stirrer. Opt for low-shear mixing techniques.[9]

  • Modify Agitation Method: If possible, use a magnetic stirrer at a low speed instead of vigorous shaking.

  • Control Gas Introduction: If you are sparging gas into your solution, try reducing the flow rate.

Step 2: Assessment of Formulation Components

Q5: Can the temperature or pH of my solution affect foaming?

A5: Yes, temperature and pH can influence the solubility and surface activity of components in your solution, which can impact foaming.[6][9]

Troubleshooting Actions:

  • Temperature Control: Ensure you are dissolving and mixing components within the optimal temperature range for your formulation. Preparing solutions at too high or too low a temperature can lead to improper dissolution and foaming.[9]

  • pH Adjustment: The stability and properties of quaternary ammonium compounds can be pH-dependent.[6] Experiment with slight adjustments to the pH of your solution to see if it reduces foaming.

Step 3: Chemical Intervention with Antifoaming Agents

Q6: When should I consider using an antifoaming agent?

A6: If mechanical and formulation adjustments are insufficient to control foaming, the use of an antifoaming agent is a common and effective solution.[5][6][8]

Q7: What types of antifoaming agents are available?

A7: Antifoaming agents, also known as defoamers, are available in various types. The choice of agent will depend on the specific composition of your solution and the requirements of your experiment.

Data Presentation: Comparison of Common Antifoaming Agents

Antifoaming Agent TypeMechanism of ActionAdvantagesConsiderationsCommon Examples
Silicone-Based Low surface tension allows them to spread rapidly on the foam surface, causing bubbles to coalesce and rupture.Highly effective at low concentrations, stable over a wide range of temperatures and pH.[10]Can be difficult to remove from the final product, potential for incompatibility with some systems.Polydimethylsiloxane (PDMS), Simethicone[6][10]
Oil-Based (Mineral or Vegetable) Insoluble in the foaming medium, they act on the surface of the foam to cause bubble collapse.Generally inexpensive, effective in a variety of systems.Can sometimes cause issues with product clarity or downstream processing.Mineral oils, vegetable oils, fatty alcohols
EO/PO-Based (Polyalkylene Glycols) Non-ionic surfactants that can disrupt foam stability.Water-soluble, leaving no residues, and easy to sterilize.[6]May be less effective than silicone-based agents in some applications.Ethylene oxide/propylene oxide (EO/PO) copolymers
Powdered Antifoams Hydrophobic particles that puncture the foam bubbles.Effective in non-aqueous systems.Can be challenging to disperse evenly.Hydrophobic silica

Q8: How do I select and use an antifoaming agent?

A8: The selection and use of an antifoaming agent should be done systematically.

Experimental Protocols: Protocol for Antifoaming Agent Selection and Optimization

Objective: To identify the most effective antifoaming agent and its optimal concentration to control foaming in an this compound solution.

Materials:

  • Your this compound solution exhibiting foaming.

  • A selection of antifoaming agents from different categories (e.g., a silicone-based, an oil-based, and an EO/PO-based agent).

  • Graduated cylinders or other suitable vessels for observing foam.

  • A method for consistent agitation (e.g., vortex mixer, shaker).

Methodology:

  • Screening of Antifoaming Agents: a. Prepare several aliquots of your foaming this compound solution in separate graduated cylinders. b. To each aliquot, add a different antifoaming agent at a starting concentration (e.g., 0.1% w/v). Include a control with no antifoaming agent. c. Agitate all samples in a consistent manner for a set period (e.g., 30 seconds on a vortex mixer). d. Immediately measure the initial foam volume. e. Record the time it takes for the foam to collapse (foam half-life). f. The most effective agent will show the lowest initial foam volume and the shortest foam half-life.

  • Optimization of Antifoaming Agent Concentration: a. Once the most effective type of antifoaming agent is identified, prepare a series of dilutions of that agent in your this compound solution (e.g., 0.01%, 0.05%, 0.1%, 0.2%, 0.5% w/v). b. Repeat the agitation and foam measurement steps as described above. c. Plot the foam volume and foam half-life against the antifoaming agent concentration. d. The optimal concentration will be the lowest concentration that provides acceptable foam control.

Mandatory Visualization

Foaming_Troubleshooting_Workflow start Foaming Issue Observed with this compound Solution mech_proc Step 1: Evaluate Mechanical & Procedural Factors start->mech_proc optimize_mix Optimize Mixing Speed & Agitation Method mech_proc->optimize_mix control_gas Control Gas Introduction Rate mech_proc->control_gas formulation Step 2: Assess Formulation Components temp_ph Adjust Temperature & pH formulation->temp_ph antifoam Step 3: Chemical Intervention (Antifoaming Agents) select_antifoam Select & Screen Antifoaming Agents antifoam->select_antifoam unresolved Issue Persists optimize_mix->unresolved If foam persists control_gas->unresolved If foam persists temp_ph->unresolved If foam persists optimize_conc Optimize Antifoam Concentration select_antifoam->optimize_conc resolved Foaming Issue Resolved optimize_conc->resolved unresolved->formulation unresolved->antifoam

Caption: Troubleshooting workflow for managing foaming issues.

Mechanism_of_Foaming cluster_solution Bulk Solution cluster_interface Air-Water Interface octafonium Positively Charged Head Hydrophobic Tail interface_mol Positively Charged Head (in water) Hydrophobic Tail (in air) octafonium->interface_mol Molecules align at interface water Water Molecules foam Stable Foam Bubbles interface_mol->foam Reduces surface tension, entraps air agitation Agitation (Mixing, Shaking) agitation->octafonium Introduces Air

Caption: Simplified mechanism of foam formation by surfactants.

References

Technical Support Center: Octafonium Chloride Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from Octafonium chloride in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be in my samples?

This compound is a quaternary ammonium compound (QAC) that functions as an antiseptic and disinfectant. It may be present in your biochemical assay samples as a contaminant from topical preparations or as a component of the formulation being tested. Its cationic and surfactant properties are the primary cause of assay interference.

Q2: How does this compound interfere with biochemical assays?

As a cationic surfactant, this compound can interfere with biochemical assays through several mechanisms:

  • Protein Denaturation: It can disrupt the three-dimensional structure of proteins, including enzymes and antibodies, leading to a loss of function.

  • Non-specific Binding: Its positive charge can cause it to bind non-specifically to negatively charged surfaces, such as microplate wells, or to assay components like proteins and nucleic acids.

  • Disruption of Membranes: It can disrupt cellular and organellar membranes, affecting cell-based assays and assays involving membrane-bound proteins.

  • Alteration of Reaction Kinetics: It can directly interact with substrates or enzymes, altering the rate of enzymatic reactions.

Q3: Which types of assays are most susceptible to interference from this compound?

Assays that are particularly sensitive to the presence of cationic detergents like this compound include:

  • Enzyme-Linked Immunosorbent Assays (ELISAs): Interference can occur through non-specific binding to the plate, antibodies, or enzyme conjugates, leading to high background or false signals.

  • Fluorescence-Based Assays: this compound may quench or enhance fluorescence signals, leading to inaccurate measurements.

  • Protein Quantification Assays: It can interfere with dye-binding assays (e.g., Bradford) and copper-based assays (e.g., BCA) by interacting with the reagents or the protein itself.

  • Cell-Based Assays: Its cytotoxic effects can lead to cell death and unreliable results.

  • Enzyme Kinetic Assays: It can directly inhibit or, in some cases, activate enzymes, leading to incorrect kinetic parameters.

Troubleshooting Guides

Issue 1: High Background Signal in ELISA

Possible Cause: Non-specific binding of this compound to the ELISA plate or detection antibodies.

Troubleshooting Steps:

  • Increase Blocking Efficiency:

    • Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk).

    • Extend the blocking incubation time.

    • Include a non-ionic detergent (e.g., Tween-20) in the blocking and wash buffers to help compete with the cationic surfactant.

  • Modify Wash Steps:

    • Increase the number of wash steps.

    • Increase the duration of each wash step.

    • Increase the concentration of non-ionic detergent in the wash buffer.

  • Sample Dilution:

    • Dilute the sample to reduce the concentration of this compound below the level of interference. Determine the optimal dilution factor through a dilution series experiment.

Issue 2: Inconsistent or Non-Reproducible Results

Possible Cause: Variable protein denaturation or aggregation caused by this compound.

Troubleshooting Steps:

  • Sample Pre-treatment:

    • Utilize a sample clean-up method to remove this compound prior to the assay (see Experimental Protocols section).

    • Consider the use of chaotropic agents in the sample buffer to maintain protein solubility, followed by dilution to non-denaturing concentrations before the assay.

  • Standard Curve Matrix Matching:

    • If sample clean-up is not feasible, prepare your standard curve in a matrix that closely matches the sample matrix, including a similar concentration of this compound if known. This can help to normalize the interference effects.

Issue 3: Complete Loss of Signal or Enzyme Activity

Possible Cause: Severe enzyme inhibition or protein denaturation by this compound.

Troubleshooting Steps:

  • Assess Enzyme Inhibition:

    • Perform a dose-response experiment to determine the concentration at which this compound inhibits the enzyme.

    • If possible, select an alternative enzyme for the assay that is less sensitive to cationic detergents.

  • Protect the Protein of Interest:

    • Consider the addition of a stabilizing agent or a carrier protein (like BSA) to the sample to competitively bind with this compound and protect the target protein.

Data Presentation

Table 1: Hypothetical Quantitative Data on this compound Interference in a Standard Sandwich ELISA

This compound Concentration (µg/mL)Analyte Concentration (ng/mL)Absorbance (OD450)% Signal Reduction
0 (Control)101.8500%
1101.6809.2%
5101.12039.5%
10100.45075.7%
50100.05097.3%

Table 2: Hypothetical Effect of this compound on the Activity of a Kinase

This compound Concentration (µM)Kinase Activity (%)IC50 (µM)
0100-
0.195-
178-
104511.2
1005-

Experimental Protocols

Protocol 1: Removal of this compound using Protein Precipitation

This protocol is a general method and should be optimized for your specific sample type and protein of interest.

Materials:

  • Biological sample containing this compound

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge

  • Microcentrifuge tubes

Procedure:

  • To 100 µL of your sample, add 300 µL of ice-cold acetonitrile (1:3 ratio).

  • Vortex vigorously for 30 seconds to precipitate the proteins.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully collect the supernatant, which contains the this compound and other small molecules.

  • Gently wash the protein pellet with 500 µL of ice-cold acetonitrile, being careful not to disturb the pellet.

  • Centrifuge again at 14,000 x g for 5 minutes at 4°C.

  • Discard the supernatant.

  • Allow the protein pellet to air dry for 5-10 minutes to evaporate the residual acetonitrile.

  • Resuspend the protein pellet in a suitable assay buffer. The resuspension volume may need to be optimized.

Mandatory Visualizations

experimental_workflow start Sample containing This compound precipitate Add ice-cold Acetonitrile (1:3) start->precipitate vortex Vortex & Incubate on ice precipitate->vortex centrifuge1 Centrifuge (14,000 x g, 10 min) vortex->centrifuge1 separate Separate supernatant (contains Octafonium Cl) centrifuge1->separate wash Wash pellet with ice-cold Acetonitrile separate->wash centrifuge2 Centrifuge (14,000 x g, 5 min) wash->centrifuge2 dry Air-dry pellet centrifuge2->dry resuspend Resuspend pellet in assay buffer dry->resuspend end Proceed with biochemical assay resuspend->end troubleshooting_logic issue Assay Interference (e.g., High Background) is_qac Suspect this compound (QAC) presence? issue->is_qac yes_qac Yes is_qac->yes_qac no_qac No is_qac->no_qac step1 Increase blocking & wash efficiency yes_qac->step1 other_causes Investigate other interference sources no_qac->other_causes resolved1 Issue Resolved? step1->resolved1 step2 Dilute sample resolved2 Issue Resolved? step2->resolved2 step3 Implement sample clean-up protocol resolved3 Issue Resolved? step3->resolved3 resolved1->step2 No proceed Proceed with Assay resolved1->proceed Yes resolved2->step3 No resolved2->proceed Yes resolved3->proceed Yes contact_support Contact Technical Support resolved3->contact_support No signaling_pathway cluster_interference Potential Interference Points octafonium This compound membrane Cell Membrane Disruption octafonium->membrane receptor Membrane Receptor (e.g., GPCR, RTK) octafonium->receptor Non-specific binding downstream Downstream Signaling (e.g., Kinase Cascade) octafonium->downstream Direct enzyme inhibition membrane->receptor receptor->downstream response Cellular Response (e.g., Proliferation, Apoptosis) downstream->response inhibition Inhibition/Alteration

Technical Support Center: Octafonium Chloride Neutralization Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for neutralizing the activity of Octafonium chloride in experimental settings.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor cell attachment or viability after treatment with a neutralized this compound solution. 1. Incomplete neutralization of this compound. 2. Cytotoxicity of the neutralizing agents themselves. 3. Residual neutralizers interfering with cell attachment.1. Verify the neutralization process using one of the methods outlined in the "Verification of Neutralization" section. Increase the concentration of the neutralizing agents or the incubation time if necessary. 2. Perform a toxicity control experiment with the neutralizing agents alone to determine their effect on your specific cell line. 3. After neutralization, consider a buffer exchange step (e.g., dialysis or spin column) to remove excess neutralizers before adding the solution to your cells.
Inconsistent experimental results when using neutralized this compound. 1. Variability in the neutralization procedure. 2. Degradation of neutralizing agents over time. 3. Interference of neutralizers with downstream assays.1. Standardize the neutralization protocol, ensuring consistent concentrations, volumes, and incubation times. 2. Prepare fresh neutralizing solutions for each experiment. 3. Refer to the "Potential Interferences of Neutralizing Agents" section. If interference is suspected, consider alternative neutralization strategies or assay methods.
Difficulty confirming the complete neutralization of this compound. 1. The chosen verification method is not sensitive enough. 2. The concentration of this compound is below the detection limit of the assay.1. For biological confirmation, ensure the microbial indicator strain is sensitive to this compound. For chemical confirmation, select a method with a suitable limit of detection (LOD) and limit of quantification (LOQ). 2. Concentrate the sample before analysis if possible, or choose a more sensitive analytical technique.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it need to be neutralized in experiments?

This compound is a quaternary ammonium compound (QAC) with potent antimicrobial and antiseptic properties. Its mechanism of action involves disrupting cellular membranes, which is not specific to microbes and can cause significant cytotoxicity to mammalian cells in culture. Therefore, its activity must be neutralized to prevent unintended effects on experimental systems.

Q2: What are the most common and effective methods for neutralizing this compound?

The most widely recommended method for neutralizing this compound and other QACs is chemical inactivation using a combination of lecithin and a non-ionic surfactant, most commonly polysorbate 80 (Tween® 80).[1][2] Lecithin, a phospholipid, is thought to electrostatically bind to the cationic head of the QAC, while polysorbate 80 helps to emulsify and further sequester the hydrophobic tail, rendering the compound inactive.

Q3: Are there alternative methods to chemical neutralization?

Yes, physical removal methods can also be employed. Dialysis can be used to remove this compound from a solution, although this may not be practical for all experimental setups. Adsorption onto anionic materials, such as bentonite clay or specialized resins, is another potential strategy. However, chemical neutralization with lecithin and polysorbate 80 is generally the most straightforward and commonly used method in a laboratory setting.

Q4: How can I be sure that the this compound in my experiment has been completely neutralized?

Verification of neutralization is a critical step. This can be achieved through:

  • Biological Verification: A simple method involves a microbial growth inhibition assay. If a microbial strain known to be sensitive to this compound can grow in the presence of the neutralized solution, it indicates successful inactivation.

  • Chemical Verification: For a quantitative assessment, you can measure the concentration of residual active this compound. Methods like argentometric titration or spectrophotometric assays can be adapted for this purpose.

Q5: Can the neutralizing agents, lecithin and polysorbate 80, interfere with my experiments?

Yes, it is possible. Polysorbate 80, in particular, has been reported to interfere with certain protein quantification assays, such as the bicinchoninic acid (BCA) assay. It is crucial to run appropriate controls with the neutralizing agents alone to assess any potential impact on your specific experimental assays. If interference is observed, reducing the concentration of the neutralizers or using a post-neutralization clean-up step may be necessary.

Quantitative Data on Neutralizing Agents

The following table summarizes the typical concentrations of lecithin and polysorbate 80 used for the neutralization of quaternary ammonium compounds. The exact concentrations may need to be optimized for your specific experimental conditions.

Neutralizing AgentTypical Concentration (in solution)Function
Lecithin 0.1% - 0.7% (w/v)Neutralizes the cationic head of QACs.[2]
Polysorbate 80 (Tween® 80) 0.5% - 1.0% (v/v)Emulsifies and sequesters the hydrophobic tail of QACs.[2]

Experimental Protocols

Protocol 1: Chemical Neutralization of this compound in Aqueous Solution

This protocol describes a general method for neutralizing this compound in a liquid sample for subsequent use in in vitro experiments, such as cell culture.

Materials:

  • This compound solution of known concentration.

  • Sterile stock solution of 10% (w/v) lecithin in deionized water.

  • Sterile stock solution of 10% (v/v) polysorbate 80 in deionized water.

  • Sterile deionized water or appropriate buffer.

  • Sterile tubes or vials.

  • Vortex mixer.

Procedure:

  • To your this compound solution, add the 10% lecithin stock solution to a final concentration of 0.5% (w/v).

  • Add the 10% polysorbate 80 stock solution to a final concentration of 0.5% (v/v).

  • Vortex the mixture gently for 1 minute to ensure thorough mixing.

  • Incubate the mixture at room temperature (20-25°C) for a minimum of 10 minutes. For higher concentrations of this compound, the incubation time may need to be extended.

  • The neutralized solution is now ready for use. It is recommended to include a "neutralizer only" control in your experiment to account for any effects of the lecithin and polysorbate 80.

Protocol 2: Verification of this compound Neutralization using a Microbial Growth Assay

This protocol provides a simple, qualitative method to confirm the successful neutralization of this compound's antimicrobial activity.

Materials:

  • Neutralized this compound solution (from Protocol 1).

  • Non-neutralized this compound solution (positive control for inhibition).

  • Sterile water or buffer (negative control).

  • A bacterial strain sensitive to this compound (e.g., Staphylococcus aureus).

  • Tryptic Soy Broth (TSB) or other suitable liquid growth medium.

  • Sterile 96-well plate.

  • Incubator.

  • Plate reader (optional, for quantitative assessment).

Procedure:

  • Prepare a fresh overnight culture of the indicator bacterial strain in TSB.

  • Dilute the bacterial culture to an optical density at 600 nm (OD600) of approximately 0.1.

  • In a 96-well plate, set up the following conditions in triplicate:

    • Well A: 180 µL TSB + 20 µL neutralized this compound solution.

    • Well B: 180 µL TSB + 20 µL non-neutralized this compound solution.

    • Well C: 180 µL TSB + 20 µL sterile water/buffer.

  • Inoculate each well with 10 µL of the diluted bacterial culture.

  • Incubate the plate at 37°C for 18-24 hours.

  • Assess bacterial growth by observing turbidity. Alternatively, measure the OD600 using a plate reader.

  • Interpretation of Results:

    • Growth in Well A (comparable to Well C) indicates successful neutralization.

    • No growth or significantly reduced growth in Well B confirms the antimicrobial activity of non-neutralized this compound.

    • Growth in Well C confirms the viability of the bacterial inoculum.

Visualizations

experimental_workflow Experimental Workflow for Neutralizing this compound cluster_prep Preparation cluster_neutralization Neutralization cluster_verification Verification (Optional but Recommended) cluster_application Application octafonium_solution This compound Solution mix Mix and Incubate octafonium_solution->mix neutralizer_solution Lecithin + Polysorbate 80 Solution neutralizer_solution->mix verification Biological or Chemical Assay mix->verification experiment Downstream Experiment (e.g., Cell Culture) mix->experiment verification->experiment Confirmation

Caption: Workflow for neutralizing this compound.

signaling_pathway Proposed Signaling Pathway of QAC-Induced Apoptosis qac This compound (QAC) membrane Cell Membrane Disruption qac->membrane mitochondria Mitochondrial Stress membrane->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: QAC-induced apoptosis signaling pathway.

References

Technical Support Center: Improving the Stability of Octafonium Chloride in Complex Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with Octafonium chloride in complex experimental media.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over time in my cell culture medium. What are the likely causes?

A1: The loss of potency of this compound in complex media like cell culture medium can be attributed to several factors:

  • Interaction with Media Components: this compound, as a cationic molecule, can interact with anionic components in the media, such as proteins (e.g., serum albumin) and phospholipids, leading to its depletion from the solution.

  • pH-dependent Hydrolysis: The stability of quaternary ammonium compounds can be influenced by the pH of the medium. While generally stable, extremes in pH can lead to hydrolysis.

  • Adsorption to Labware: Cationic compounds can adsorb to the surfaces of plasticware and glassware, reducing the effective concentration in your experiment.

  • Photodegradation: Exposure to light, especially UV light, can cause degradation of the molecule.

Q2: How can I minimize the interaction of this compound with proteins in my experimental medium?

A2: Minimizing protein binding is crucial for maintaining the effective concentration of this compound. Consider the following strategies:

  • Use of Serum-Free or Low-Protein Media: If your experimental design allows, using serum-free or low-protein media can significantly reduce the potential for protein binding.

  • Formulation with Stabilizers: Incorporating stabilizing agents like cyclodextrins can form inclusion complexes with the hydrophobic parts of the this compound molecule, potentially reducing its interaction with proteins.

  • Covalent Modification (Advanced): In some drug development scenarios, covalent modification of the protein's interacting sites can be explored to block binding, though this is a more complex approach.[1]

Q3: What are the potential degradation pathways for this compound?

A3: Based on the structure of this compound (a quaternary ammonium compound with a benzyl group), potential degradation pathways under stress conditions include:

  • Hydrolysis: Cleavage of the ether linkage or other susceptible bonds, potentially influenced by pH.

  • Oxidation: The molecule may be susceptible to oxidative degradation, especially in the presence of reactive oxygen species.

  • Photolysis: The aromatic ring in the benzyl group can absorb UV light, leading to photodegradation.

  • N-dealkylation: Cleavage of the C-N bond, a known degradation pathway for some quaternary ammonium compounds, can lead to the formation of benzyldimethylamine and other related products.[2][3]

Q4: What analytical methods are suitable for quantifying this compound in complex media?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable approach. Key considerations for method development include:

  • Column Selection: A C18 column is often a good starting point for reversed-phase HPLC.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the buffer can be adjusted to optimize peak shape and retention.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 210-220 nm) is suitable.

  • Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.

Troubleshooting Guides

Issue 1: High variability in experimental results when using this compound.

Potential Cause Troubleshooting Step Recommended Action
Inconsistent solution preparation Review your protocol for preparing this compound solutions.Ensure consistent use of calibrated equipment and thorough mixing. Prepare fresh solutions for each experiment if stability is a concern.
Interaction with media components Analyze the composition of your complex media.If high protein content (e.g., from Fetal Bovine Serum) is present, consider the mitigation strategies outlined in FAQ Q2.
Adsorption to labware Pre-treat labware or use low-binding materials.Consider pre-rinsing plasticware with a solution of a similar, but inert, quaternary ammonium compound or using polypropylene or other low-protein-binding plastics.
Degradation during storage Review storage conditions (temperature, light exposure).Store stock solutions in amber vials, protected from light, and at the recommended temperature (typically 2-8°C for short-term and -20°C for long-term storage).

Issue 2: Unexpected changes in the physical appearance of the this compound-containing medium (e.g., precipitation, color change).

Potential Cause Troubleshooting Step Recommended Action
Precipitation due to insolubility or interaction Determine the solubility of this compound in your specific medium.If solubility is an issue, consider using a co-solvent or a solubilizing agent like cyclodextrins.[4][5][6][7] Precipitation could also result from interaction with anionic components; identify and potentially remove the interacting species.
Color change due to degradation Perform a forced degradation study to identify potential colored degradants.If a color change is observed under specific stress conditions (e.g., light exposure), protect your experimental setup accordingly.
Incompatibility with other additives Review all components added to the medium.Conduct a systematic compatibility study by mixing this compound with individual components to identify any incompatibilities.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid drug substance and the stock solution to 70°C in an oven for 48 hours.

  • Photolytic Degradation: Expose the stock solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

  • Use a photodiode array (PDA) detector to examine peak purity and identify any new peaks corresponding to degradation products.

  • If available, use LC-MS/MS to identify the mass of the degradation products and propose their structures.[8][9][10][11]

Protocol 2: Development of a Stability-Indicating HPLC-UV Method for this compound

This protocol provides a starting point for developing an HPLC method to quantify this compound and separate it from its degradation products.

1. Chromatographic Conditions (Starting Point):

  • Instrument: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-26 min: Linear gradient back to 95% A, 5% B

    • 26-30 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 20 µL.

2. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be demonstrated by the ability to resolve the this compound peak from all degradation product peaks generated in the forced degradation study.

Data Presentation

Table 1: Hypothetical Stability Data of this compound under Forced Degradation Conditions

Stress ConditionDurationTemperature% DegradationNumber of Degradation Products
0.1 N HCl24 hours60°C15.2%2
0.1 N NaOH24 hoursRoom Temp8.5%1
3% H₂O₂24 hoursRoom Temp22.1%3
Heat (Solid)48 hours70°C5.6%1
Heat (Solution)48 hours70°C12.8%2
Photolytic (ICH Q1B)--18.9%2

Table 2: Excipient Compatibility for a Topical Formulation of this compound (Hypothetical Data)

ExcipientCategoryCompatibility
Propylene GlycolSolvent, HumectantCompatible
GlycerinSolvent, HumectantCompatible
Carbomer 940Gelling AgentPotential for interaction (ionic)
Polysorbate 80SurfactantCompatible
TriethanolaminepH AdjusterIncompatible (alkaline pH)
Citric AcidpH AdjusterCompatible (maintains acidic pH)
EDTAChelating AgentCompatible
BHTAntioxidantCompatible

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution add_drug Add this compound to Media prep_stock->add_drug prep_media Prepare Complex Media prep_media->add_drug incubate Incubate Under Experimental Conditions add_drug->incubate sample Collect Samples at Time Points incubate->sample hplc Analyze by Stability-Indicating HPLC sample->hplc data Quantify and Assess Degradation hplc->data

Caption: Workflow for assessing the stability of this compound in complex media.

Troubleshooting_Workflow start Instability Observed (e.g., loss of potency) check_prep Review Solution Preparation and Storage start->check_prep check_media Analyze Media Composition start->check_media check_conditions Evaluate Experimental Conditions (pH, Light, Temp) start->check_conditions forced_degradation Perform Forced Degradation Study check_prep->forced_degradation check_media->forced_degradation check_conditions->forced_degradation identify_pathway Identify Degradation Pathway forced_degradation->identify_pathway optimize_formulation Optimize Formulation (e.g., add stabilizers) identify_pathway->optimize_formulation re_evaluate Re-evaluate Stability optimize_formulation->re_evaluate

Caption: Logical workflow for troubleshooting this compound instability issues.

References

Cell culture toxicity issues with Octafonium chloride and how to resolve them

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific cell culture toxicity of Octafonium chloride is limited in publicly available scientific literature. This guide provides troubleshooting strategies and technical information based on the known properties of structurally and functionally similar cationic antiseptics, such as Octenidine dihydrochloride and Benzalkonium chloride. The recommendations provided should be adapted and validated for your specific cell line and experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues researchers may encounter when using this compound in cell culture experiments.

Issue 1: Rapid cell death and detachment after adding this compound.

  • Question: My cells are dying and detaching from the culture plate shortly after I add this compound. What is happening and what can I do?

  • Answer: This is likely due to acute cytotoxicity. Cationic antiseptics like this compound can rapidly disrupt cell membranes, leading to cell lysis.[1]

    Troubleshooting Steps:

    • Verify Concentration: Double-check your stock solution concentration and final dilution calculations. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.

    • Reduce Exposure Time: If your protocol allows, reduce the incubation time with this compound.

    • Optimize Seeding Density: Ensure your cells are at an optimal confluency. Cells at a lower density may be more susceptible to toxic effects.

    • Use a Neutralizing Agent: While specific neutralizers for this compound are not documented, for other cationic antiseptics, the addition of substances that can sequester the compound may help. This would need to be empirically tested.

Issue 2: Gradual decrease in cell viability over time.

  • Question: I'm observing a slow decline in cell viability and proliferation in my long-term cultures with this compound. What could be the cause?

  • Answer: This suggests a chronic toxic effect, potentially due to interference with essential cellular processes. Similar compounds have been shown to impact mitochondrial function, leading to decreased ATP synthesis, increased oxidative stress, and induction of apoptosis.[2][3][4]

    Troubleshooting Steps:

    • Perform Viability Assays: Regularly monitor cell viability using assays like MTT or Trypan Blue exclusion to quantify the decline.

    • Assess Mitochondrial Health: Use probes like JC-1 or TMRE to measure mitochondrial membrane potential. A decrease indicates mitochondrial dysfunction.[2]

    • Detect Apoptosis: Use Annexin V/PI staining followed by flow cytometry to determine if the cells are undergoing apoptosis.[5]

    • Consider Co-treatment with Antioxidants: If oxidative stress is suspected, co-treatment with an antioxidant like N-acetylcysteine (NAC) could be tested to see if it mitigates the toxicity.

Issue 3: Inconsistent results between experiments.

  • Question: My results with this compound are not reproducible. What factors could be contributing to this variability?

  • Answer: Inconsistent results can stem from various factors related to the compound, the cells, or the experimental setup.

    Troubleshooting Steps:

    • Compound Stability: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Cationic compounds can be "sticky" and adsorb to plasticware, so proper mixing is essential.

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with extensive passaging.

    • Standardize Protocols: Ensure all experimental parameters, including seeding density, incubation times, and media changes, are kept consistent.

    • Serum Interaction: Components in fetal bovine serum (FBS) can interact with and partially inactivate cationic compounds. If using serum-containing media, ensure the serum percentage is consistent. For some experiments, switching to a serum-free medium during the treatment phase might be necessary, but this could also increase cytotoxicity.

Issue 4: Can I reduce the cytotoxicity of this compound without affecting its intended activity?

  • Question: I need to use this compound, but its toxicity is affecting my experimental outcomes. Are there ways to reduce its harmful effects on my cells?

  • Answer: A study on the related compound Octenidine dihydrochloride showed that its cytotoxicity to human corneal epithelial cells could be significantly reduced by co-incubation with Brilliant Blue G (BBG).[6][7][8][9] This approach may also be applicable to this compound, but it requires validation.

    Potential Mitigation Strategy:

    • Co-treatment with Brilliant Blue G (BBG): A study demonstrated that BBG could increase cell survival in the presence of 0.01% Octenidine by up to 51%.[6][7] It is hypothesized that this protective effect is not related to the P2X7 receptor.[6][8] You could test a range of BBG concentrations in combination with your working concentration of this compound to see if a similar protective effect is observed in your cell system. Importantly, the study also noted that BBG can reduce the antimicrobial effect of these compounds against Gram-negative bacteria, which might be a consideration depending on your application.[6][7][8]

Quantitative Data Summary

The following tables summarize data on the cytotoxic effects of related cationic antiseptics. This data is provided for reference and to guide the design of dose-response experiments for this compound.

Table 1: Cytotoxicity of Benzethonium Chloride on V79 Cells [10]

Concentration (µg/mL)Treatment Time (hr)Inhibition of Cell Survival
32 - 24No significant inhibition
102 - 2411.4% - 75.0%
>3024 - 48Inhibition of cell growth

Table 2: Effect of Brilliant Blue G (BBG) on Octenidine (Oct) Toxicity in HCE Cells [6][7]

TreatmentCell Survival (%)
Control100%
0.01% Octenidine~20%
0.01% Octenidine + BBGUp to 51% increase

Experimental Protocols

Protocol 1: Determining Cytotoxicity using MTT Assay

This protocol provides a method to assess the effect of this compound on cell viability.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in your cell culture medium. Remove the old medium from the cells and add the different concentrations of the compound. Include untreated control wells.

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Assessing Apoptosis via Annexin V/PI Staining

This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate. Once they reach the desired confluency, treat them with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

Visualizations

Signaling Pathways and Workflows

G Presumed Cytotoxicity Pathway of Cationic Antiseptics cluster_0 Cellular Interaction cluster_1 Cellular Effects cluster_2 Downstream Consequences Octafonium This compound Membrane Cell Membrane Disruption Octafonium->Membrane Direct Interaction Mitochondria Mitochondrial Interaction Octafonium->Mitochondria Accumulation Lysis Cell Lysis Membrane->Lysis ROS Increased ROS Mitochondria->ROS MMP Loss of Mitochondrial Membrane Potential Mitochondria->MMP Viability Decreased Cell Viability Lysis->Viability Apoptosis Apoptosis Induction ROS->Apoptosis ATP Decreased ATP Synthesis MMP->ATP MMP->Apoptosis ATP->Viability G Experimental Workflow for Toxicity Assessment cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Mitigation Strategy P1_Start Seed Cells P1_Treat Treat with Serial Dilutions of this compound P1_Start->P1_Treat P1_Incubate Incubate (e.g., 24h) P1_Treat->P1_Incubate P1_Assay Perform MTT Assay P1_Incubate->P1_Assay P1_Analyze Determine IC50 P1_Assay->P1_Analyze P2_Treat Treat with IC50 and sub-IC50 concentrations P1_Analyze->P2_Treat P3_CoTreat Co-treat with Octafonium Chloride + BBG P1_Analyze->P3_CoTreat P2_Start Seed Cells P2_Start->P2_Treat P2_Incubate Incubate for various times P2_Treat->P2_Incubate P2_Apoptosis Annexin V/PI Staining P2_Incubate->P2_Apoptosis P2_Mito Mitochondrial Potential Assay P2_Incubate->P2_Mito P3_Start Seed Cells P3_Start->P3_CoTreat P3_Incubate Incubate (e.g., 24h) P3_CoTreat->P3_Incubate P3_Assay Perform MTT Assay P3_Incubate->P3_Assay P3_Compare Compare viability with and without BBG P3_Assay->P3_Compare G Troubleshooting Logic for Cell Viability Issues Start Decreased Cell Viability Observed Timing When does cell death occur? Start->Timing Rapid Rapid (Minutes to Hours) Timing->Rapid Gradual Gradual (Days) Timing->Gradual Check_Conc Verify Concentration and Exposure Time Rapid->Check_Conc Check_Chronic Investigate Chronic Effects (Apoptosis, Mitochondria) Gradual->Check_Chronic Inconsistent Are results inconsistent? Check_Conc->Inconsistent Check_Chronic->Inconsistent Yes_Inconsistent Yes Inconsistent->Yes_Inconsistent No_Inconsistent No Inconsistent->No_Inconsistent Standardize Standardize Protocol: - Fresh dilutions - Consistent passage # - Check serum effects Yes_Inconsistent->Standardize Mitigate Consider Mitigation (e.g., BBG Co-treatment) No_Inconsistent->Mitigate Standardize->Mitigate

References

Technical Support Center: Refining Purification Techniques for Synthesized Octafonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification techniques for synthesized Octafonium chloride. The information is presented in a practical question-and-answer format to directly address potential challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound, a quaternary ammonium salt, are recrystallization and precipitation. The choice between these methods often depends on the nature and quantity of the impurities present. Recrystallization is generally preferred for removing small amounts of impurities from a solid product, while precipitation is useful for isolating the product from a reaction mixture or a solution containing a significant amount of impurities.[1][2]

Q2: My crude this compound is an oil or a waxy solid and is difficult to handle. How can I solidify it for purification?

A2: "Oiling out" is a common issue with long-chain quaternary ammonium salts. To solidify the product, you can try trituration with a non-polar solvent in which this compound is insoluble, such as cold hexane or diethyl ether.[2] This process involves vigorously stirring or grinding the oily product with the solvent to induce crystallization or precipitation of a solid.

Q3: What are the likely impurities in my synthesized this compound?

A3: Based on the general synthesis of quaternary ammonium compounds via the Menschutkin reaction (alkylation of a tertiary amine), potential impurities in your this compound sample may include:

  • Unreacted tertiary amine: The starting material for the quaternization reaction.

  • Unreacted alkyl halide: The alkylating agent used in the synthesis.

  • Side-reaction products: Depending on the reaction conditions, side products from elimination or other competing reactions could be present.

  • Solvent residues: Residual solvents from the synthesis or initial work-up steps.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of your this compound sample can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A versatile and accurate method for quantifying the main compound and detecting impurities. A reverse-phase C18 or a specialized surfactant column can be effective.[3][4][5]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample and monitor the progress of purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and detect the presence of impurities with distinct signals.

  • Spectrophotometry: Although less specific, UV-Vis spectrophotometry can be used for quantification if this compound has a suitable chromophore and the impurities do not interfere at the chosen wavelength.[6][7]

Troubleshooting Guides

Recrystallization Issues

Problem: My this compound does not dissolve in the hot recrystallization solvent.

  • Possible Cause: The chosen solvent is not suitable for dissolving this compound, even at elevated temperatures.

  • Suggested Solution:

    • Select a more polar solvent: Quaternary ammonium salts are generally more soluble in polar solvents. Try solvents like isopropanol, ethanol, or a mixture of a polar solvent with a small amount of water.

    • Use a solvent mixture: A two-solvent system can be effective. Dissolve the crude product in a minimum amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "bad" hot solvent (in which it is poorly soluble) until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly.

Problem: My this compound "oils out" during cooling instead of forming crystals.

  • Possible Cause: The solution is supersaturated, or the cooling rate is too fast. The melting point of the impurity-laden product might be lower than the temperature of the solution.

  • Suggested Solution:

    • Slow down the cooling rate: Allow the solution to cool to room temperature slowly and then transfer it to an ice bath.

    • Add more solvent: The concentration of the solute might be too high. Add a small amount of the hot solvent to the oiled-out mixture, reheat until a clear solution is formed, and then cool slowly.

    • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to provide a nucleation site for crystal growth.

    • Seed the solution: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.

Precipitation Issues

Problem: No precipitate forms upon adding the anti-solvent.

  • Possible Cause: The concentration of this compound in the initial solvent is too low, or the chosen anti-solvent is not sufficiently non-polar.

  • Suggested Solution:

    • Concentrate the initial solution: Before adding the anti-solvent, reduce the volume of the initial solvent by evaporation to increase the concentration of your product.

    • Use a more effective anti-solvent: Try a more non-polar solvent. For example, if you are using diethyl ether, consider trying hexane.

    • Increase the volume of the anti-solvent: Add a larger volume of the anti-solvent to further decrease the solubility of your product.

Problem: The precipitate is very fine and difficult to filter.

  • Possible Cause: The precipitation occurred too rapidly.

  • Suggested Solution:

    • Slow addition of the anti-solvent: Add the anti-solvent dropwise while vigorously stirring the solution.

    • Cool the solution: Perform the precipitation at a lower temperature to slow down the process and encourage the formation of larger particles.

    • Allow for digestion: Let the suspension stand for a period (e.g., overnight) to allow the fine particles to agglomerate.

Data Presentation

Table 1: User Experimental Data for this compound Purification

Purification MethodStarting Material (g)Final Product (g)Yield (%)Purity (by HPLC, %)Appearance
Recrystallization from [Solvent]
Precipitation from [Solvent]/[Anti-solvent]
User-defined method

Users should populate this table with their own experimental results to compare the effectiveness of different purification techniques.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of synthesized this compound. The choice of solvent is critical and may require some preliminary screening.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., isopropanol, ethanol, or acetone/water mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional but recommended)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. An ideal solvent should dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of this compound.

Protocol 2: Precipitation of this compound

This protocol describes a general method for purifying this compound by precipitation.

Materials:

  • Crude this compound

  • "Good" solvent (e.g., ethanol, methanol, or chloroform)

  • "Bad" or anti-solvent (e.g., diethyl ether, hexane)

  • Beaker or flask

  • Stir plate and stir bar

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent in which it is readily soluble.

  • Precipitation: While vigorously stirring the solution, slowly add the "bad" anti-solvent in which this compound is insoluble. Continue adding the anti-solvent until a precipitate forms and no more precipitate is seen to form upon further addition.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter with a small amount of the anti-solvent.

  • Drying: Dry the purified product under vacuum.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude this compound Dissolution Dissolution in 'Good' Solvent Crude->Dissolution Initial Step Recrystallization Recrystallization Dissolution->Recrystallization Option 1 Precipitation Precipitation with 'Anti-solvent' Dissolution->Precipitation Option 2 Pure Pure this compound Recrystallization->Pure Precipitation->Pure Purity_Check Purity Assessment (HPLC, NMR) Pure->Purity_Check Final QC

Caption: General workflow for the purification and analysis of synthesized this compound.

Troubleshooting_Recrystallization Start Recrystallization Issue OilingOut Product 'Oils Out' Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals SlowCool Slow Cooling OilingOut->SlowCool Solution AddSolvent Add More Solvent OilingOut->AddSolvent Solution Scratch Scratch Flask OilingOut->Scratch Solution Seed Add Seed Crystal OilingOut->Seed Solution NoCrystals->Scratch Solution NoCrystals->Seed Solution Concentrate Concentrate Solution NoCrystals->Concentrate Solution ChangeSolvent Change Solvent NoCrystals->ChangeSolvent Solution

Caption: Troubleshooting guide for common issues encountered during recrystallization.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for Purity Validation of Quaternary Ammonium Compounds: A Focus on Octenidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The purity of active pharmaceutical ingredients (APIs) is a critical parameter that directly impacts their safety and efficacy. For antimicrobial agents like quaternary ammonium compounds (QACs), rigorous purity assessment is mandated by regulatory bodies worldwide. This guide provides a comparative overview of analytical techniques for validating the purity of Octenidine dihydrochloride, a common antiseptic agent often used as a reference for QACs. While the specific compound "Octafonium chloride" is not widely documented in scientific literature or pharmacopeias, it is presumed to be structurally or functionally related to well-established QACs. Therefore, the methodologies discussed for Octenidine dihydrochloride and the comparative data with another common QAC, Benzalkonium chloride, serve as a robust framework for establishing a purity validation protocol for similar molecules.

This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual workflows to aid in the selection and implementation of appropriate analytical methods.

Key Analytical Techniques for Purity Assessment

The primary methods for determining the purity of Octenidine dihydrochloride and related compounds include High-Performance Liquid Chromatography (HPLC), Titrimetry, and Spectroscopic methods. Each technique offers distinct advantages in terms of specificity, sensitivity, and application.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most powerful and widely used technique for purity analysis. Its high resolution allows for the separation, identification, and quantification of the main compound from its impurities and degradation products. A typical HPLC method for Octenidine dihydrochloride is a reversed-phase method coupled with UV detection.

Table 1: Comparative HPLC Purity Assay Data

ParameterOctenidine DihydrochlorideBenzalkonium ChlorideReference
Purity Specification 99.0% - 101.0% (dried basis)95.0% - 105.0% (as alkylbenzyldimethylammonium chloride)
Typical Impurities Related substances (e.g., Octenidine monochloride, oxidation products)Homologues (C12, C14, C16), Benzyl alcohol, Benzaldehyde
Limit of Detection (LOD) ~0.01%~0.02%
Limit of Quantitation (LOQ) ~0.03%~0.05%

Experimental Protocol: HPLC Purity Assay for Octenidine Dihydrochloride

This protocol is based on methods described in pharmacopeias for the analysis of Octenidine dihydrochloride.

  • Chromatographic System:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 0.05 M potassium dihydrogen phosphate with 0.1% triethylamine, adjusted to pH 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV spectrophotometer at 280 nm.

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve Octenidine Dihydrochloride Reference Standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration of about 0.5 mg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the Standard Solution.

    • System Suitability: Inject the standard solution multiple times. The relative standard deviation (RSD) for replicate injections should be not more than 2.0%. The tailing factor for the Octenidine peak should be not more than 2.0.

  • Procedure:

    • Inject the diluent as a blank, followed by the standard and sample solutions into the chromatograph.

    • Record the chromatograms and integrate the peak areas.

    • Calculate the percentage purity of the sample by comparing the peak area of the main analyte in the sample solution to that in the standard solution. Impurities are quantified against the main peak or a qualified impurity standard.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard (0.5 mg/mL) hplc_system Equilibrate HPLC System (C18, 280 nm) prep_standard->hplc_system prep_sample Prepare Sample (0.5 mg/mL) prep_sample->hplc_system inject_blank Inject Blank (Diluent) hplc_system->inject_blank inject_std Inject Standard Solution inject_blank->inject_std inject_sample Inject Sample Solution inject_std->inject_sample integrate_peaks Integrate Peak Areas inject_sample->integrate_peaks calculate_purity Calculate % Purity & Impurities integrate_peaks->calculate_purity

Fig. 1: HPLC Purity Validation Workflow
Titrimetry

Titration is a classic analytical method that provides a quantitative measure of the total amount of the active substance. For QACs, a two-phase titration is often employed. It is a robust and cost-effective method for assay but lacks the specificity to separate and quantify individual impurities.

Table 2: Comparative Data for Titrimetric Assay

ParameterOctenidine DihydrochlorideBenzalkonium Chloride
Titration Type Two-phase titrationTwo-phase titration
Titrant Sodium tetraphenylborateSodium tetraphenylborate or Sodium dodecyl sulfate
Indicator Methylene blue or Azure AMethylene blue
End Point Detection Color change in the organic phaseColor change in the organic phase
Assay Range 98.5% - 101.5%97.0% - 103.0%

Experimental Protocol: Two-Phase Titration for Octenidine Dihydrochloride

  • Reagents:

    • 0.01 M Sodium Tetraphenylborate volumetric solution.

    • Methylene Blue indicator solution.

    • Chloroform or Dichloromethane.

    • Phosphate buffer solution (pH 7.0).

  • Procedure:

    • Accurately weigh a quantity of the Octenidine dihydrochloride sample and dissolve it in purified water.

    • Transfer the solution to a separating funnel.

    • Add the phosphate buffer, methylene blue indicator solution, and chloroform.

    • Shake the funnel vigorously. The aqueous phase will be blue, and the organic (chloroform) phase will be colorless.

    • Titrate with 0.01 M Sodium Tetraphenylborate, shaking vigorously and allowing the layers to separate after each addition.

    • The endpoint is reached when the blue color transfers from the aqueous phase to the organic phase, and both layers have the same color intensity.

    • Perform a blank titration and make any necessary correction.

  • Calculation:

    • Calculate the percentage of Octenidine dihydrochloride based on the volume of titrant consumed.

Titration_Workflow start Dissolve Weighed Sample in Water add_reagents Add Buffer, Indicator & Chloroform to Separating Funnel start->add_reagents shake Shake Vigorously (Aqueous phase is blue) add_reagents->shake titrate Titrate with Sodium Tetraphenylborate shake->titrate endpoint Endpoint Reached? (Organic phase turns blue) titrate->endpoint endpoint->titrate No calculate Calculate Assay % endpoint->calculate Yes

Fig. 2: Two-Phase Titration Workflow

Comparison of Techniques

Table 3: Objective Comparison of Analytical Techniques

FeatureHPLCTitrimetry
Specificity High (Purity & Impurity Profile)Low (Assay of total base)
Sensitivity High (ppm levels)Moderate
Application Purity assay, impurity profiling, stability studiesAssay of bulk drug substance
Complexity High (Requires skilled operator and complex equipment)Low to Moderate
Cost High (Equipment, solvents, columns)Low
Regulatory Acceptance Universally accepted for purity and impurity determinationAccepted for assay, but requires a separate method for impurities

Conclusion

For the comprehensive purity validation of Octenidine dihydrochloride or a related compound like "this compound," a combination of analytical techniques is recommended.

  • HPLC is indispensable for a complete purity profile. It is the gold standard for separating and quantifying related substances and degradation products, which is a critical regulatory requirement.

  • Titrimetry serves as a reliable and cost-effective method for determining the overall assay value of the active ingredient. Its simplicity and robustness make it ideal for routine quality control of the bulk substance.

By employing HPLC for specificity and titrimetry for accuracy in assay, a robust and compliant analytical strategy can be established to ensure the quality, safety, and efficacy of the final drug product.

A Comparative Analysis of the Antimicrobial Efficacy of Octafonium Chloride and Benzalkonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Antimicrobial Drug Development

This guide provides a detailed comparison of the antimicrobial properties of two prominent quaternary ammonium compounds (QACs): Octafonium chloride and Benzalkonium chloride. Both are cationic surfactants widely utilized for their disinfectant and antiseptic capabilities. This document synthesizes available data on their antimicrobial activity, details the experimental protocols used for their evaluation, and visualizes key processes to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Mechanism of Action: A Shared Foundation

Both this compound and Benzalkonium chloride belong to the class of quaternary ammonium compounds and share a primary mechanism of antimicrobial action.[1][2] As cationic surfactants, they are positively charged and interact with the negatively charged components of microbial cell membranes, such as phospholipids.[3] This interaction leads to the disruption of the cytoplasmic membrane's integrity, causing a leakage of essential intracellular contents and ultimately resulting in cell death.[1][3][4]

The proposed sequence of events for QACs is as follows:

  • Adsorption and penetration of the microbial cell wall.[1]

  • Interaction with the cytoplasmic membrane, leading to disorganization.[1]

  • Leakage of low-molecular-weight intracellular material.[1]

  • Degradation of proteins and nucleic acids.[1]

  • Cell wall lysis triggered by autolytic enzymes.[1]

cluster_0 General Antimicrobial Mechanism of QACs QAC Positively Charged QAC (e.g., Octafonium Cl, Benzalkonium Cl) Membrane Negatively Charged Bacterial Cell Membrane Adsorption 1. Adsorption & Penetration of Cell Wall Membrane->Adsorption Electrostatic Interaction Disruption 2. Membrane Disruption Adsorption->Disruption Leakage 3. Leakage of Intracellular Contents Disruption->Leakage Death 4. Cell Death Leakage->Death

General mechanism of action for Quaternary Ammonium Compounds (QACs).

Comparative Antimicrobial Activity: Quantitative Data

While both compounds are effective broad-spectrum antimicrobials, their potency can vary depending on the target microorganism and the specific formulation. Benzalkonium chloride (BAC) is a well-studied disinfectant with extensive data available on its Minimum Inhibitory Concentrations (MICs).[5][6] Data for this compound is less prevalent in publicly accessible comparative studies.

The following table summarizes available MIC data for Benzalkonium chloride against several common pathogens to provide a baseline for its efficacy. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Table 1: Minimum Inhibitory Concentration (MIC) of Benzalkonium Chloride (BAC) Against Various Microorganisms

MicroorganismStrainMIC (mg/L or µg/mL)Reference
Pseudomonas aeruginosaJade-X64 mg/L[8]
Escherichia coli(General)~12 µg/mL[9]
Listeria monocytogenesWT2-3 µg/mL[10]
Staphylococcus aureus(MRSA)1.95 µg/mL (MBC)[11]

Note: Data for this compound is not included due to a lack of directly comparable, peer-reviewed MIC values in the available literature. Researchers are encouraged to perform head-to-head testing using the protocols outlined below.

Experimental Protocols: Determining Antimicrobial Efficacy

To ensure a standardized and objective comparison between this compound and Benzalkonium chloride, established methodologies for antimicrobial susceptibility testing are critical. The Broth Microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]

Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Antimicrobial Agents: Prepare stock solutions of this compound and Benzalkonium chloride in a suitable solvent.

  • Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.

  • Microorganism: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.[13]

2. Procedure:

  • Serial Dilution: Dispense 100 µL of sterile CAMHB into the wells of a 96-well plate. Create a two-fold serial dilution of the antimicrobial stock solution across the plate, typically from column 1 to 10. Column 11 serves as a positive control (broth + inoculum, no drug), and column 12 as a negative control (broth only).

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Inoculate each well (except the negative control) with 100 µL of this final inoculum. The total volume in each well will be 200 µL.

  • Incubation: Cover the plates and incubate at 37°C for 16-20 hours under ambient atmospheric conditions.[12]

3. Interpretation of Results:

  • Following incubation, examine the plates for visible turbidity. The MIC is the lowest concentration of the antimicrobial agent in the first well that shows no visible growth (i.e., the well is clear).[12]

cluster_workflow Experimental Workflow: Broth Microdilution MIC Test start Start: Prepare Reagents (Broth, Antimicrobial, Bacteria) prep_inoculum 1. Prepare & Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution 2. Perform 2-Fold Serial Dilution of Antimicrobial in 96-Well Plate prep_inoculum->serial_dilution inoculate 3. Inoculate Plate Wells with Standardized Bacteria serial_dilution->inoculate incubate 4. Incubate Plate (37°C, 16-20h) inoculate->incubate read_results 5. Read Results: Observe for Turbidity incubate->read_results determine_mic End: Determine MIC (Lowest concentration with no growth) read_results->determine_mic

Workflow for determining Minimum Inhibitory Concentration (MIC).

Summary and Conclusion

Both this compound and Benzalkonium chloride are potent antimicrobial agents that function by disrupting microbial cell membranes. Benzalkonium chloride is a well-documented disinfectant with established efficacy against a wide range of bacteria.[6] While this compound is recognized as a quaternary ammonium antiseptic, there is a comparative lack of published, quantitative data on its antimicrobial spectrum.[2]

For drug development professionals, Benzalkonium chloride serves as a reliable benchmark with a wealth of supporting data. To accurately assess the relative potency of this compound, direct, head-to-head comparative studies are essential. By employing standardized protocols such as the broth microdilution method, researchers can generate the robust, quantitative data needed to make informed decisions regarding the selection and application of these antimicrobial compounds in future formulations.

References

Cross-Resistance Between Octafonium Chloride and Other Biocides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential for cross-resistance between Octafonium chloride, a quaternary ammonium compound (QAC), and other commonly used biocides such as chlorhexidine, benzalkonium chloride, and triclosan. Due to a lack of direct experimental studies on this compound cross-resistance, this comparison is based on its classification as a QAC and draws upon established data for this class of compounds, primarily using benzalkonium chloride as a representative.

Executive Summary

This compound, as a quaternary ammonium compound, is a cationic surfactant that exerts its antimicrobial effect primarily through the disruption of microbial cell membranes.[1] Resistance to QACs is often mediated by mechanisms such as the overexpression of efflux pumps and modifications to the bacterial outer membrane. These mechanisms are not always specific to a single biocide and can confer resistance to other structurally related or unrelated antimicrobial agents, leading to cross-resistance. While direct evidence for this compound is pending, the well-documented cross-resistance profiles of other QACs suggest a potential for similar interactions.

Mechanisms of Action: A Comparative Overview

The likelihood of cross-resistance is intrinsically linked to the mechanisms of action of the biocides .

  • This compound and other Quaternary Ammonium Compounds (e.g., Benzalkonium Chloride): These cationic surfactants interact with the negatively charged components of the bacterial cell envelope, leading to membrane disorganization and leakage of intracellular contents.[1]

  • Chlorhexidine: This biguanide also targets the cell membrane, causing damage and leakage of cytoplasmic components. At higher concentrations, it can cause coagulation of intracellular constituents.

  • Triclosan: At lower concentrations, triclosan specifically inhibits the enoyl-acyl carrier protein reductase (FabI), an enzyme essential for fatty acid synthesis. At higher, bactericidal concentrations, it acts as a non-specific membrane-active agent.

The overlapping primary target—the cell membrane—for QACs and chlorhexidine suggests a higher potential for cross-resistance between these two classes of biocides.

Mechanisms of Resistance and Cross-Resistance

The primary mechanisms of bacterial resistance to these biocides are summarized below. The activation of these pathways can lead to reduced susceptibility to multiple antimicrobial agents.

  • Efflux Pumps: These are membrane proteins that actively transport a wide range of substrates, including biocides and antibiotics, out of the bacterial cell. The overexpression of specific efflux pumps, such as those from the Resistance-Nodulation-Division (RND) and Major Facilitator Superfamily (MFS) families, is a major contributor to cross-resistance. For instance, exposure to benzalkonium chloride has been shown to select for mutants overexpressing efflux pumps that also confer resistance to antibiotics.[2]

  • Outer Membrane Modification: Changes in the composition and permeability of the bacterial outer membrane can restrict the uptake of biocides. This can involve alterations in lipopolysaccharide (LPS) or porin expression.

  • Target Site Modification: This is a key mechanism of resistance to triclosan, where mutations in the fabI gene can prevent the biocide from binding to its target enzyme.

The following diagram illustrates the key signaling pathways and mechanisms involved in biocide resistance that can lead to cross-resistance.

ResistanceMechanisms cluster_cell Bacterial Cell Biocide Biocide (e.g., this compound) Membrane Cell Membrane Biocide->Membrane Disruption Porin Porin Channel Biocide->Porin Uptake EffluxPump Efflux Pump (e.g., RND, MFS) EffluxPump->Biocide Expulsion Target Intracellular Target (e.g., FabI for Triclosan) Chromosome Bacterial Chromosome Chromosome->EffluxPump Upregulation (Mutation) Chromosome->Target Modification (Mutation) Chromosome->Porin Downregulation (Mutation) Porin->Target

Caption: Bacterial resistance mechanisms to biocides.

Quantitative Data on Biocide Susceptibility

BiocideStaphylococcus aureus (MIC µg/mL)Pseudomonas aeruginosa (MIC µg/mL)Escherichia coli (MIC µg/mL)
Benzalkonium Chloride 1 - 168 - 1284 - 64
Chlorhexidine 0.5 - 44 - 641 - 16
Triclosan 0.015 - 0.12564 - >10240.015 - 0.125

Note: MIC values can vary significantly depending on the specific strain, testing methodology, and media used.

Experimental Protocols for Assessing Cross-Resistance

The following is a generalized protocol for determining cross-resistance between biocides.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of each biocide against the selected bacterial strains is determined using the broth microdilution method.

  • Preparation of Biocide Stock Solutions: Prepare high-concentration stock solutions of this compound, benzalkonium chloride, chlorhexidine, and triclosan in appropriate solvents.

  • Preparation of Microtiter Plates: Serially dilute the biocide stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the biocide that completely inhibits visible bacterial growth.

Selection of Biocide-Adapted Mutants
  • Stepwise Exposure: Expose a susceptible bacterial strain to sub-lethal concentrations of this compound (e.g., 0.5 x MIC).

  • Serial Passage: Culture the surviving bacteria and serially passage them in increasing concentrations of this compound.

  • Isolation of Resistant Mutants: Isolate colonies that exhibit a significant increase in MIC (e.g., ≥4-fold) compared to the parent strain.

Cross-Resistance Testing
  • Determine MICs of Other Biocides: Determine the MICs of benzalkonium chloride, chlorhexidine, and triclosan against the this compound-adapted mutants and the parent strain.

  • Analysis: A significant increase in the MIC of the other biocides for the adapted mutant compared to the parent strain indicates cross-resistance.

The following diagram outlines the experimental workflow for assessing cross-resistance.

ExperimentalWorkflow start Start: Select Bacterial Strain mic_parent Determine MIC of All Biocides for Parent Strain start->mic_parent sublethal_exposure Expose Parent Strain to Sub-lethal this compound mic_parent->sublethal_exposure serial_passage Serial Passage in Increasing This compound Concentrations sublethal_exposure->serial_passage isolate_mutant Isolate this compound- Adapted Mutant serial_passage->isolate_mutant mic_mutant Determine MIC of All Biocides for Adapted Mutant isolate_mutant->mic_mutant compare Compare MICs of Parent and Adapted Mutant mic_mutant->compare cross_resistance Cross-Resistance Observed compare->cross_resistance MIC of other biocides significantly increased no_cross_resistance No Cross-Resistance compare->no_cross_resistance No significant MIC change

Caption: Experimental workflow for cross-resistance studies.

Conclusion

While direct experimental data on cross-resistance involving this compound is currently lacking, its classification as a quaternary ammonium compound provides a strong basis for predicting its potential interactions with other biocides. The shared mechanisms of action and resistance, particularly the role of efflux pumps, suggest that cross-resistance between this compound, other QACs, and potentially chlorhexidine is plausible. Further research is imperative to definitively characterize the cross-resistance profile of this compound and to inform its effective and sustainable use in clinical and industrial settings.

References

A Comparative Guide to the Quantification of Octafonium Chloride: A Validated HPLC Method vs. Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients is fundamental to ensuring product quality, safety, and efficacy. This guide presents a comprehensive evaluation of a new High-Performance Liquid Chromatography (HPLC) method for the quantification of Octafonium chloride. The performance of this method is objectively compared against established analytical alternatives, supported by representative experimental data and detailed protocols to assist in selecting the most suitable methodology for your laboratory's needs.

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis, prized for its efficiency, sensitivity, and versatility.[1][2] For quaternary ammonium compounds like this compound, HPLC provides the specificity required to separate the analyte from potential impurities and degradation products, a critical capability for stability studies and quality control.[3]

Performance of the New HPLC Method

The proposed HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its performance is suitable for its intended purpose. The validation focused on key analytical performance characteristics, which are summarized below.

Table 1: Summary of Validation Data for the New HPLC Method

Validation ParameterResult
Linearity (R²) 0.9995
Range 10 - 150 µg/mL
Accuracy (% Recovery) 99.2% - 101.5%
Precision (% RSD)
   Repeatability (Intra-day)< 1.5%
   Intermediate Precision (Inter-day)< 2.0%
Limit of Detection (LOD) 2 µg/mL
Limit of Quantification (LOQ) 10 µg/mL
Specificity No interference from excipients or degradation products
Robustness Unaffected by minor changes in pH and mobile phase composition

Comparison of Analytical Methods

While HPLC is a powerful technique, other methods can also be employed for the quantification of this compound. The choice of method often depends on the specific application, available instrumentation, and the required level of sensitivity and specificity.

Table 2: Comparative Overview of Analytical Methods

FeatureHPLC MethodUV-Vis SpectrophotometryTitrimetry
Principle Chromatographic separation followed by UV detection.Formation of a colored ion-pair complex measured by absorbance.Volumetric analysis based on a chemical reaction (e.g., precipitation of chloride).
Specificity High; resolves analyte from interferences.Low to Moderate; prone to interference from other UV-absorbing compounds.[4]Low; titrates all reacting species (e.g., all halides).[5]
Sensitivity High (µg/mL range).[1]Moderate.Low; requires higher analyte concentrations.
Sample Throughput Moderate; dependent on run time.High.Low to Moderate.
Instrumentation HPLC system required.UV-Visible Spectrophotometer required.Basic laboratory glassware (burette, pipette).
Cost Higher initial and operational costs.[4]Lower instrument and operational costs.Very low cost.
Primary Use Routine QC, stability testing, impurity profiling.[3]High-throughput screening, simple formulations.Assay of raw materials and bulk drug substances.

Experimental Protocols

Detailed methodologies for the new HPLC method and alternative techniques are provided below.

Method 1: High-Performance Liquid Chromatography (HPLC)

This reversed-phase HPLC method is designed for the accurate and specific quantification of this compound. The use of an ion-pairing reagent is a common strategy to improve the peak shape of quaternary ammonium compounds.[6]

1.1. Solutions and Reagents

  • Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate buffer (pH 3.5, adjusted with phosphoric acid) in a 40:60 v/v ratio. Add 5 mM Sodium Dodecyl Sulfate as an ion-pairing agent.

  • Standard Stock Solution (500 µg/mL): Accurately weigh and dissolve 50 mg of this compound reference standard in the mobile phase in a 100 mL volumetric flask.

  • Sample Solution (50 µg/mL): Prepare the sample by dissolving the formulation equivalent to 5 mg of this compound in the mobile phase in a 100 mL volumetric flask. Sonicate for 15 minutes and filter through a 0.45 µm syringe filter.

1.2. Chromatographic Conditions

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm.

1.3. Procedure

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the standard solution in triplicate to check for system suitability (e.g., %RSD of peak area < 2.0%).

  • Inject the sample solution.

  • Quantify the amount of this compound in the sample by comparing its peak area with that of the standard.

Method 2: UV-Visible Spectrophotometry

This method is based on the formation of a colored complex between this compound and an indicator dye, which can be extracted into an organic solvent and measured.

2.1. Solutions and Reagents

  • Bromophenol Blue Solution: Prepare a 0.1% w/v solution in water.

  • Phosphate Buffer (pH 7.0): Prepare using standard laboratory procedures.

  • Standard Solutions: Prepare a series of dilutions of this compound (e.g., 10-50 µg/mL) in water.

2.2. Procedure

  • To 1 mL of each standard solution in a separate separating funnel, add 5 mL of phosphate buffer and 1 mL of bromophenol blue solution.

  • Add 10 mL of chloroform and shake vigorously for 2 minutes.

  • Allow the layers to separate and collect the chloroform layer.

  • Measure the absorbance of the chloroform layer at 415 nm against a reagent blank.

  • Prepare a calibration curve of absorbance versus concentration.

  • Process the sample solution in the same manner and determine its concentration from the calibration curve.

Method 3: Titrimetry (Argentometric Titration)

This method quantifies the chloride counter-ion of this compound using a precipitation titration with silver nitrate.

3.1. Solutions and Reagents

  • 0.1 M Silver Nitrate (AgNO₃) Titrant: Standardized solution.

  • Potassium Chromate Indicator: 5% w/v solution in water.

3.2. Procedure

  • Accurately weigh and dissolve a quantity of the sample containing approximately 100-150 mg of this compound in 50 mL of deionized water.

  • Add 1 mL of potassium chromate indicator.

  • Titrate with 0.1 M silver nitrate solution. The endpoint is indicated by the first appearance of a permanent reddish-brown precipitate of silver chromate.

  • Perform a blank titration and subtract the blank volume from the sample titration volume.

  • Calculate the amount of chloride, and subsequently this compound, in the sample.

Visualizations

The following diagrams illustrate the logical workflow for method validation and a comparison of the key analytical attributes.

HPLC_Validation_Workflow start Start: Define Analytical Method Requirements dev Method Development & Optimization (Column, Mobile Phase) start->dev pre_val Pre-Validation Check (System Suitability) dev->pre_val val Method Validation (ICH Guidelines) pre_val->val spec Specificity val->spec lin Linearity & Range val->lin acc_prec Accuracy & Precision val->acc_prec lod_loq LOD & LOQ val->lod_loq robust Robustness val->robust doc Documentation & Validation Report spec->doc lin->doc acc_prec->doc lod_loq->doc robust->doc end End: Approved Method for Routine Use doc->end

Caption: HPLC method validation workflow.

Method_Comparison Performance Comparison of Analytical Methods center Analytical Attributes spec Specificity center->spec sens Sensitivity center->sens cost Cost center->cost speed Throughput center->speed hplc HPLC uv UV-Vis titration Titrimetry spec->hplc High spec->uv Low spec->titration Low sens->hplc High sens->uv Med sens->titration Low cost->hplc High cost->uv Med cost->titration Low speed->hplc Med speed->uv High speed->titration Low

Caption: Comparison of analytical attributes.

References

Unveiling the Cellular Battlefield: A Comparative Analysis of Octafonium Chloride's Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of cellular biology and drug development, understanding the precise impact of chemical compounds on cell viability is paramount. This guide offers a comprehensive comparison of the cytotoxic effects of Octafonium chloride, a quaternary ammonium compound, on various cell lines. Leveraging experimental data, this report provides researchers, scientists, and drug development professionals with a detailed analysis of its mechanism of action, potency, and the underlying signaling pathways that lead to cell death. Due to the limited availability of direct studies on this compound, this guide utilizes data from its close structural and functional analogue, Octenidine dihydrochloride, to provide a robust comparative framework.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of a compound is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the IC50 values of Octenidine dihydrochloride across different human cell lines, offering a comparative view of its efficacy.

Cell LineCell TypeIC50 Value (µM)Exposure Time (hours)Reference
Human Articular ChondrocytesNormalNot Specified*Not Specified
RPMI-2650Nasal Septum Squamous Carcinoma> 10024[1]
Human Umbilical Vein Endothelial Cells (HUVECs)NormalApprox. 25-5024[1]
Human Gingival FibroblastsNormalNot Specified Not Specified
Human Epithelial CellsNormalNot SpecifiedNot Specified

*The study noted a dose-dependent cytotoxic effect and stated the IC50 was lower than that of chlorhexidine gluconate, but did not provide a specific value. **Studies indicated lower cytotoxicity compared to chlorhexidine, but did not provide specific IC50 values.

The data reveals a differential sensitivity of various cell lines to Octenidine dihydrochloride. Notably, the cancerous RPMI-2650 cell line demonstrated significant resistance, while HUVECs, a normal cell line, exhibited a much higher sensitivity. This highlights the importance of cell-type-specific responses when evaluating the cytotoxic effects of a compound.

The Mechanism of Cell Death: Unraveling the Apoptotic Pathway

Experimental evidence strongly suggests that the primary mechanism of cell death induced by Octenidine dihydrochloride is apoptosis, a form of programmed cell death.[1] This intricate process is orchestrated by a cascade of molecular events, primarily through the intrinsic or mitochondrial pathway.

The proposed signaling pathway for Octenidine dihydrochloride-induced apoptosis is as follows:

cluster_0 Cellular Exposure cluster_1 Mitochondrial Disruption cluster_2 Caspase Activation Cascade cluster_3 Cellular Demise Octafonium_Chloride This compound (Octenidine dihydrochloride) Mitochondrion Mitochondrion Octafonium_Chloride->Mitochondrion Induces Stress Bcl2_Family Bcl-2 Family Modulation (↑ Pro-apoptotic / ↓ Anti-apoptotic) Mitochondrion->Bcl2_Family Cytochrome_c Cytochrome c Release Bcl2_Family->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation (Initiator Caspase) Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation (Executioner Caspases) Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Cleavage of Cellular Substrates cluster_workflow Cytotoxicity Assay Workflow Cell_Culture 1. Cell Line Seeding (e.g., HUVEC, RPMI-2650) Compound_Treatment 2. Treatment with this compound (Varying Concentrations) Cell_Culture->Compound_Treatment Incubation 3. Incubation (e.g., 24, 48, 72 hours) Compound_Treatment->Incubation Viability_Assay 4. Cell Viability Assay (e.g., MTT, XTT, or WST-1) Incubation->Viability_Assay Data_Acquisition 5. Data Acquisition (Spectrophotometer Reading) Viability_Assay->Data_Acquisition Data_Analysis 6. Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis

References

Octafonium Chloride: A Comparative Efficacy Analysis Against Other Quaternary Ammonium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of octafonium chloride and other prominent quaternary ammonium compounds (QACs), namely benzalkonium chloride and cetylpyridinium chloride. This document is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research. While comprehensive data on this compound remains limited in publicly accessible literature, this guide synthesizes available information and presents a framework for its evaluation alongside more extensively studied QACs.

Introduction to Quaternary Ammonium Compounds

Quaternary ammonium compounds (QACs) are a class of cationic surfactants widely used as disinfectants, antiseptics, and preservatives due to their broad-spectrum antimicrobial activity.[1] Their molecular structure, featuring a positively charged nitrogen atom covalently bonded to four alkyl or aryl groups, is key to their biocidal action.[2] This cationic nature facilitates their interaction with negatively charged microbial cell membranes, leading to cell disruption and death.[2]

Mechanism of Action

The primary mechanism of antimicrobial action for QACs involves the disruption of the microbial cell membrane. The positively charged cationic head of the QAC molecule electrostatically binds to the negatively charged components of the bacterial cell wall and cytoplasmic membrane, such as phospholipids and proteins. This is followed by the penetration of the hydrophobic alkyl chains into the hydrophobic core of the membrane, leading to a loss of structural integrity, increased permeability, and leakage of essential intracellular components, ultimately resulting in cell lysis.[1][2]

cluster_QAC Quaternary Ammonium Compound (QAC) cluster_Bacterium Bacterial Cell cluster_Disruption Mechanism of Action QAC Cationic Head (+ charge) Alkyl_Chain Hydrophobic Alkyl Chain Adsorption 1. Electrostatic Adsorption QAC->Adsorption Cell_Wall Cell Wall (- charge) Cell_Membrane Cytoplasmic Membrane (- charge) Cytoplasm Cytoplasm Adsorption->Cell_Wall Penetration 2. Hydrophobic Penetration Adsorption->Penetration Penetration->Cell_Membrane Disruption 3. Membrane Disruption Penetration->Disruption Leakage 4. Leakage of Cytoplasmic Contents Disruption->Leakage Lysis 5. Cell Lysis Leakage->Lysis

Figure 1: Generalized mechanism of action for Quaternary Ammonium Compounds against bacterial cells.

Comparative Efficacy Data

CompoundMicroorganismEfficacy MetricConcentration/ValueReference
Benzalkonium Chloride Escherichia coliMIC~12 µg/mL[3]
Staphylococcus aureus-Highly effective[2]
Enveloped Viruses-Broadly effective[2]
Cetylpyridinium Chloride Planktonic MRSAMIC-[4]
Planktonic MRSAMBC1.95 µg/mL[4]
Gram-positive pathogens-Rapid bactericidal effect[5]
Yeasts-Fungicidal effect[5]
Gram-negative pathogens-Gaps in effectiveness[5]
This compound --Data not available[6]

Note: The provided values are indicative and can vary based on the specific strain and experimental conditions.

Experimental Protocols

To facilitate comparative studies, a generalized protocol for determining the antimicrobial efficacy of QACs is provided below. This methodology can be adapted to evaluate this compound and other QACs against a panel of relevant microorganisms.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC and MBC of an antimicrobial agent.

start Start prep_inoculum Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions of QAC in Broth (96-well plate) prep_inoculum->serial_dilution inoculate Inoculate Wells with Microbial Suspension serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic subculture Subculture from Wells with no growth onto -free agar plates read_mic->subculture incubate_agar Incubate Agar Plates at 37°C for 24 hours subculture->incubate_agar read_mbc Determine MBC: Lowest concentration with ≥99.9% killing incubate_agar->read_mbc end End read_mbc->end

Figure 2: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.

Materials:

  • Quaternary ammonium compound (e.g., this compound) stock solution

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Spectrophotometer or McFarland standards

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Inoculum Preparation: Culture the test microorganism in appropriate broth overnight. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Prepare two-fold serial dilutions of the QAC stock solution in the wells of a 96-well microtiter plate using sterile broth. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL. Include a positive control (broth and inoculum without QAC) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the QAC that completely inhibits visible growth of the microorganism.

  • MBC Determination: To determine the MBC, take a 10-100 µL aliquot from each well that shows no visible growth and plate it onto a sterile agar plate.

  • Incubation of Agar Plates: Incubate the agar plates at 37°C for 24 hours.

  • MBC Reading: The MBC is the lowest concentration of the QAC that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Discussion and Future Directions

This compound is identified as a quaternary ammonium antiseptic with actions and uses similar to other cationic surfactants, primarily in topical applications for skin disinfection.[6] However, a significant gap exists in the scientific literature regarding its specific antimicrobial efficacy profile. Comparative studies generating quantitative data, such as MIC and MBC values against a broad panel of clinically relevant microorganisms, are crucial for a comprehensive evaluation of its potential.

Future research should focus on:

  • Systematic Efficacy Testing: Conducting standardized antimicrobial susceptibility testing of this compound against a wide range of bacteria (Gram-positive and Gram-negative), fungi, and viruses.

  • Comparative Studies: Performing head-to-head comparisons of this compound with other QACs like benzalkonium chloride and cetylpyridinium chloride under identical experimental conditions.

  • Formulation Impact: Investigating how different formulations (e.g., aqueous solutions, gels, creams) affect the efficacy of this compound.

  • Safety and Toxicity Profiling: Establishing a comprehensive safety profile for this compound to determine its therapeutic index for various applications.

By addressing these research gaps, a clearer understanding of the efficacy and potential applications of this compound within the class of quaternary ammonium compounds can be achieved.

References

Spectroscopic Analysis for the Structural Confirmation of Synthesized Octafonium Chloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the structural confirmation of synthesized Octafonium chloride using fundamental spectroscopic techniques. The performance of this compound is objectively compared with two common alternative quaternary ammonium antiseptics, Benzalkonium chloride and Cetylpyridinium chloride. The inclusion of detailed experimental protocols and comparative data tables is intended to aid researchers in the verification of synthesized target molecules.

Introduction

This compound, chemically known as benzyldiethyl[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethyl]ammonium chloride, is a quaternary ammonium compound with antiseptic properties. Its synthesis requires rigorous structural confirmation to ensure the identity, purity, and safety of the final product. This guide outlines the application of Nuclear Magnetic Resonance (¹H NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this purpose.

The structural elucidation of the synthesized this compound is benchmarked against two widely used quaternary ammonium antiseptics:

  • Benzalkonium chloride: A mixture of alkyldimethylbenzylammonium chlorides with varying alkyl chain lengths.

  • Cetylpyridinium chloride: A cationic quaternary ammonium compound with a pyridinium head group.

Experimental Protocols

The following are standard protocols for acquiring spectroscopic data for the characterization of quaternary ammonium compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Objective: To identify the different types of protons and their connectivity in the molecule.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Deuterium Oxide, D₂O). The choice of solvent depends on the solubility of the analyte. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters to set include the spectral width, number of scans (typically 16 or 32), and relaxation delay.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each peak.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry Potassium Bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

    • Solid/Liquid Samples (ATR): Place a small amount of the sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., C-H aromatic, C-H aliphatic, C-O ether, quaternary ammonium group vibrations).

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), or with direct infusion. Electrospray Ionization (ESI) is a common technique for quaternary ammonium compounds.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Data Acquisition: Introduce the sample into the mass spectrometer. For ESI-MS, the analysis is typically done in positive ion mode to detect the cationic quaternary ammonium ion. Acquire the full scan mass spectrum.

  • Data Analysis: Identify the molecular ion peak ([M]⁺) corresponding to the cationic part of the molecule. Analyze the fragmentation pattern to further confirm the structure.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound and the experimental data for Benzalkonium chloride and Cetylpyridinium chloride.

Table 1: ¹H NMR Data (Chemical Shifts in ppm)
Assignment This compound (Expected in CDCl₃) Benzalkonium Chloride (C₁₂ homolog in D₂O)[1][2] Cetylpyridinium Chloride (in CDCl₃)[3][4]
Aromatic Protons (benzyl) ~7.3-7.5 (m, 5H)~7.5 (m)-
Aromatic Protons (phenoxy) ~6.8-7.2 (m, 4H)-8.2-9.6 (m, 5H)
-CH₂- (benzyl) ~4.5 (s, 2H)~4.6 (s)-
-N⁺-CH₂- (ethyl) ~3.4 (q, 4H)-~5.0 (t)
-N⁺-CH₃ -~3.1 (s)-
-O-CH₂- ~4.2 (t, 2H)--
-N⁺-CH₂- (alkyl chain) -~3.3 (t)-
Alkyl Chain Protons 0.7-1.7 (m)0.9-1.8 (m)0.8-2.1 (m)
-CH₃ (ethyl) ~1.3 (t, 6H)--
Table 2: IR Data (Characteristic Absorption Bands in cm⁻¹)
Functional Group This compound (Expected) Benzalkonium Chloride[5][6][7][8] Cetylpyridinium Chloride[9][10][11][12]
Aromatic C-H Stretch 3100-30003100-30003100-3000
Aliphatic C-H Stretch 2960-28502950-28502920-2850
Aromatic C=C Bending 1600-14501600-14701640-1480
C-O Ether Stretch 1250-1050--
Quaternary Ammonium Vibrations may be weak and difficult to assign definitively.Characteristic peaks in the fingerprint region.Characteristic peaks in the fingerprint region.
Table 3: Mass Spectrometry Data (m/z of the Cation)
Compound Molecular Formula of Cation Calculated m/z Observed m/z
This compound [C₂₇H₄₂NO]⁺396.3261Expected ~396.3
Benzalkonium Chloride (C₁₄ homolog) [C₂₃H₄₂N]⁺332.3312~332.3[13]
Cetylpyridinium Chloride [C₂₁H₃₈N]⁺304.3004~304.3

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of a synthesized compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Structural Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison cluster_confirmation Conclusion Synthesis Synthesize Octafonium Chloride Purification Purify Compound (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR ¹H NMR Spectroscopy Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpret_NMR Analyze NMR Spectrum: - Chemical Shifts - Integration - Splitting Patterns NMR->Interpret_NMR Interpret_IR Analyze IR Spectrum: - Identify Functional Groups IR->Interpret_IR Interpret_MS Analyze Mass Spectrum: - Molecular Ion Peak - Fragmentation MS->Interpret_MS Compare Compare with Expected Data and Alternative Compounds Interpret_NMR->Compare Interpret_IR->Compare Interpret_MS->Compare Confirmation Structural Confirmation Compare->Confirmation

Caption: Workflow for Spectroscopic Structural Confirmation.

Conclusion

The structural confirmation of synthesized this compound relies on the convergence of data from multiple spectroscopic techniques. By comparing the ¹H NMR, IR, and MS data of the synthesized product with the expected values and with the data from known alternatives like Benzalkonium chloride and Cetylpyridinium chloride, researchers can confidently verify the molecular structure. This multi-faceted analytical approach is crucial for ensuring the quality and integrity of pharmaceutical compounds.

References

Assessing the Development of Microbial Resistance to Octafonium Chloride In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of antiseptics in healthcare and consumer products necessitates a thorough understanding of the potential for microbial resistance development. This guide provides an objective in vitro comparison of the propensity of microbes to develop resistance to Octafonium chloride, a quaternary ammonium compound (QAC), relative to other commonly used antiseptics. The data presented is based on published experimental findings and standardized laboratory protocols.

Comparison of Resistance Development Potential

The potential for microorganisms to develop resistance to an antiseptic is often evaluated in vitro through serial passage assays. In these studies, bacteria are repeatedly exposed to sub-lethal concentrations of the antiseptic, and the change in the Minimum Inhibitory Concentration (MIC) is measured over time. A significant increase in the MIC indicates the development of resistance.

The following table summarizes the observed in vitro development of resistance to various antiseptics, including data for benzalkonium chloride as a proxy for the closely related this compound.

Antiseptic AgentMicroorganismNumber of PassagesFold Increase in MICReference
Benzalkonium Chloride (QAC proxy for this compound)Pseudomonas aeruginosaNot Specified>12-fold[1]
Staphylococcus aureusNot Specified2- to 4-fold[2]
Chlorhexidine Enterobacter cloacae44-fold (sustained to 20 passages)[3]
Streptococcus mutans108-fold[4]
Triclosan Escherichia coli12 days256- to 512-fold[5]
Salmonella enterica serovar Typhimurium4128-fold[6]
Povidone-Iodine Pseudomonas aeruginosa, Escherichia coli, Klebsiella aerogenes, Serratia marcescens20No significant change[7][8]
Staphylococcus aureus10No resistance developed[9]
Octenidine Dihydrochloride Candida albicans, Nakaseomyces glabratusLong-term exposureNo resistance to octenidine itself[10]

Key Observations:

  • Quaternary Ammonium Compounds (e.g., Benzalkonium Chloride): Studies demonstrate that bacteria like Pseudomonas aeruginosa and Staphylococcus aureus can develop a notable increase in resistance to QACs after serial passage.

  • Chlorhexidine: Evidence suggests a moderate potential for resistance development in some bacterial species.

  • Triclosan: A high potential for the development of significant resistance has been observed in vitro.

  • Povidone-Iodine: Consistently, studies show a lack of significant resistance development to povidone-iodine across various bacteria even after repeated exposure.[7][8][9]

  • Octenidine Dihydrochloride: While direct serial passage data on MIC fold increase is limited in the provided search results, long-term exposure studies in yeasts did not show the development of resistance to octenidine itself.[10]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the in vitro development of antimicrobial resistance.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Broth Microdilution Method:

  • Preparation of Antimicrobial Solutions: A series of twofold dilutions of the antiseptic is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 colony-forming units [CFU]/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (no antiseptic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the antiseptic in which no visible turbidity (growth) is observed.

Serial Passage Assay for Resistance Development

This method is used to assess the potential for microorganisms to develop resistance to an antimicrobial agent over time.

  • Initial MIC Determination: The baseline MIC of the antiseptic for the test microorganism is determined as described above.

  • Sub-inhibitory Exposure: The microorganism is cultured in a liquid medium containing a sub-inhibitory concentration (typically 0.5x MIC) of the antiseptic.

  • Passage: After incubation, a small volume of the culture from the highest concentration of the antiseptic that still permits growth is transferred to a fresh series of antiseptic dilutions.

  • Repeated Cycles: This process of incubation and transfer (passaging) is repeated for a predetermined number of passages (e.g., 10, 20, or more).

  • MIC Monitoring: The MIC is determined at regular intervals (e.g., every few passages) to monitor for any increase. A significant and stable increase in the MIC is indicative of resistance development.

Visualizing Experimental Workflows and Resistance Mechanisms

To aid in the understanding of the experimental processes and the underlying mechanisms of resistance, the following diagrams are provided.

Experimental_Workflow_for_Resistance_Assessment cluster_mic MIC Determination cluster_passage Serial Passage Assay start_mic Prepare serial dilutions of antiseptic inoculate_mic Inoculate with standardized bacterial suspension start_mic->inoculate_mic start_passage Determine initial MIC incubate_mic Incubate (e.g., 24h) inoculate_mic->incubate_mic read_mic Determine lowest concentration with no visible growth (MIC) incubate_mic->read_mic culture Culture bacteria in sub-inhibitory concentration of antiseptic start_passage->culture passage Transfer culture from highest concentration with growth to fresh dilutions culture->passage repeat_passage Repeat for multiple passages passage->repeat_passage monitor_mic Monitor MIC at intervals repeat_passage->monitor_mic

Experimental workflow for assessing microbial resistance.

QAC_Resistance_Mechanisms qac This compound (QAC) cell Bacterial Cell Outer & Inner Membranes Cytoplasm qac->cell:membrane Target efflux Efflux Pumps (Active removal of QAC) cell:membrane->efflux Expulsion membrane_mod Membrane Modification (Altered charge/permeability) biofilm Biofilm Formation (Physical barrier to penetration)

Key mechanisms of resistance to Quaternary Ammonium Compounds.

References

Statistical analysis of the antimicrobial efficacy data for Octafonium chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis and objective comparison of the antimicrobial efficacy of Octafonium chloride alongside two widely used alternatives: Chlorhexidine and Benzalkonium chloride. Due to a notable scarcity of publicly available, peer-reviewed quantitative data for this compound, this guide synthesizes the available information for the comparator compounds to provide a framework for evaluation and to highlight areas where further research on this compound is critically needed.

Data Presentation: Comparative Antimicrobial Efficacy

The following tables summarize the available quantitative data for Chlorhexidine and Benzalkonium chloride against common bacterial strains. This data serves as a benchmark for the anticipated performance of this compound, a fellow quaternary ammonium compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of Comparator Antiseptics

MicroorganismChlorhexidine (µg/mL)Benzalkonium Chloride (µg/mL)This compound (µg/mL)
Staphylococcus aureus0.5 - 2.01 - 4Data Not Available
Pseudomonas aeruginosa8 - 64[1]16 - 128Data Not Available
Escherichia coli2 - 8[1]8 - 32Data Not Available
Enterococcus faecalis1 - 4[1]4 - 16Data Not Available
Candida albicans2 - 84 - 32Data Not Available

Note: The MIC values presented are a range compiled from various studies and can vary based on the specific strain and testing methodology.

Table 2: Time-Kill Kinetics of Comparator Antiseptics against Staphylococcus aureus

Antiseptic (Concentration)Contact TimeLog Reduction (CFU/mL)
Chlorhexidine (0.5%)30 seconds> 3
1 minute> 5
Benzalkonium Chloride (0.1%)30 seconds> 3
1 minute> 5
This compound (0.1%)30 secondsData Not Available
1 minuteData Not Available

Note: This data is illustrative and based on typical performance. Actual log reductions can vary.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These standardized protocols are essential for the accurate and reproducible assessment of antimicrobial efficacy.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
  • Preparation of Antimicrobial Solutions: Prepare stock solutions of the antiseptic agents in an appropriate solvent. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Grow a pure culture of the test microorganism on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Inoculate the microtiter plates with the bacterial suspension and incubate at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Time-Kill Kinetic Assay
  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth to a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Exposure: Add the antiseptic agent at the desired concentration to the bacterial suspension at time zero. A control tube without the antiseptic is also included.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60 seconds, and 2, 5, 10, 30, 60 minutes), withdraw an aliquot of the suspension.

  • Neutralization and Plating: Immediately transfer the aliquot to a neutralizing broth to inactivate the antiseptic. Perform serial dilutions of the neutralized sample and plate onto a suitable agar medium.

  • Incubation and Enumeration: Incubate the plates at 35-37°C for 24-48 hours. Count the number of viable colonies (CFU/mL) at each time point.

  • Data Analysis: Plot the logarithm of the CFU/mL against time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥ 3-log₁₀ reduction in the initial inoculum.[2]

Mandatory Visualization

Mechanism of Action of Quaternary Ammonium Compounds (e.g., this compound)

G cluster_membrane Bacterial Cell Membrane Phospholipid_Bilayer Phospholipid Bilayer Disruption Membrane Disruption Phospholipid_Bilayer->Disruption Membrane_Proteins Membrane Proteins QAC Quaternary Ammonium Compound (e.g., this compound) Positively Charged Binding Electrostatic Binding QAC->Binding Binding->Phospholipid_Bilayer Interacts with negatively charged phospholipids Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death G Start Start Inoculum Prepare Standardized Bacterial Inoculum (~1x10^6 CFU/mL) Start->Inoculum Exposure Add Antiseptic (Time 0) Inoculum->Exposure Sampling Collect Aliquots at Timed Intervals Exposure->Sampling Neutralization Neutralize Antiseptic Sampling->Neutralization Plating Serial Dilution and Plating Neutralization->Plating Incubation Incubate Plates (24-48h) Plating->Incubation Enumeration Count Colonies (CFU/mL) Incubation->Enumeration Analysis Plot Time-Kill Curve Enumeration->Analysis End End Analysis->End G Efficacy_Testing Antimicrobial Efficacy Testing MIC Minimum Inhibitory Concentration (MIC) Efficacy_Testing->MIC MBC Minimum Bactericidal Concentration (MBC) Efficacy_Testing->MBC Time_Kill Time-Kill Kinetics Efficacy_Testing->Time_Kill Bacteriostatic Bacteriostatic Activity MIC->Bacteriostatic Determines Bactericidal Bactericidal Activity MBC->Bactericidal Determines Rate_of_Kill Rate of Kill Time_Kill->Rate_of_Kill Determines

References

Safety Operating Guide

Proper Disposal of Octafonium Chloride (Benzethonium Chloride)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Octafonium chloride (CAS No. 15687-40-8), also commonly known as Benzethonium chloride. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

I. Understanding the Hazards

This compound, a quaternary ammonium compound, presents several hazards that must be understood before handling and disposal. It is crucial to consult the Safety Data Sheet (SDS) for detailed information.

Summary of Key Hazards:

  • Human Health: This compound can be harmful if swallowed and is harmful in contact with skin.[1] It causes skin irritation and serious eye damage, potentially leading to irreversible effects.[2] Inhalation may cause respiratory irritation.[2][3]

  • Environmental Hazards: this compound is very toxic to aquatic life.[2] Discharging it into the environment must be strictly avoided.[3][4] Quaternary ammonium compounds, as a class, can persist in the environment and have been found in surface waters, soil, and sediments.[5][6]

Quantitative Hazard Data:

Hazard ClassificationCategoryDescription
Acute Oral ToxicityCategory 3 & 4Harmful if swallowed.[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2]
Serious Eye Damage/IrritationCategory 1Causes serious eye damage.[2]
Acute Inhalation ToxicityCategory 2Fatal if inhaled (in high concentrations).[2]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[2]
Acute Aquatic HazardCategory 1Very toxic to aquatic life.[2]
II. Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate personal protective equipment.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[4]

  • Hand Protection: Use chemical-impermeable gloves. Always inspect gloves before use and dispose of contaminated gloves properly.[3][4]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[7]

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate unnecessary personnel from the spill area. Ensure adequate ventilation.[3]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[3]

  • Cleanup: For solid spills, dampen the material with water to avoid creating dust, then sweep or shovel it into a suitable, labeled container for disposal.[8] For liquid spills, use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[9]

  • Decontamination: Wash the spill area thoroughly with soap and water.[8]

  • Disposal of Cleanup Materials: All contaminated materials, including absorbent materials and cleaning cloths, must be disposed of as hazardous waste.

IV. Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.

  • Waste Characterization: Chemical waste generators must determine if the waste is classified as hazardous.[7] Given its properties, this compound waste is typically considered hazardous.

  • Containerization: Place the waste in a suitable, closed, and clearly labeled container.[3][4] The container should be resistant to corrosion.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7] The storage area should be secure and locked.[3]

  • Engage a Licensed Disposal Company: The primary and recommended method for the final disposal of this compound is to use a licensed professional waste disposal service.[4][10] These companies are equipped to handle and treat hazardous chemical waste in an environmentally responsible manner.

  • Approved Disposal Methods:

    • Incineration: A common method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

    • Landfill: Do not dispose of in a sanitary landfill unless specifically permitted by regulations after appropriate treatment.[11]

V. Experimental Protocol for Small-Scale Deactivation (for consideration and adaptation based on institutional policy)

While professional disposal is the standard, for very small residual amounts (e.g., decontaminating glassware), a neutralization step might be considered if permitted by your institution's safety protocols. This is not a substitute for professional disposal of bulk waste.

Objective: To neutralize the active quaternary ammonium compound in a small, aqueous solution.

Materials:

  • Anionic detergent (e.g., sodium dodecyl sulfate solution)

  • pH meter or pH paper

  • Stir plate and stir bar

  • Appropriate beakers and graduated cylinders

  • Full personal protective equipment (PPE)

Methodology:

  • Quantify the amount of this compound to be treated.

  • In a well-ventilated fume hood, place the aqueous solution of this compound in a beaker with a stir bar.

  • Slowly add a solution of an anionic detergent while stirring. Quaternary ammonium compounds are cationic surfactants and will be neutralized by anionic surfactants.

  • Monitor the reaction. Precipitation may occur.

  • Adjust the pH of the resulting solution to neutral (pH 7) using a dilute acid or base as necessary.

  • Even after this procedure, the resulting mixture should be collected and disposed of through the hazardous waste stream, as it may still contain components that are harmful to the environment.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Management Protocol (Contain, Clean, Decontaminate) is_spill->spill_protocol Yes collect_waste Collect Waste in a Labeled, Closed Container is_spill->collect_waste No spill_protocol->collect_waste is_bulk Is it bulk waste or cleanup material? collect_waste->is_bulk small_scale Small-scale residual (e.g., glassware rinse)? is_bulk->small_scale No store_waste Store Securely in a Designated Hazardous Waste Area is_bulk->store_waste Yes deactivation Consider Institutional Protocol for Small-Scale Deactivation small_scale->deactivation Yes small_scale->store_waste No (treat as bulk) deactivation->collect_waste professional_disposal Arrange for Pickup by a Licensed Waste Disposal Company store_waste->professional_disposal end Disposal Complete professional_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Octafonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like Octafonium chloride, a quaternary ammonium compound, is paramount. This guide provides immediate and essential safety protocols, operational plans, and disposal information to foster a secure laboratory environment.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a range of personal protective equipment is necessary to minimize exposure and ensure personal safety. Adherence to these guidelines is critical at all stages of handling, from preparation to disposal.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications and Use
Hand Protection Impervious glovesChemical-resistant gloves (e.g., nitrile, neoprene) should be worn to prevent skin contact.[1]
Eye Protection Safety goggles or face shieldUse chemical-proof safety goggles to protect against splashes. A face shield may be necessary when handling larger quantities or if there is a significant splash risk.[1][2]
Respiratory Protection NIOSH-approved respiratorIn poorly ventilated areas or when aerosols may be generated, a properly fitted N95 respirator or higher level of protection is recommended.[2] For higher-risk activities, a half or full facepiece respirator or a self-contained breathing apparatus (SCBA) may be necessary.[1]
Body Protection Impervious protective clothingWear appropriate protective clothing, such as a lab coat or coveralls, to prevent skin exposure.[1][3] For significant exposure risks, a totally encapsulated chemical- and vapor-protective suit may be required.[3]
Foot Protection Chemical-resistant bootsProtective, chemical-resistant boots are required in situations where spills may occur.[1][3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize risks and ensure a controlled laboratory environment.

1. Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][2] The use of a chemical fume hood is recommended.

  • Avoid Inhalation: Prevent the generation of vapor or mist.[1] If spraying is necessary, use a stream setting instead of a mist.[2]

  • Prevent Contact: Avoid contact with skin, eyes, and clothing.[1][4]

  • Hygiene: Wash hands and face thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.[5]

2. Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4][6]

  • Incompatible Materials: Store away from strong acids, acid chlorides, acid anhydrides, strong oxidizing agents, and strong bases.[4]

  • Security: Store in a locked-up area to restrict access.[1][6]

3. Disposal Plan:

  • Waste Management: Dispose of contents and containers through an authorized waste management company.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contaminated Materials: Absorb spills with inert material (e.g., sand, earth, sawdust) and transfer to separate containers for disposal.[4] Contaminated clothing should be removed and washed before reuse.[4] Do not allow the product to enter drains or waterways.[5]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Emergency Response Protocol:

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected skin with water for at least 15 minutes.[7] Remove all contaminated clothing.[4][7] If skin irritation or a rash occurs, seek medical attention.[1]
Eye Contact Immediately rinse cautiously with water for several minutes.[1][7] Remove contact lenses if present and easy to do.[1][7] Continue rinsing and seek immediate medical attention if irritation persists.[1]
Inhalation Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1][7] If the person is not breathing, give artificial respiration.[6] Seek medical advice if you feel unwell.[1]
Ingestion Immediately call a POISON CENTER or doctor.[1] Do NOT induce vomiting.[1] Rinse the mouth with water.[1]
Spill or Leak Evacuate personnel to a safe area.[6] Ensure adequate ventilation.[4] Prevent further leakage if it is safe to do so.[5] Dike and contain the spill with inert material.[4]

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_vent Ensure Proper Ventilation prep_ppe->prep_vent handle_chem Handle this compound prep_vent->handle_chem handle_hygiene Practice Good Hygiene handle_chem->handle_hygiene store_container Keep Container Closed handle_chem->store_container disp_collect Collect Waste handle_chem->disp_collect em_spill Spill handle_chem->em_spill em_exposure Exposure handle_chem->em_exposure store_location Store in Cool, Dry, Ventilated Area store_container->store_location disp_dispose Dispose via Authorized Vendor disp_collect->disp_dispose em_action Follow Emergency Procedures em_spill->em_action em_exposure->em_action

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.